molecular formula C7H13NO2 B078608 2-Aminohept-6-enoic acid CAS No. 10325-17-4

2-Aminohept-6-enoic acid

Numéro de catalogue: B078608
Numéro CAS: 10325-17-4
Poids moléculaire: 143.18 g/mol
Clé InChI: OOOVDVSHGOKTNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Aminohept-6-enoic acid is a noncanonical amino acid (ncAA) that serves as a valuable tool in chemical biology and protein engineering, particularly through methodologies known as Genetic Code Expansion (GCE) . GCE allows researchers to site-specifically incorporate bioorthogonal handles, like the terminal alkene found in this amino acid, into proteins within live cells . This incorporation enables subsequent labeling of proteins with small-molecule probes, such as fluorophores, via bioorthogonal "click" chemistry for various imaging and biophysical studies . The compound is especially useful for investigating membrane proteins, as its small size minimizes potential functional perturbation compared to larger fusion tags . It is offered in different forms, including the free acid with a specified (2S)-enantiomer (CAS 166734-64-1) and as a hydrochloride salt (CAS 89895-48-7) for different experimental applications . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-aminohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOVDVSHGOKTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Aminohept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Untapped Potential

2-Aminohept-6-enoic acid, a non-proteinogenic amino acid, stands at the intersection of classical organic chemistry and the burgeoning field of chemical biology. Its unique bifunctional nature, possessing both a reactive terminal alkene and the foundational amino acid scaffold, earmarks it as a molecule of significant interest for an array of applications, from novel peptide synthesis to the development of advanced bioconjugation strategies. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of its chemical properties, offering insights into its synthesis, reactivity, and potential applications, thereby serving as a foundational resource for its exploration in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

2-Aminohept-6-enoic acid is characterized by a seven-carbon chain with an amino group at the alpha-position (C2) and a terminal double bond between C6 and C7. The presence of a chiral center at the alpha-carbon means that it exists as two enantiomers, (2S)-2-aminohept-6-enoic acid and (2R)-2-aminohept-6-enoic acid.

Synthesis_Workflow start Protected Glycine Enolate alkylation Asymmetric Alkylation start->alkylation reagent1 1-bromo-pent-4-ene (Electrophile) reagent1->alkylation intermediate Protected 2-Aminohept-6-enoic acid alkylation->intermediate deprotection Deprotection intermediate->deprotection product 2-Aminohept-6-enoic acid deprotection->product

Figure 2: A generalized synthetic workflow for 2-Aminohept-6-enoic acid.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on common practices for the synthesis of similar unnatural amino acids. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, would be necessary to achieve high yields and purity.

Step 1: Asymmetric Alkylation

  • Preparation of the Glycine Enolate: A solution of a chiral glycine enolate equivalent (e.g., derived from a Schiff base with a chiral auxiliary) is prepared in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: The solution is cooled to a low temperature, typically -78 °C, to ensure high stereoselectivity.

  • Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to generate the enolate.

  • Alkylation: 1-bromo-pent-4-ene is added to the enolate solution, and the reaction is allowed to proceed for several hours, gradually warming to room temperature.

  • Quenching and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Step 2: Deprotection

  • Hydrolysis: The crude protected amino acid is dissolved in an appropriate solvent, and the protecting groups are removed. For a Schiff base, this is typically achieved by acidic hydrolysis (e.g., with aqueous HCl). For other protecting groups like Boc or Fmoc, specific deprotection conditions are required.

  • Purification: The resulting 2-aminohept-6-enoic acid can be purified by techniques such as ion-exchange chromatography or recrystallization.

Chemical Reactivity

The chemical reactivity of 2-aminohept-6-enoic acid is dictated by its three primary functional groups: the amino group, the carboxylic acid group, and the terminal alkene.

Reactions of the Amino and Carboxylic Acid Groups

The amino and carboxylic acid groups exhibit the characteristic reactivity of alpha-amino acids. They can undergo peptide bond formation, allowing for the incorporation of this unnatural amino acid into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies. The amino group can also be N-acylated or N-alkylated, and the carboxylic acid can be esterified or reduced.

Reactions of the Terminal Alkene

The terminal alkene is a versatile functional handle that can participate in a variety of addition and transformation reactions. This functionality is what makes 2-aminohept-6-enoic acid particularly valuable for bioconjugation and materials science.

  • Electrophilic Addition: The double bond can react with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst). These reactions follow Markovnikov's rule, where the electrophile adds to the carbon with the most hydrogens.

  • Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol at the terminal position.

  • Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield an aldehyde or a carboxylic acid, respectively.

  • Metathesis: The terminal alkene can participate in olefin metathesis reactions, a powerful tool for carbon-carbon bond formation.

  • "Click" Chemistry and Bioorthogonal Reactions: The terminal alkene can be a partner in certain "click" chemistry reactions, such as the thiol-ene reaction. Furthermore, it can be utilized in bioorthogonal ligation strategies, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

Alkene_Reactions alkene Terminal Alkene (on 2-Aminohept-6-enoic acid) electrophilic Electrophilic Addition (e.g., HBr, Br₂) alkene->electrophilic hydroboration Hydroboration-Oxidation alkene->hydroboration ozonolysis Oxidative Cleavage (Ozonolysis) alkene->ozonolysis metathesis Olefin Metathesis alkene->metathesis click Bioorthogonal Reactions (e.g., Thiol-ene) alkene->click

Figure 3: Key reactions of the terminal alkene in 2-Aminohept-6-enoic acid.

Spectroscopic Properties: A Predictive Analysis

While experimental spectra for 2-aminohept-6-enoic acid are not widely published, its spectroscopic characteristics can be predicted with a high degree of confidence based on the known properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Vinyl Protons: The protons on the terminal double bond are expected to appear in the downfield region, typically between 4.9 and 5.9 ppm. The terminal CH₂ protons will likely appear as a multiplet, and the internal CH proton as a multiplet due to coupling with the adjacent CH₂ group and the terminal CH₂ protons.

  • Alpha-Proton: The proton on the alpha-carbon (adjacent to the amino and carboxyl groups) is expected to resonate between 3.5 and 4.5 ppm, appearing as a multiplet due to coupling with the adjacent methylene protons.

  • Aliphatic Protons: The methylene (CH₂) protons along the carbon chain will appear as multiplets in the upfield region, generally between 1.3 and 2.5 ppm.

  • Amine and Carboxyl Protons: The protons of the amino and carboxylic acid groups are exchangeable and may appear as broad singlets, or may not be observed depending on the solvent and concentration.

¹³C NMR:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 170-185 ppm.

  • Alkene Carbons: The carbons of the double bond will appear between 114 and 140 ppm.

  • Alpha-Carbon: The alpha-carbon will resonate in the range of 50-60 ppm.

  • Aliphatic Carbons: The methylene carbons of the chain will appear in the upfield region, typically between 20 and 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-aminohept-6-enoic acid will exhibit characteristic absorption bands for each of its functional groups.

Functional GroupAbsorption Range (cm⁻¹)Vibration
O-H (Carboxylic Acid)3300-2500 (broad)Stretching
N-H (Amine)3500-3300 (medium)Stretching
C-H (sp³ hybridized)3000-2850 (strong)Stretching
C-H (sp² hybridized)3100-3000 (medium)Stretching
C=O (Carboxylic Acid)1725-1700 (strong)Stretching
C=C (Alkene)1680-1620 (variable)Stretching
N-H (Amine)1650-1580 (medium)Bending
C-O (Carboxylic Acid)1320-1210 (strong)Stretching
Mass Spectrometry (MS)

In mass spectrometry, 2-aminohept-6-enoic acid (molecular weight 143.18 g/mol ) will likely show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) depending on the ionization method used. Common fragmentation patterns for amino acids include the loss of the carboxyl group (as COOH or CO₂) and the loss of the amino group (as NH₂ or NH₃). The aliphatic chain can also undergo fragmentation, leading to a series of peaks separated by 14 mass units (CH₂). The presence of the double bond may influence fragmentation pathways, potentially leading to characteristic losses related to the unsaturated portion of the molecule.

Applications in Research and Drug Development

The unique structure of 2-aminohept-6-enoic acid opens up a wide range of potential applications for researchers and drug development professionals.

  • Peptide and Protein Engineering: Its incorporation into peptides and proteins can introduce a site for specific chemical modification. [1]This allows for the attachment of imaging agents, drug molecules, or other functionalities to a protein of interest with high precision.

  • Development of Novel Peptide Therapeutics: The alkene side chain can be used to create cyclic peptides or to tether peptides to other molecules, potentially enhancing their stability, bioavailability, and therapeutic efficacy.

  • Bioorthogonal Chemistry: As a building block for bioorthogonal chemistry, it can be used to study biological processes in living systems without interfering with their natural functions. [2]* Materials Science: The terminal alkene can be used as a monomer for polymerization or as a reactive site for surface modification, leading to the development of novel biomaterials with tailored properties.

Conclusion

2-Aminohept-6-enoic acid is a versatile and promising molecule for a variety of scientific applications. Its combination of an amino acid scaffold and a reactive terminal alkene provides a unique platform for chemical innovation. While specific experimental data for this compound is not yet abundant in the public domain, this guide provides a solid foundation for its synthesis, understanding of its reactivity, and exploration of its potential applications. As the fields of chemical biology and materials science continue to advance, it is likely that the utility of such well-designed molecular building blocks will only continue to grow.

References

  • DergiPark. (n.d.). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Aminohept-6-enoic acid. Retrieved from [Link]

  • RSC Publishing. (2022). Reprogramming natural proteins using unnatural amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 16.3: Summary of Alkene Reactions. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • PMC. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Retrieved from [Link]

Sources

Biological activity of unsaturated amino acids like 2-Aminohept-6-enoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Unsaturated Amino Acids

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Unsaturated amino acids (UAAs) represent a frontier in chemical biology and drug discovery, offering unique structural and reactive properties not found in the 20 canonical proteinogenic amino acids. The introduction of carbon-carbon double or triple bonds into the amino acid side chain provides a powerful tool for modulating peptide conformation, enhancing biological stability, and designing novel therapeutic agents. This guide explores the multifaceted biological activities of UAAs, using 2-Aminohept-6-enoic acid as a central case study to illustrate its application in stabilizing peptide structures to inhibit protein-protein interactions. As a contrasting example, the well-documented activity of allylglycine as an enzyme inhibitor is also detailed. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, field-proven experimental protocols, and future potential of these versatile molecules.

The Strategic Advantage of Unsaturation in Amino Acid Scaffolds

Non-proteinogenic amino acids (NPAAs) are pivotal in modern drug development, enabling the creation of peptide-based therapeutics with improved stability, potency, and bioavailability.[1] Among NPAAs, those containing unsaturated alkyl side chains are of particular interest. The presence of a double or triple bond imparts several key advantages:

  • Conformational Rigidity: The sp² or sp hybridization of unsaturated carbons restricts bond rotation, allowing for the design of peptides with more predictable and stable secondary structures.

  • Chemical Reactivity: The alkene or alkyne functionality serves as a versatile chemical handle for post-translational modifications, cyclization reactions, or conjugation to other molecules.[2]

  • Metabolic Stability: Peptides incorporating UAAs can exhibit increased resistance to enzymatic degradation, a critical hurdle in the development of peptide drugs.[3]

  • Bioisosteric Replacement: UAAs can act as mimics of natural amino acids, interacting with biological targets in novel ways to elicit specific agonist or antagonist responses.

These properties have positioned UAAs as critical tools for developing sophisticated therapeutics that bridge the gap between small molecules and large biologics.[4]

Case Study: 2-Aminohept-6-enoic Acid in Protein-Protein Interaction Inhibition

2-Aminohept-6-enoic acid is a prime example of how a UAA can be strategically employed to tackle challenging drug targets, such as transcription factors. While it does not possess intrinsic broad-spectrum biological activity on its own, its true power is unleashed when incorporated into a peptide sequence as a building block for "hydrocarbon stapling."

Physicochemical Properties

The key structural feature of 2-Aminohept-6-enoic acid is its seven-carbon backbone with a terminal vinyl group, providing a reactive handle at a precise distance from the peptide backbone.

PropertyValueSource
IUPAC Name (2S)-2-aminohept-6-enoic acidPubChem[5]
Molecular Formula C₇H₁₃NO₂PubChem[5]
Molecular Weight 143.18 g/mol PubChem[5]
Synonyms (S)-2-(4-Pentenyl)glycinePubChem[5]
PDB Ligand Code IC0 (in PDB: 6QMQ)PubChem[5]
Mechanism of Action: Stabilizing Peptides to Inhibit NF-Y Transcription Factor

The transcription factor Nuclear Factor Y (NF-Y) is a heterotrimeric protein complex (NF-YA, NF-YB, NF-YC) crucial for regulating genes involved in cell cycle progression. Its activity is dependent on the assembly of all three subunits. The interaction between the NF-YA subunit and the NF-YB/C dimer is a critical node for therapeutic intervention.

2-Aminohept-6-enoic acid has been utilized to create stabilized, cell-penetrating peptides that mimic the binding domain of NF-YA.[6] In this application, two UAA residues (such as 2-Aminohept-6-enoic acid) are incorporated into a peptide sequence at specific positions (e.g., i and i+7). The terminal alkene side chains are then covalently linked using a ruthenium-catalyzed ring-closing metathesis (RCM) reaction. This creates a hydrocarbon "staple" that locks the peptide into its bioactive alpha-helical conformation.

The causality is direct: by pre-organizing the peptide into its binding-competent shape, the entropic penalty of binding is reduced, leading to a significant increase in affinity for the NF-YB/C target. This stabilized peptide acts as a potent competitive inhibitor, preventing the native NF-YA from binding and thereby disrupting the assembly and function of the entire transcription factor complex.[6]

Stapled_Peptide_Concept cluster_0 Unstapled Peptide cluster_1 Stapled Peptide UAA1 2-Aminohept-6-enoic acid (i) Peptide1 Flexible Peptide Chain RCM Ring-Closing Metathesis UAA1->RCM UAA2 Unsaturated AA (i+7) sUAA1 2-Aminohept-6-enoic acid (i) sPeptide1 Alpha-Helical Conformation sUAA2 Unsaturated AA (i+7) sUAA1->sUAA2 Hydrocarbon Staple Target NF-YB/C Dimer sUAA1->Target High-Affinity Binding RCM->sUAA1 Inhibition Inhibition of NF-Y Assembly Target->Inhibition

Caption: Workflow for creating a stapled peptide inhibitor using 2-Aminohept-6-enoic acid.

Contrasting Mechanism: Allylglycine as a Covalent Enzyme Inhibitor

To highlight the functional diversity of UAAs, we examine allylglycine (2-amino-4-pentenoic acid). Unlike the structural role of 2-Aminohept-6-enoic acid, allylglycine acts as a direct inhibitor of a key enzyme in neurotransmitter synthesis.

Mechanism of Action: Inhibition of Glutamate Decarboxylase (GAD)

Allylglycine is a well-characterized inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.

The mechanism is believed to involve the formation of a covalent adduct with the pyridoxal phosphate (PLP) cofactor essential for GAD activity. The terminal alkene of allylglycine is positioned to react with the enzyme's active site, leading to irreversible inactivation.

The physiological consequence of GAD inhibition is a reduction in GABA levels in the brain. Since GABA is the primary inhibitory neurotransmitter, its depletion leads to a state of neuronal hyperexcitability, which can manifest as seizures. This potent biological activity makes allylglycine a valuable tool for studying epilepsy and the role of GABAergic signaling in neuroscience research.

GAD_Inhibition_Pathway Glutamate Glutamate (Excitatory Neurotransmitter) GAD Glutamate Decarboxylase (GAD) Glutamate->GAD Substrate GABA GABA (Inhibitory Neurotransmitter) GAD->GABA Synthesis Effect Reduced Inhibition & Neuronal Hyperexcitability GABA->Effect Leads to Allylglycine Allylglycine Allylglycine->GAD Inhibition

Caption: Signaling pathway showing inhibition of GABA synthesis by allylglycine.

Methodologies for Characterizing UAA Biological Activity

Validating the biological activity of a novel UAA requires a systematic and multi-faceted approach. The choice of assay is dictated by the hypothesized mechanism of action.

Protocol 1: In Vitro Enzyme Inhibition Assay (e.g., for GAD)

This protocol provides a self-validating system to determine if a UAA acts as an enzyme inhibitor and to quantify its potency (e.g., IC₅₀).

Objective: To measure the dose-dependent inhibition of a target enzyme by a UAA.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the UAA (e.g., allylglycine) in a suitable buffer (e.g., phosphate buffer).

    • Prepare serial dilutions of the UAA to generate a range of test concentrations.

    • Prepare solutions of the purified target enzyme (e.g., recombinant GAD), the substrate (glutamate), and the cofactor (PLP).

    • Prepare a detection reagent. For GAD, this could be a coupled enzyme system where GABA production leads to a change in NADH absorbance at 340 nm, or a fluorescent probe that reacts with the product.

  • Assay Execution (96-well plate format):

    • Add the enzyme, cofactor, and buffer to each well.

    • Add the UAA dilutions to the test wells. Add buffer-only to control wells.

    • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C). This step is critical for time-dependent or irreversible inhibitors to allow for binding and reaction with the enzyme.

    • Initiate Reaction: Add the substrate (glutamate) to all wells to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in a plate reader and measure the signal (e.g., absorbance at 340 nm or fluorescence) at regular intervals for a set duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear phase of the kinetic curve.

    • Normalize the velocities of the UAA-treated wells to the control wells (representing 100% activity).

    • Plot the percent inhibition versus the logarithm of the UAA concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value, which represents the concentration of UAA required to inhibit 50% of the enzyme's activity.

Protocol 2: Competitive Binding Assay for PPI Inhibitors (e.g., for Stapled Peptides)

This protocol validates whether a UAA-containing peptide can disrupt a target protein-protein interaction.

Objective: To quantify the ability of a stapled peptide to inhibit the binding of its native protein partner.

Methodology (Fluorescence Polarization Assay):

  • Reagent Preparation:

    • Synthesize a fluorescently-labeled version of the native binding peptide (the "probe"). For the NF-Y example, this would be a fluorescein-labeled NF-YA peptide.

    • Prepare a solution of the target protein (the "receptor"), e.g., the NF-YB/C dimer.

    • Prepare a stock solution of the UAA-containing stapled peptide (the "competitor") and create serial dilutions.

  • Assay Execution (Black, low-volume 384-well plate):

    • Add a fixed, low concentration of the fluorescent probe and the receptor protein to all wells. The concentrations are optimized such that a significant portion of the probe is bound, resulting in a high fluorescence polarization (FP) signal.

    • Add the serial dilutions of the stapled peptide competitor to the test wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Data Acquisition:

    • Measure the fluorescence polarization in each well using a suitable plate reader. High polarization indicates the probe is bound to the large receptor. Low polarization indicates the probe is unbound and tumbling freely in solution.

  • Data Analysis:

    • The competitor peptide will displace the fluorescent probe from the receptor, causing a dose-dependent decrease in the FP signal.

    • Plot the FP signal against the logarithm of the competitor concentration.

    • Fit the data to a competitive binding model to calculate the IC₅₀ or Ki (inhibition constant), which reflects the potency of the stapled peptide as a PPI inhibitor.

PPI_Assay_Workflow cluster_workflow Fluorescence Polarization Competitive Binding Assay start Prepare Reagents: 1. Fluorescent Probe (Labeled Peptide) 2. Receptor Protein (e.g., NF-YB/C) 3. Competitor (Stapled Peptide) mix Mix Probe and Receptor in Wells (High FP Signal) start->mix add_competitor Add Serial Dilutions of Stapled Peptide mix->add_competitor incubate Incubate to Reach Binding Equilibrium add_competitor->incubate measure Measure Fluorescence Polarization (FP) incubate->measure analyze Analyze Data: Plot FP vs. [Competitor] Calculate IC₅₀/Ki measure->analyze

Caption: Experimental workflow for a fluorescence polarization (FP) competitive binding assay.

Conclusion and Future Directions

Unsaturated amino acids like 2-Aminohept-6-enoic acid are not merely chemical curiosities but are enabling technologies for the next generation of therapeutics. Their applications span from creating conformationally locked peptides capable of modulating intracellular protein-protein interactions to acting as potent, mechanism-based enzyme inhibitors. The ability to rationally design and synthesize UAAs with diverse functionalities provides an expanded toolkit to address biological challenges that are intractable with traditional small molecules or biologics.

Future research will likely focus on developing novel UAA structures with unique reactivity for bio-orthogonal chemistry, expanding the repertoire of enzymatic targets, and improving the cell-penetrating and pharmacokinetic properties of UAA-containing peptides. As our understanding of the interplay between chemical structure and biological function deepens, UAAs will continue to be instrumental in the discovery of innovative medicines.

References

  • PubChem. (2S)-2-Aminohept-6-enoic acid. National Center for Biotechnology Information. Available at: [Link]

  • RCSB PDB. 6QMQ: NF-YB/C Heterodimer in Complex with NF-YA-derived Peptide Stabilized with C8-Hydrocarbon Linker. Available at: [Link]

  • Ferreira, R., et al. (2021). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. RSC Medicinal Chemistry.
  • Al-Sha'er, M. A., et al. (2023). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. Allylglycine. Available at: [Link]

  • MySkinRecipes. (S)-N-Fmoc-2-(4'-pentenyl)glycine. Available at: [Link]

  • Fisher, S. K., & Davies, W. E. (1976). The effect of the convulsant allylglycine (2-amino-4-pentenoic acid) on the activity of glutamic acid decarboxylase and the concentration of GABA in different regions of guinea pig brain. Biochemical Pharmacology. [Link]

  • Cavelier, F., et al. (2004). Biological activity of silylated amino acid containing substance P analogues. Journal of Peptide Research. [Link]

  • Singh, Y., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to 2-Aminohept-6-enoic Acid: A Novel Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Aminohept-6-enoic acid, a non-proteinogenic amino acid with significant potential in the field of medicinal chemistry and drug development. As a Senior Application Scientist, this document synthesizes critical technical data with practical insights to support its application in contemporary research.

Chemical Identity and Properties

2-Aminohept-6-enoic acid is an unsaturated aliphatic amino acid. The presence of a terminal double bond and a chiral center at the alpha-carbon makes it a versatile scaffold for chemical modification and incorporation into peptides and other therapeutic modalities.

The primary focus of this guide is the (2S)-enantiomer, which is the stereoisomer most commonly utilized in biological applications, mirroring the L-configuration of natural amino acids.

IdentifierValueSource
IUPAC Name (2S)-2-Aminohept-6-enoic acid[1]
CAS Number 166734-64-1[1]
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
Synonyms (S)-2-Amino-6-heptenoic acid, (S)-2-(4-Pentenyl)glycine[1]

The (2R)-enantiomer is identified by the CAS number 103067-79-4.

Physicochemical Properties (Computed)
PropertyValueSource
XLogP3-AA -1.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 5[1]
Exact Mass 143.094628657[1]
Topological Polar Surface Area 63.3 Ų[1]

Synthesis of (2S)-2-Aminohept-6-enoic Acid

The enantioselective synthesis of α-alkenyl α-amino acids is a significant area of research due to their utility as building blocks in medicinal chemistry. General strategies often involve the stereoselective alkylation of a homochiral glycine enolate synthon or N-H insertion reactions.

Conceptual Synthesis Workflow

A common approach for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries to direct the stereoselective formation of the α-carbon center. The following diagram illustrates a generalized workflow for the synthesis of an α-alkenyl amino acid like (2S)-2-Aminohept-6-enoic acid.

G cluster_start Starting Materials cluster_reaction Key Synthetic Steps cluster_product Final Product start1 Chiral Glycine Equivalent step1 Enolate Formation start1->step1 Base start2 Alkene-containing Electrophile (e.g., 5-bromopent-1-ene) step2 Asymmetric Alkylation start2->step2 step1->step2 Stereocontrol step3 Hydrolysis/Deprotection step2->step3 Acid/Base product (2S)-2-Aminohept-6-enoic acid step3->product G cluster_peptide Linear Peptide cluster_reaction Cyclization Reaction cluster_product Cyclized Peptide peptide Linear Peptide containing 2-Aminohept-6-enoic acid and another reactive amino acid reaction Ring-Closing Metathesis peptide->reaction product Stapled/Cyclized Peptide with Enhanced Stability and Activity reaction->product

Sources

A Physicochemical Profile of 2-Aminohept-6-enoic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Aminohept-6-enoic acid is a non-proteinogenic α-amino acid that is gaining interest in the fields of medicinal chemistry and materials science. Its structure, featuring a seven-carbon backbone with a terminal vinyl group, offers a unique combination of a chiral amino acid scaffold and a reactive alkene moiety. This functional handle is particularly valuable for applications such as peptide stapling, covalent ligand design, and the synthesis of novel polymers and hydrogels.

For researchers, scientists, and drug development professionals, a thorough understanding of the fundamental physical and chemical properties of this molecule is paramount for its effective application. Accurate knowledge of its molecular weight, solubility, and ionization constants (pKa) is critical for reaction stoichiometry, purification, formulation development, and predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Aminohept-6-enoic acid. Furthermore, it outlines standardized, field-proven experimental protocols for the empirical validation of these essential parameters, ensuring scientific rigor and reproducibility in your research endeavors.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2-Aminohept-6-enoic acid is defined by its molecular formula, which dictates its exact mass and elemental composition. The most commonly utilized form in research is the (S)-enantiomer, given its relevance to biological systems which are inherently chiral.

  • IUPAC Name: (2S)-2-aminohept-6-enoic acid[1]

  • Common Synonyms: (S)-2-Amino-6-heptenoic acid, (S)-2-(4-Pentenyl)glycine[1]

  • CAS Number: 166734-64-1 (for the S-enantiomer)[1][2]

  • Molecular Formula: C₇H₁₃NO₂[1][2]

The molecule's structure, depicted below, consists of a central alpha-carbon bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a five-carbon side chain terminating in a vinyl group (C=C double bond).

Caption: 2D Structure of (S)-2-Aminohept-6-enoic acid.

Physicochemical Properties

The physical properties of a molecule govern its behavior in various states and solvents. For 2-Aminohept-6-enoic acid, these properties are influenced by the interplay between the polar, zwitterionic amino acid headgroup and the nonpolar alkene tail. While extensive experimental data is not widely published, a combination of computed values and analogous data provides a strong predictive profile.

Table 1: Summary of Physical and Chemical Properties

Property Value Source / Method
Molecular Weight (MW) 143.18 g/mol PubChem (Computed)[1]
Exact Mass 143.094628657 Da PubChem (Computed)[1]
Physical Form White to yellow solid Advanced ChemBlocks[3]
Melting Point Data not available N/A
Boiling Point Decomposes before boiling General Amino Acid Property
pKa₁ (Carboxylic Acid) ~2.2 (Predicted) Theoretical Estimation
pKa₂ (Amine) ~9.5 (Predicted) Theoretical Estimation
XLogP3 -1.5 PubChem (Computed)[1]
Hydrogen Bond Donors 2 PubChem (Computed)[1]
Hydrogen Bond Acceptors 3 PubChem (Computed)[1]

| Polar Surface Area | 63.3 Ų | PubChem (Computed)[1] |

In-Depth Analysis of Key Properties
  • Molecular Weight: The calculated molecular weight of 143.18 g/mol is fundamental for all stoichiometric calculations in synthesis and for analysis via mass spectrometry.[1][2][4] The high-resolution exact mass is crucial for unambiguous identification using techniques like LC-IT-TOF MS.[5]

  • Solubility: The molecule's zwitterionic character at neutral pH, due to the presence of both the acidic carboxylate and basic ammonium groups, suggests moderate solubility in polar protic solvents like water. However, the five-carbon aliphatic chain introduces significant hydrophobic character, which will limit its aqueous solubility compared to smaller amino acids like glycine or alanine. Solubility is expected to be low in nonpolar organic solvents such as hexanes but may increase in alcohols like ethanol or methanol.

  • Acidity and Basicity (pKa): While experimental pKa values are not available, they can be reliably estimated based on standard α-amino acids. The carboxylic acid moiety is expected to have a pKa of around 2.2, and the α-amino group is expected to have a pKa of approximately 9.5. These values are critical as they dictate the molecule's net charge in solutions of varying pH, which is the foundational principle for purification by ion-exchange chromatography and for developing buffered formulations.

Experimental Protocols for Property Verification

As a Senior Application Scientist, I emphasize that computed or predicted data must be empirically verified. The following protocols are robust, self-validating systems for determining the key physical properties of 2-Aminohept-6-enoic acid in a research setting.

Protocol: Melting Point Determination via Capillary Method

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which is a key indicator of purity.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried under a vacuum to remove any residual solvent. Grind the crystalline solid into a fine, uniform powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Begin with a rapid heating ramp (10-15 °C/min) to approximate the melting point.

    • Prepare a new capillary and heat to a temperature approximately 20 °C below the estimated melting point.

    • Reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (≤ 2 °C) is indicative of high purity.

  • Expert Insight: Amino acids often decompose near their melting point, characterized by a color change (e.g., charring). It is crucial to record the decomposition temperature if observed, as this is also a characteristic property.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the target compound from any impurities, providing a precise measure of purity and establishing a characteristic retention time.

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis A Dissolve Sample (e.g., 1 mg/mL in H₂O) C Filter & Degas All A->C B Prepare Mobile Phases (A: 0.1% TFA in H₂O) (B: 0.1% TFA in ACN) B->C D Pump & Gradient Mixer C->D E Autosampler (Inject 10 µL) D->E F C18 Column (e.g., 4.6x150mm, 5µm) E->F G UV Detector (210 nm) F->G H Chromatogram G->H I Integrate Peaks (% Area) H->I

Caption: Experimental workflow for HPLC purity analysis.

Methodology:

  • System: A standard HPLC system with a UV detector is sufficient.

  • Column: A reverse-phase C18 column is ideal, as it separates compounds based on polarity.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes effectively elutes compounds of varying polarity.

  • Detection: UV detection at 210 nm is suitable for detecting the peptide bond-like environment of the amino acid.

  • Analysis: Purity is calculated based on the area-under-the-curve of the main peak relative to the total area of all peaks.

  • Trustworthiness Note: The system must be validated before analysis using a system suitability test. This involves injecting a known standard to confirm adequate resolution, theoretical plates, and peak symmetry, ensuring the data generated is reliable.

Protocol: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the ionization constants of the carboxylic acid and amino functional groups.

G titration_vessel Titration Vessel 2-Aminohept-6-enoic acid in 0.1M KCl Stir Bar stir_plate Magnetic Stir Plate titration_vessel:f2->stir_plate Magnetic Field burette Burette 0.1 M NaOH burette->titration_vessel:f1 ph_meter pH Meter pH Electrode ph_meter->titration_vessel:f1

Caption: Diagram of a potentiometric titration setup.

Methodology:

  • Sample Preparation: Accurately weigh a sample of the amino acid and dissolve it in a known volume of degassed, deionized water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Acidification: Lower the initial pH of the solution to ~1.5 by adding a strong acid (e.g., 0.1 M HCl). This ensures both functional groups are fully protonated.

  • Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points. The pKa values are determined from the Henderson-Hasselbalch equation and correspond to the pH at the half-equivalence points.

    • pKa₁: The pH at the point where half of the carboxylic acid has been neutralized.

    • pKa₂: The pH at the point where half of the ammonium group has been neutralized.

  • Expert Insight: Performing the titration under an inert atmosphere (e.g., nitrogen) is best practice to prevent dissolved CO₂ from interfering with the titration curve, which can affect the accuracy of the second pKa value.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40418874, (2S)-2-Aminohept-6-enoic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53420128, 2-Amino-2-methylhept-6-enoic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13128941, 2-Methylhept-6-enoic acid. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 146665938, 2-Amino-3,3,6-trimethylhept-6-enoic acid. [Link]

  • Wang, J. et al. (2010). Development and validation of a liquid chromatography–mass spectrometry metabonomic platform in human plasma of liver failure. Acta Biochimica et Biophysica Sinica, 42(10), 690-698. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 227939, 2-Aminoheptanoic acid. [Link]

Sources

The Strategic Integration of 2-Aminohept-6-enoic Acid in Non-Proteinogenic Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the role and application of 2-Aminohept-6-enoic acid, a non-proteinogenic amino acid, in the synthesis of advanced peptide scaffolds. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the strategic advantages conferred by its terminal alkene functionality, from enabling novel peptide architectures to facilitating advanced bio-conjugation strategies. We will delve into the synthesis of the requisite building blocks, their incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the subsequent transformative chemistries that this unique amino acid unlocks.

Introduction: The Rationale for Non-Proteinogenic Amino Acids in Peptide Drug Discovery

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high target specificity and reduced off-target effects compared to small molecules.[1] However, native peptides often suffer from poor metabolic stability and limited cell permeability. The incorporation of non-proteinogenic amino acids (NPAAs) is a powerful strategy to overcome these limitations, enhancing the drug-like properties of peptide candidates.[1] 2-Aminohept-6-enoic acid, with its aliphatic side chain terminating in a vinyl group, is a particularly versatile NPAA. This terminal alkene serves as a chemical handle for a variety of powerful and selective chemical modifications, enabling the construction of peptides with enhanced structural and functional diversity.

Table 1: Physicochemical Properties of (2S)-2-Aminohept-6-enoic Acid

PropertyValueReference
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
IUPAC Name (2S)-2-aminohept-6-enoic acid
CAS Number 166734-64-1

Synthesis of the Key Building Block: Fmoc-(S)-2-aminohept-6-enoic Acid

The successful incorporation of 2-aminohept-6-enoic acid into a peptide sequence via modern Solid-Phase Peptide Synthesis (SPPS) necessitates its protection with a suitable group on the α-amino functionality. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the protecting group of choice for this purpose, being stable to the acidic conditions used for side-chain deprotection and readily cleaved by a mild base.[2] The synthesis of Fmoc-(S)-2-aminohept-6-enoic acid is a critical first step. While several methods for the asymmetric synthesis of non-proteinogenic amino acids exist, a particularly robust approach involves the alkylation of a chiral glycine equivalent.[3]

One such scalable method utilizes a chiral Ni(II)-complex of a glycine Schiff base, which can be asymmetrically alkylated with an appropriate alkenyl halide.[3] This methodology has been successfully applied to the large-scale synthesis of similar amino acids and can be adapted for the production of Fmoc-(S)-2-aminohept-6-enoic acid.[4]

Synthesis_Workflow cluster_synthesis Synthesis of Fmoc-(S)-2-aminohept-6-enoic Acid Glycine_Schiff_Base Chiral Ni(II)-Complex of Glycine Schiff Base Alkylation Asymmetric Alkylation Glycine_Schiff_Base->Alkylation Alkenyl_Halide 1-iodo-pent-4-ene Alkenyl_Halide->Alkylation Hydrolysis Acid Hydrolysis Alkylation->Hydrolysis Deprotection Amino_Acid (S)-2-Aminohept-6-enoic Acid Hydrolysis->Amino_Acid Fmoc_Protection Fmoc Protection (e.g., Fmoc-OSu) Fmoc_Amino_Acid Fmoc-(S)-2-aminohept-6-enoic Acid Fmoc_Protection->Fmoc_Amino_Acid Amino_Acid->Fmoc_Protection

Caption: Synthetic workflow for Fmoc-(S)-2-aminohept-6-enoic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected 2-aminohept-6-enoic acid is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols.[5][6] The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General SPPS Cycle

The incorporation of each amino acid, including Fmoc-(S)-2-aminohept-6-enoic acid, follows a cyclical process:

  • Deprotection: The Fmoc group on the N-terminus of the resin-bound peptide is removed using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[2] This exposes a free amine for the next coupling step.

  • Activation and Coupling: The incoming Fmoc-protected amino acid is activated by a coupling reagent to form a highly reactive species. This activated amino acid is then added to the resin, where it reacts with the free amine of the peptide chain to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

SPPS_Cycle Start Resin-Bound Peptide with N-terminal Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 2. Washing (DMF) Deprotection->Washing1 Coupling 3. Coupling (Fmoc-AA-OH, Activator, Base in DMF) Washing1->Coupling Washing2 4. Washing (DMF) Coupling->Washing2 End Resin-Bound Peptide (n+1 residues) Washing2->End End->Deprotection Repeat for next residue

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Considerations for Coupling 2-Aminohept-6-enoic Acid

While the terminal alkene of the 2-aminohept-6-enoic acid side chain is generally unreactive under standard SPPS conditions, the steric bulk of the aliphatic chain may necessitate optimized coupling strategies to ensure high efficiency.

Table 2: Recommended Coupling Reagents for Fmoc-(S)-2-aminohept-6-enoic Acid

Coupling ReagentAdditiveBaseKey Advantages
HBTU/HATU HOBt/HOAtDIPEAHigh coupling efficiency, rapid reaction times.
DIC OxymaPure®-Reduced risk of racemization.
PyBOP HOBtDIPEAEffective for sterically hindered amino acids.

Protocol 1: Manual Coupling of Fmoc-(S)-2-aminohept-6-enoic Acid

  • Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.

  • Activation: In a separate vessel, dissolve Fmoc-(S)-2-aminohept-6-enoic acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Post-Synthetical Modifications Enabled by the Terminal Alkene

The true utility of incorporating 2-aminohept-6-enoic acid lies in the post-synthetic modifications that its terminal alkene enables. This functionality serves as a versatile handle for a range of bioorthogonal and cyclization reactions.

Ring-Closing Metathesis (RCM) for Stapled Peptides

By incorporating two residues of 2-aminohept-6-enoic acid (or another alkenyl amino acid) at appropriate positions within a peptide sequence (e.g., i and i+4 or i and i+7), a covalent hydrocarbon bridge can be formed via Ring-Closing Metathesis (RCM).[7] This "stapling" enforces an α-helical conformation, which can lead to significantly improved biological properties.[8]

Benefits of Peptide Stapling:

  • Enhanced Proteolytic Stability: The rigid, cyclic structure is less susceptible to degradation by proteases.[9]

  • Increased Cell Permeability: The hydrocarbon staple can mask polar amide bonds, facilitating passive diffusion across cell membranes.[10]

  • Improved Target Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to higher affinity.[9]

Protocol 2: On-Resin Ring-Closing Metathesis

  • Peptide Synthesis: Synthesize the linear peptide containing two residues of 2-aminohept-6-enoic acid on the resin using the methods described in Section 3.

  • Resin Preparation: Swell the peptidyl-resin in an appropriate solvent, such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Metathesis Reaction: Add a solution of a Grubbs catalyst (e.g., Grubbs' 1st or 2nd generation catalyst, 10-20 mol%) in the reaction solvent to the resin.[11][12] Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature to 40°C for 2-12 hours.

  • Monitoring: The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.

  • Washing: After the reaction is complete, wash the resin extensively with the reaction solvent, followed by DMF and DCM to remove the catalyst.

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

RCM_Workflow cluster_rcm Ring-Closing Metathesis (RCM) Linear_Peptide Linear Peptide on Resin (with two alkenyl side chains) RCM_Reaction Metathesis Reaction (DCE or DCM, RT to 40°C) Linear_Peptide->RCM_Reaction Grubbs_Catalyst Grubbs' Catalyst (e.g., 1st or 2nd Gen.) Grubbs_Catalyst->RCM_Reaction Stapled_Peptide_Resin Stapled Peptide on Resin RCM_Reaction->Stapled_Peptide_Resin Cleavage Cleavage & Deprotection (TFA Cocktail) Stapled_Peptide_Resin->Cleavage Purified_Peptide Purified Stapled Peptide Cleavage->Purified_Peptide

Caption: Workflow for on-resin Ring-Closing Metathesis of peptides.

Thiol-Ene "Click" Chemistry

The terminal alkene of 2-aminohept-6-enoic acid provides a reactive handle for thiol-ene "click" chemistry. This highly efficient and bioorthogonal reaction allows for the covalent attachment of various moieties to the peptide, including fluorescent dyes, imaging agents, and drug molecules.[13] The reaction proceeds via a radical mechanism, typically initiated by UV light in the presence of a photoinitiator, and forms a stable thioether linkage.[14]

Advantages of Thiol-Ene Chemistry:

  • High Efficiency and Selectivity: The reaction is high-yielding and proceeds with minimal side products.[13]

  • Bioorthogonality: The reaction is compatible with a wide range of functional groups found in biological systems.

  • Mild Reaction Conditions: The reaction can be performed under mild, often aqueous, conditions.

Protocol 3: Thiol-Ene Modification of a Peptide

  • Peptide Synthesis and Cleavage: Synthesize and purify the peptide containing 2-aminohept-6-enoic acid.

  • Reaction Setup: Dissolve the peptide and the desired thiol-containing molecule (e.g., a cysteine-containing tag or a small molecule thiol) in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Initiation: Add a photoinitiator (e.g., DMPA). Degas the solution and irradiate with UV light (e.g., 365 nm) for 15-60 minutes.

  • Purification: Purify the modified peptide by reverse-phase HPLC.

Characterization of Modified Peptides

The successful synthesis and modification of peptides containing 2-aminohept-6-enoic acid must be confirmed by rigorous analytical techniques.

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the linear peptide, the stapled peptide (observing the loss of ethene), and the thiol-ene conjugate.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are invaluable for confirming the structure of the modified peptide.[16] In stapled peptides, NMR can be used to confirm the formation of the hydrocarbon bridge and to study the conformational changes induced by stapling.[9]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the peptide, particularly to confirm the increase in α-helicity upon stapling.[9]

Conclusion and Future Perspectives

2-Aminohept-6-enoic acid is a powerful tool in the arsenal of the peptide chemist. Its straightforward incorporation into peptides via SPPS and the versatility of its terminal alkene functionality open up a vast chemical space for the design and synthesis of novel peptide therapeutics. The ability to create conformationally constrained peptides through RCM and to introduce a wide array of functionalities via thiol-ene chemistry addresses many of the inherent limitations of natural peptides. As the demand for more sophisticated and effective peptide drugs continues to grow, the strategic use of non-proteinogenic amino acids like 2-aminohept-6-enoic acid will undoubtedly play a pivotal role in the future of drug discovery and development.

References

  • Bird, G. H., Madani, N., Perry, A. F., Princiotto, A. M., Supko, J. G., He, X., ... & Walensky, L. D. (2010). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences, 107(32), 14093–14098.
  • ChemRxiv. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • de la Torre, B. G., & Albericio, F. (2020). The Pharmaceutical Industry in 2019. An Analysis of FDA Approved Drugs. Molecules, 25(3), 548.
  • European Journal of Organic Chemistry. (2019). Large-Scale Asymmetric Synthesis of Fmoc-(S)-2-Amino-6,6,6-Trifluorohexanoic Acid.
  • Feng, M., Jin, J. Q., Xia, L., Xiao, T., Mei, S., Wang, X., ... & Chen, C. (2019). Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells. Science advances, 5(5), eaau5240.
  • Han, J., & Soloshonok, V. A. (2019). Large‐Scale Asymmetric Synthesis of Fmoc‐(S)‐2‐Amino‐6, 6, 6‐Trifluorohexanoic Acid. European Journal of Organic Chemistry, 2019(24), 3925-3928.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
  • Kaspar, A. A., & Reichert, J. M. (2013). Future directions for peptide therapeutics development. Drug discovery today, 18(17-18), 807-817.
  • LaBelle, J. L., Katz, S. G., Bird, G. H., Gavathiotis, E., Stewart, M. L., & Walensky, L. D. (2012). A stapled BIM peptide overcomes apoptotic resistance in hematologic cancers.
  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700-2707.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Murray, J. K., & Gellman, S. H. (2007). Targeting protein− protein interactions: lessons from p53/MDM2. Biopolymers, 88(5), 657-686.
  • Nowick, J. S. (2020).
  • PubChem. (n.d.). (2S)-2-Aminohept-6-enoic acid. Retrieved from [Link]

  • Schafmeister, C. E., Po, J., & Verdine, G. L. (2000). An all-hydrocarbon cross-linking system for enhancing the helicity and metabolic stability of peptides. Journal of the American Chemical Society, 122(24), 5891-5892.
  • Stewart, M. L., Fire, E., Keating, A. E., & Walensky, L. D. (2010). The Mcl-1 BH3 helix is an exclusive MCL-1 inhibitor and apoptosis sensitizer.
  • Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targeting. Methods in enzymology, 503, 3-33.
  • Walensky, L. D., Kung, A. L., Escher, I., Malia, T. J., Barbuto, S., Wright, R. D., ... & Korsmeyer, S. J. (2004). Activation of apoptosis in vivo by a hydrocarbon-stapled BH3 helix. Science, 305(5689), 1466-1470.
  • Walsh, C. (2002). Posttranslational modification of proteins: expanding nature's inventory. Roberts and Company Publishers.
  • Wei, S. J., Joseph, T., Chee, S., Li, L., Yurlova, L., Zolghadr, K., ... & Ghadessy, F. (2013). Inhibition of nutlin-resistant HDM2 mutants by stapled peptides. PloS one, 8(11), e79679.
  • Wolfson, W. (2009). Stapled peptides: a new class of drugs. Chemistry & biology, 16(9), 910-912.
  • Zaykov, A. N., & Mayer, J. P. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 35-57). Humana Press, New York, NY.
  • Zhang, H., & Ghadiri, M. R. (2014). An overview of the current status of stapled peptides. Journal of peptide science, 20(8), 577-584.
  • Zhao, Z., & Tius, M. A. (2014). A convenient synthesis of α-amino acids. Organic letters, 16(16), 4212-4215.
  • Zou, Y., Spaller, M. R., & Zu, L. (2017). Recent advances in the synthesis of stapled peptides. Current opinion in chemical biology, 38, 21-28.
  • Fairhall, G. A., & Scanlan, E. M. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 583272.
  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Aminohept-6-enoic Acid and Its Analogs: A Synthetic Building Block for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-aminohept-6-enoic acid, a non-proteinogenic, unsaturated alpha-amino acid. In the absence of documented evidence for its natural occurrence, this guide focuses on its significance as a synthetic building block for researchers, scientists, and drug development professionals. We will delve into its chemical properties, survey known synthetic analogs, and explore its potential applications in peptide synthesis and medicinal chemistry. This document will further provide detailed synthetic considerations and analytical methodologies relevant to this class of compounds, positioning 2-aminohept-6-enoic acid as a valuable tool for introducing conformational constraints and functional handles in the design of novel peptides and small molecules.

Introduction: The Emerging Role of Non-Proteinogenic Amino Acids

The 20 canonical proteinogenic amino acids form the fundamental basis of protein structure and function. However, the chemical space beyond these building blocks, populated by non-proteinogenic amino acids (NPAAs), offers a vast and largely untapped resource for scientific innovation. NPAAs, whether naturally occurring or synthetic, are increasingly utilized to modulate the biological and physicochemical properties of peptides and other pharmaceuticals. Their incorporation can lead to enhanced metabolic stability, increased potency, and novel functionalities.

2-Aminohept-6-enoic acid is a fascinating example of an NPAA, characterized by a seven-carbon chain with a terminal double bond. While our extensive literature review did not yield evidence of its isolation from natural sources, its unique structure makes it a compelling synthetic target for applications in drug discovery and chemical biology. The presence of the terminal alkene provides a reactive handle for further chemical modification, and its non-natural side chain can be used to probe and modify biological interactions.

This guide will serve as a technical resource for researchers interested in utilizing 2-aminohept-6-enoic acid and its analogs in their work. We will explore its synthesis, known analogs, and potential applications, providing a framework for its use as a versatile building block in the development of novel molecular entities.

Physicochemical Properties of 2-Aminohept-6-enoic Acid

Understanding the fundamental properties of 2-aminohept-6-enoic acid is crucial for its application in synthesis and biological studies.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
IUPAC Name (2S)-2-aminohept-6-enoic acid[1]
SMILES C=CCCCN[1]
InChIKey OOOVDVSHGOKTNT-LURJTMIESA-N[1]

Note: The (S)-enantiomer is typically the biologically relevant form for amino acids and is the focus of this guide. The racemic mixture and the (R)-enantiomer are also synthetically accessible.

Analogs of 2-Aminohept-6-enoic Acid

While the natural occurrence of the parent compound is not documented, a number of its structural analogs are known, both as synthetic intermediates and as components of larger molecules. These analogs can be broadly categorized based on modifications to the carbon chain.

Chain Length Variants
  • 6-Aminohex-2-enoic acid: This shorter-chain analog is a known intermediate in the biochemical synthesis of 6-aminocaproic acid, a precursor to nylon-6. Its synthesis is described in several patents related to metabolic engineering.

Substituted Analogs
  • 2-Methylhept-6-enoic acid: This analog features a methyl group at the alpha-position, which can influence its conformational properties and metabolic stability.

  • 2-Amino-2-methylhept-6-enoic acid: The presence of a second methyl group at the alpha-carbon further increases steric hindrance, which can be a desirable feature in designing enzyme inhibitors or conformationally constrained peptides.

  • 2-Amino-3,3,6-trimethylhept-6-enoic acid: This highly substituted analog provides an even greater degree of conformational restriction.

  • (2E,6R)-6-hydroxyhept-2-enoic acid: This hydroxylated analog introduces a polar functional group, which can alter solubility and provide a site for further derivatization.

These analogs highlight the chemical diversity that can be achieved around the 2-aminohept-6-enoic acid scaffold. The introduction of methyl, hydroxyl, and other functional groups can be used to fine-tune the properties of the resulting molecules for specific applications.

Synthetic Strategies

The synthesis of 2-aminohept-6-enoic acid and other non-proteinogenic amino acids is a well-established field of organic chemistry. Asymmetric synthesis is crucial to obtain enantiomerically pure compounds for biological applications.

General Approaches to α-Amino Acid Synthesis

Several classical and modern methods are applicable for the synthesis of 2-aminohept-6-enoic acid:

  • Strecker Synthesis: This method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. For 2-aminohept-6-enoic acid, the starting aldehyde would be hept-6-enal.

  • Gabriel Synthesis: This approach utilizes potassium phthalimide to introduce the amino group. A common route involves the alkylation of a phthalimidomalonic ester with a suitable alkenyl halide, followed by hydrolysis and decarboxylation.

  • Asymmetric Synthesis using Chiral Auxiliaries: Evans' oxazolidinones or Schöllkopf's bis-lactim ethers are powerful tools for the stereocontrolled synthesis of α-amino acids. The chiral auxiliary directs the stereoselective alkylation of an enolate with an appropriate electrophile, such as 5-bromopent-1-ene.

Asymmetric_Synthesis_Workflow cluster_alkylation Stereoselective Alkylation cluster_deprotection Deprotection and Isolation Chiral_Auxiliary Chiral Glycine Enolate Equivalent (e.g., Evans' Oxazolidinone) Alkylation Alkylation with 5-bromopent-1-ene Chiral_Auxiliary->Alkylation Intermediate Alkylated Chiral Intermediate Alkylation->Intermediate Cleavage Cleavage of Chiral Auxiliary Intermediate->Cleavage Hydrolysis Purification Purification Cleavage->Purification Final_Product (S)-2-Aminohept-6-enoic Acid Purification->Final_Product

Figure 1: A generalized workflow for the asymmetric synthesis of (S)-2-aminohept-6-enoic acid using a chiral auxiliary approach.

Enzymatic and Biocatalytic Approaches

While not yet reported for 2-aminohept-6-enoic acid specifically, enzymatic methods are gaining prominence for the synthesis of non-proteinogenic amino acids. Transaminases, for example, can be engineered to accept novel keto-acid substrates to produce the corresponding amino acids with high enantioselectivity. This approach offers a greener and more efficient alternative to traditional chemical synthesis.

Applications in Research and Drug Development

The unique structural features of 2-aminohept-6-enoic acid make it a valuable building block in several areas of research and development.

Peptide Modification and Drug Design

The incorporation of NPAAs into peptides is a powerful strategy to enhance their therapeutic potential. 2-Aminohept-6-enoic acid can be used to:

  • Introduce Conformational Constraints: The unsaturated alkyl chain can influence the local conformation of a peptide, which can lead to improved binding affinity and selectivity for its biological target.

  • Enhance Metabolic Stability: Peptides containing NPAAs are often more resistant to enzymatic degradation, leading to a longer in vivo half-life.

  • Provide a Handle for Further Modification: The terminal double bond is a versatile functional group that can be further derivatized through reactions such as olefin metathesis, hydroboration-oxidation, or click chemistry. This allows for the attachment of imaging agents, cytotoxic payloads, or other functionalities.

Peptide_Incorporation cluster_synthesis Solid-Phase Peptide Synthesis cluster_modification Post-Synthetic Modification Resin Solid Support AA1 Amino Acid 1 Resin->AA1 Coupling AHEA Fmoc-2-Aminohept- 6-enoic acid AA1->AHEA Coupling AA3 Amino Acid 3 AHEA->AA3 Coupling Peptide Peptide with terminal alkene AA3->Peptide Cleavage from Resin Modification Chemical Reaction (e.g., Click Chemistry) Peptide->Modification Modified_Peptide Modified Peptide (e.g., with imaging agent) Modification->Modified_Peptide

Figure 2: A schematic representation of the incorporation of 2-aminohept-6-enoic acid into a peptide via solid-phase peptide synthesis and subsequent post-synthetic modification.

Bioisosteric Replacement

In medicinal chemistry, the concept of bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. The unsaturated alkyl chain of 2-aminohept-6-enoic acid could serve as a bioisostere for other lipophilic side chains, potentially leading to improved interactions with a biological target.

Analytical Characterization

The characterization of 2-aminohept-6-enoic acid and its derivatives relies on a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. Key signals to identify would include those for the vinyl protons of the terminal double bond and the α-proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Chiral Chromatography: To determine the enantiomeric purity of the synthesized amino acid, chiral HPLC or GC is employed.

Conclusion and Future Outlook

While the natural occurrence of 2-aminohept-6-enoic acid remains to be discovered, its value as a synthetic non-proteinogenic amino acid is clear. Its unique structure, featuring a terminal alkene, provides a versatile platform for the design and synthesis of novel peptides and small molecules with tailored properties. As the demand for more sophisticated and effective therapeutics continues to grow, the exploration and application of NPAAs like 2-aminohept-6-enoic acid will undoubtedly play an increasingly important role in drug discovery and development. Future research in this area may focus on the development of efficient and scalable biocatalytic routes for its synthesis and the exploration of its incorporation into a wider range of biologically active scaffolds.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central. [Link]

  • (2S)-2-Aminohept-6-enoic acid | C7H13NO2 | CID 40418874 - PubChem. [Link]

  • 2-Methylhept-6-enoic acid | C8H14O2 | CID 13128941 - PubChem. [Link]

  • 2-Amino-2-methylhept-6-enoic acid | C8H15NO2 | CID 53420128 - PubChem. [Link]

  • 2-Amino-3,3,6-trimethylhept-6-enoic acid | C10H19NO2 | CID 146665938 - PubChem. [Link]

  • (2E,6R)-6-hydroxyhept-2-enoic acid - PubChem. [Link]

  • US8404465B2 - Biological synthesis of 6-aminocaproic acid from carbohydrate feedstocks - Google P
  • Methods for the synthesis of unnatural amino acids - PubMed. [Link]

  • Reprogramming natural proteins using unnatural amino acids - PMC. [Link]

  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. [Link]

  • Analytical Methods for Amino Acid Determination in Organisms - PubMed. [Link]

Sources

A Technical Guide to the Theoretical Modeling of 2-Aminohept-6-enoic Acid Conformations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical modeling of 2-aminohept-6-enoic acid, a non-standard amino acid with significant conformational flexibility. The inherent pliability of its heptenoic acid chain presents a considerable challenge to traditional analytical methods, making computational modeling an indispensable tool for elucidating its three-dimensional structure and energetic landscape. Understanding these conformational preferences is paramount for applications in drug development and peptide design, where molecular geometry dictates biological activity. This document outlines a robust, multi-step computational workflow, from initial structure generation to high-level quantum mechanical refinement, designed to provide researchers, scientists, and drug development professionals with a validated protocol for exploring the conformational space of flexible molecules.

Introduction: The Challenge of Flexibility

2-Aminohept-6-enoic acid is an unsaturated amino acid characterized by a seven-carbon chain with a terminal double bond and an amino group at the alpha-carbon.[1] Its structure imparts significant rotational freedom around several single bonds, leading to a vast landscape of possible three-dimensional arrangements, or conformations. Each conformation possesses a distinct potential energy, and the molecule will predominantly adopt low-energy (i.e., more stable) structures. In a biological context, the specific conformation of this amino acid, whether as a standalone molecule or as part of a larger peptide, can dramatically influence its interaction with protein receptors and enzymes.

The primary challenge in studying such flexible molecules lies in the sheer number of possible conformations.[2][3] Experimental techniques like X-ray crystallography may only capture a single conformation present in a crystal lattice, while NMR spectroscopy in solution provides data that is an average over many rapidly interconverting conformers. Theoretical modeling, therefore, offers a powerful avenue to systematically explore the entire potential energy surface and identify all energetically accessible conformations.[4][5] This guide details a rigorous computational protocol designed to navigate this complexity with high fidelity.

Theoretical Foundations: A Multi-Tiered Approach

A successful conformational analysis hinges on a hierarchical computational strategy that balances accuracy with computational cost. We begin with computationally inexpensive methods to rapidly sample a wide range of conformations and progressively refine the most promising candidates with more accurate, but costly, quantum mechanical calculations.

  • Molecular Mechanics (MM): This approach treats atoms as spheres and bonds as springs.[6] The energy of a conformation is calculated using a force field, which is a set of parameters and equations describing bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.[7][8] MM is computationally fast, making it ideal for the initial exploration of the vast conformational space. Several well-established force fields like the Merck Molecular Force Field (MMFF) or the General Amber Force Field (GAFF) are suitable for organic molecules.[9][10]

  • Quantum Mechanics (QM): QM methods provide a much more accurate description of molecular energies by solving the Schrödinger equation. Density Functional Theory (DFT) is a popular QM method that offers a good compromise between accuracy and computational cost for molecules of this size.[11] DFT functionals, such as the widely used B3LYP, often incorporate dispersion corrections (e.g., D3) to accurately model the non-covalent interactions that are crucial for determining conformational stability.[11][12][13]

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the comprehensive conformational analysis of 2-aminohept-6-enoic acid.

Workflow Visualization

Conformational_Analysis_Workflow cluster_0 Phase 1: Initial Exploration (MM) cluster_1 Phase 2: Refinement & Validation (QM) cluster_2 Phase 3: Data Interpretation A 1. 3D Structure Generation (e.g., from SMILES string) B 2. Conformational Search (Stochastic Monte Carlo) A->B C 3. MM Energy Minimization (e.g., MMFF94s Force Field) B->C D 4. Redundant Conformer Removal (RMSD Clustering) C->D E 5. QM Geometry Optimization (e.g., B3LYP-D3/6-31G*) D->E Unique Low-Energy Conformers F 6. Single-Point Energy Calculation (Higher-level basis set, e.g., def2-TZVP) E->F G 7. Thermodynamic Analysis (Gibbs Free Energy Calculation) F->G H 8. Population Analysis (Boltzmann Distribution) G->H Final Energies I 9. Structural Analysis (Dihedral angles, H-bonds) H->I J 10. Final Report Generation I->J

Caption: A multi-phase workflow for conformational analysis.

Protocol Details

Phase 1: Initial Exploration with Molecular Mechanics

  • Initial 3D Structure Generation:

    • Action: Generate an initial 3D structure of 2-aminohept-6-enoic acid. This can be done from its SMILES string (C=CCCCO)N) using software like Avogadro or RDKit.[1]

    • Causality: This step provides the initial atomic coordinates required for the subsequent calculations. The initial geometry does not need to be the lowest energy one, as the conformational search will explore other possibilities.

  • Systematic or Stochastic Conformational Search:

    • Action: Perform a comprehensive search of the conformational space. A stochastic method, like a Monte Carlo search, is highly effective for flexible molecules.[14] This involves randomly rotating the rotatable bonds and accepting or rejecting the new conformation based on its energy.

    • Causality: Given the number of rotatable single bonds in the molecule, a systematic search (rotating each bond by a fixed increment) would be computationally prohibitive. A stochastic search efficiently samples the potential energy surface, increasing the probability of finding all relevant low-energy minima.[15]

  • Energy Minimization of Conformers:

    • Action: Each conformation generated during the search is subjected to energy minimization using a suitable molecular mechanics force field (e.g., MMFF94s).[10]

    • Causality: The search algorithm generates many high-energy structures. Minimization allows each structure to relax to the nearest local energy minimum, providing a set of plausible, stable conformations.

  • Clustering and Removal of Redundant Structures:

    • Action: The minimized conformers are clustered based on structural similarity, typically using the root-mean-square deviation (RMSD) of atomic positions. A representative structure is chosen from each cluster.

    • Causality: The conformational search will inevitably find the same low-energy wells multiple times. Clustering eliminates this redundancy, creating a manageable set of unique conformers for the more computationally demanding QM phase.

Phase 2: High-Accuracy Quantum Mechanics Refinement

  • QM Geometry Optimization:

    • Action: The unique conformers identified in Phase 1 are re-optimized using DFT. A good starting point is the B3LYP functional with a dispersion correction (e.g., B3LYP-D3) and a modest basis set like 6-31G*.[12][16][17]

    • Causality: MM force fields are parameterized approximations.[6] Re-optimizing with QM provides more accurate geometries, as it explicitly treats the electronic structure. The dispersion correction is critical for correctly modeling intramolecular non-covalent interactions, such as hydrogen bonds between the amino and carboxyl groups, which significantly influence conformational preference.[13]

  • Single-Point Energy Calculation:

    • Action: For the QM-optimized geometries, perform a final single-point energy calculation using a larger, more flexible basis set (e.g., def2-TZVP).

    • Causality: This step refines the relative energies of the conformers. While geometry is often well-described by smaller basis sets, electronic energy converges more slowly. A larger basis set provides a more accurate energy value, which is crucial for correctly ranking the stability of the conformers.

  • Thermodynamic Analysis:

    • Action: Perform a vibrational frequency calculation at the same level of theory as the optimization (e.g., B3LYP-D3/6-31G*). This is used to confirm that each structure is a true minimum (no imaginary frequencies) and to calculate thermal corrections.

    • Causality: The raw electronic energy (E) does not account for zero-point vibrational energy or thermal effects. By calculating the Gibbs free energy (G), we can determine the relative populations of conformers at a given temperature (e.g., 298.15 K), which is more physically meaningful than relying on electronic energies alone.

Data Analysis and Interpretation

The output of the computational workflow is a set of low-energy conformers with their corresponding Gibbs free energies. This data must be carefully analyzed to extract meaningful insights.

Quantitative Data Summary

The final results can be summarized in a table for clear comparison. The conformer with the lowest Gibbs free energy is assigned a relative energy of 0.00 kcal/mol.

Conformer IDRelative Gibbs Free Energy (ΔG, kcal/mol)Boltzmann Population (%)Key Dihedral Angle (Cα-Cβ-Cγ-Cδ, °)Intramolecular H-Bond (N-H···O=C, Å)
Conf-01 0.0075.3-178.52.15
Conf-02 1.1512.165.2---
Conf-03 1.506.8-68.9---
Conf-04 2.501.5175.32.21
...............

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Structural Analysis
  • Population: The Boltzmann population indicates the percentage of time the molecule is expected to exist in that specific conformation at a given temperature. Conformations with ΔG > 3 kcal/mol are generally considered to be insignificantly populated at room temperature.

  • Geometric Parameters: Key dihedral angles should be analyzed to describe the overall shape of the carbon backbone (e.g., linear vs. bent). The presence and geometry of intramolecular hydrogen bonds are also critical indicators of stability.[5]

System Validation and Trustworthiness

The reliability of any computational model is paramount.[18] This protocol incorporates several self-validating checks:

  • Method Selection: The choice of a dispersion-corrected DFT functional (B3LYP-D3) is grounded in its proven performance for systems where non-covalent interactions are significant.[13][16]

  • Frequency Analysis: The confirmation of all-real vibrational frequencies for each optimized structure ensures that they are true energy minima and not transition states.[19]

  • Basis Set Convergence: The two-step QM process, using a larger basis set for final energy calculations, is a standard procedure to ensure that the relative energies are not an artifact of an incomplete basis set.

  • Comparison with Experimental Data: Where available, computational results should be validated against experimental data.[20][21][22] For instance, calculated NMR J-couplings for the most stable conformers can be averaged and compared to experimental solution-phase NMR data.

By following this rigorous, multi-step, and self-validating workflow, researchers can confidently model the conformational landscape of 2-aminohept-6-enoic acid and other flexible molecules, providing critical insights for rational drug design and molecular engineering.

References

  • Assessment and Validation of Machine Learning Methods for Predicting Molecular Atomization Energies.
  • (2S)-2-Aminohept-6-enoic acid. PubChem.
  • Molecular modeling of flexible molecules. Vapor–liquid and fluid–solid equilibria. Universidad Complutense de Madrid.
  • Computational methods for exploring protein conform
  • Force field (chemistry). Wikipedia.
  • Probleme with geometry optimisation with DFT-D3?.
  • Structure-based conformational preferences of amino acids. PMC - NIH.
  • A Simulation Strategy for the Atomistic Modeling of Flexible Molecules Covalently Tethered to Rigid Surfaces: Applic
  • Force fields for small molecules. PMC - NIH.
  • Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. The Journal of Chemical Physics.
  • Conformational Plasticity Of Amino Acids: A computational Review Of Small Molecule Interactions. IJCRT.org.
  • Validation of computational results with experimental d
  • Introduction to the Conformational Analysis of Protein Side Chains. Dunbrack Lab.
  • Error Assessment of Comput
  • Modeling Flexible Molecules in Solution: A p K a Case Study.
  • Molecular Mechanics: Force Fields. Fiveable.
  • Minimizing Density Functional Failures for Non-Covalent Interactions Beyond van der Waals Complexes. Accounts of Chemical Research.
  • Conformations of amino acids characterized by theoretical spectroscopy.
  • Designing amino acids to determine the local conform
  • Valid
  • Structure-based conformational preferences of amino acids. PNAS.
  • Molecular Mechanics & Force Fields. Avogadro.
  • Theory of Flexible Polymer Networks: Elasticity and Heterogeneities. MDPI.
  • Recommendations for evaluation of comput
  • Efficient Amino Acid Conformer Search with Bayesian Optimization.
  • Force Fields for Classical Molecular Dynamics.
  • Performing Molecular Dynamics Simulations and Computing Hydration Free Energies on the B3LYP-D3(BJ) Potential Energy Surface with Adaptive Force Matching: A Benchmark Study with Seven Alcohols and One Amine. PMC - PubMed Central.
  • The Journal of Organic Chemistry Ahead of Print.
  • Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rot
  • Flexible molecules. Universidad Complutense de Madrid.
  • a) Non covalent bond paths – at B3LYP(D3)/VTZ level of theory – for the...
  • (2E,6R)-6-hydroxyhept-2-enoic acid. PubChem.

Sources

A Comprehensive Technical Guide to 2-Aminohept-6-enoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminohept-6-enoic acid, a non-proteinogenic α-amino acid, represents a unique molecular scaffold with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a terminal double bond, offers a reactive handle for chemical modification and imparts distinct conformational properties. This technical guide provides a comprehensive literature review of the research surrounding 2-aminohept-6-enoic acid, covering its synthesis, chemical and physical properties, and exploring its potential biological activities and applications as an enzyme inhibitor and a building block for novel peptidomimetics. This document serves as an in-depth resource for researchers seeking to leverage the unique characteristics of this unsaturated amino acid in the development of next-generation therapeutics.

Introduction: The Significance of Unnatural Amino Acids in Drug Discovery

The repertoire of the 22 proteinogenic amino acids, dictated by the genetic code, forms the fundamental basis of protein structure and function. However, the exploration of unnatural amino acids (UAAs) has opened new frontiers in medicinal chemistry, offering a means to overcome the limitations of natural peptides, such as poor metabolic stability and limited structural diversity.[1] UAAs, like 2-aminohept-6-enoic acid, are invaluable tools for designing novel therapeutic agents with enhanced efficacy, selectivity, and pharmacokinetic profiles.

The incorporation of unique functional groups and stereochemistries allows for the fine-tuning of molecular properties, leading to the development of peptidomimetics with improved stability against enzymatic degradation.[2] 2-Aminohept-6-enoic acid, with its terminal alkene functionality, is a particularly interesting UAA. This reactive moiety can participate in various chemical transformations, enabling the synthesis of diverse derivatives and bioconjugates. Furthermore, the unsaturated side chain can influence the conformational preferences of peptides, potentially leading to novel receptor interactions and biological activities.

Physicochemical Properties of 2-Aminohept-6-enoic Acid

A thorough understanding of the physicochemical properties of 2-aminohept-6-enoic acid is crucial for its application in drug design and synthesis. These properties dictate its solubility, reactivity, and interactions with biological systems.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[3]
Molecular Weight 143.18 g/mol [3]
IUPAC Name (2S)-2-aminohept-6-enoic acidPubChem
CAS Number 166734-64-1 ((S)-enantiomer)PubChem

Synthesis of 2-Aminohept-6-enoic Acid: Strategies and Methodologies

The synthesis of enantiomerically pure α-amino acids is a cornerstone of medicinal chemistry. Several general strategies can be adapted for the synthesis of 2-aminohept-6-enoic acid, including the Strecker and Gabriel syntheses, as well as more modern stereoselective methods.

General Synthetic Approaches
  • Strecker Synthesis: This classical method involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For 2-aminohept-6-enoic acid, the starting aldehyde would be hept-6-enal. A key challenge in this approach is achieving enantioselectivity, as the initial reaction typically yields a racemic mixture.[4]

  • Gabriel Synthesis: This method utilizes potassium phthalimide as an ammonia surrogate to convert an α-halo ester into the corresponding amino acid. The synthesis would commence with the α-bromination of hept-6-enoic acid, followed by esterification and subsequent reaction with potassium phthalimide and hydrolysis. Similar to the Strecker synthesis, this route often produces a racemic product.[4]

Stereoselective Synthesis

Achieving high enantiopurity is critical for the development of effective and safe pharmaceuticals. Modern synthetic methods focus on catalytic asymmetric synthesis to produce single enantiomers of amino acids.

Conceptual Asymmetric Synthesis Workflow:

Prochiral_Substrate Prochiral Substrate (e.g., a Schiff base of a glycine ester) Intermediate Enantiomerically Enriched Intermediate Prochiral_Substrate->Intermediate Asymmetric Alkylation Chiral_Catalyst Chiral Catalyst (e.g., Cinchona alkaloid-derived phase-transfer catalyst) Chiral_Catalyst->Intermediate Alkylating_Agent Alkylating Agent (5-bromopent-1-ene) Alkylating_Agent->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Final_Product (S)- or (R)-2-Aminohept-6-enoic acid Hydrolysis->Final_Product

Figure 1: Conceptual workflow for the catalytic asymmetric synthesis of 2-aminohept-6-enoic acid.

This approach often employs chiral phase-transfer catalysts to direct the stereoselective alkylation of a glycine-derived Schiff base with a suitable alkylating agent, such as 5-bromopent-1-ene.[5][6] Subsequent hydrolysis of the Schiff base and ester functionalities yields the desired enantiomerically pure amino acid.

Enzymatic Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-aminohept-6-enoic acid. This can be achieved through enzymatic kinetic resolution, where an enzyme selectively acts on one enantiomer, allowing for the separation of the two.[7][8]

Enzymatic Kinetic Resolution Workflow:

Racemic_Mixture Racemic 2-Aminohept-6-enoic acid derivative (e.g., N-acetylated) Enzyme Enzyme (e.g., Acylase I) Racemic_Mixture->Enzyme Enantioselective Hydrolysis Separation Separation Enzyme->Separation S_Enantiomer (S)-2-Aminohept-6-enoic acid Separation->S_Enantiomer R_Enantiomer_Derivative (R)-N-acetyl-2-Aminohept-6-enoic acid Separation->R_Enantiomer_Derivative Hydrolysis Hydrolysis R_Enantiomer_Derivative->Hydrolysis R_Enantiomer (R)-2-Aminohept-6-enoic acid Hydrolysis->R_Enantiomer

Figure 2: Workflow for the enzymatic kinetic resolution of racemic 2-aminohept-6-enoic acid.

For instance, an acylase can selectively hydrolyze the N-acyl group of one enantiomer of N-acyl-2-aminohept-6-enoic acid, allowing for the separation of the free amino acid from the unreacted acylated enantiomer.[9] The remaining acylated enantiomer can then be chemically hydrolyzed to afford the other pure enantiomer.

Spectroscopic Characterization

The structural elucidation of 2-aminohept-6-enoic acid and its derivatives relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the vinyl protons of the terminal double bond, the α-proton, and the methylene protons of the aliphatic chain. The chemical shifts and coupling constants of these signals provide detailed information about the molecule's structure.[10][11][12][13]

    • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carboxylic acid carbon, the α-carbon, the carbons of the double bond, and the methylene carbons.[10][11][12][13]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can further confirm its structure.

Potential Biological Activities and Applications

While specific biological data for 2-aminohept-6-enoic acid is limited in the public domain, its structural features suggest several potential applications in drug discovery.

Enzyme Inhibition

Unnatural amino acids and their derivatives have shown promise as inhibitors of various enzymes.[14] The unique side chain of 2-aminohept-6-enoic acid could allow it to interact with the active sites of enzymes in a manner distinct from natural amino acids, potentially leading to the development of novel inhibitors. For example, amino acid derivatives have been shown to inhibit digestive enzymes like pancreatic lipase and α-amylase, suggesting potential applications in the management of obesity and diabetes.[14]

Hypothetical Enzyme Inhibition Mechanism:

Enzyme Enzyme Active Site Binding Binding Enzyme->Binding Substrate Natural Substrate Substrate->Binding Competitive Binding Inhibitor 2-Aminohept-6-enoic acid Inhibitor->Binding Inhibition Inhibition of Catalysis Binding->Inhibition

Figure 3: Hypothetical competitive inhibition of an enzyme by 2-aminohept-6-enoic acid.

Further research, including computational docking studies and in vitro enzymatic assays, is necessary to explore the inhibitory potential of 2-aminohept-6-enoic acid against specific enzyme targets.[15][16]

Building Block for Peptidomimetics and Bioactive Peptides

The incorporation of 2-aminohept-6-enoic acid into peptides can lead to the development of peptidomimetics with enhanced therapeutic properties.[17][18][19][20] The terminal double bond can be used for various modifications, such as:

  • Cyclization: Intramolecular reactions involving the double bond can be used to create cyclic peptides, which often exhibit increased stability and receptor affinity.

  • Bioconjugation: The alkene can serve as a handle for attaching other molecules, such as fluorescent probes, imaging agents, or drug payloads.

  • Cross-linking: The double bond can participate in cross-linking reactions to stabilize peptide secondary structures or to form peptide-polymer conjugates.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating 2-Aminohept-6-enoic Acid:

The incorporation of 2-aminohept-6-enoic acid into a peptide sequence can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, typically employing the Fmoc/tBu strategy.[21][22][23][24]

Step-by-Step SPPS Protocol:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin) and swell it in an appropriate solvent (e.g., dimethylformamide, DMF).

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU, HATU) and a base (e.g., diisopropylethylamine, DIPEA).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Coupling of 2-Aminohept-6-enoic Acid: Dissolve Fmoc-2-aminohept-6-enoic acid-OH, a coupling agent, and a base in DMF and add the solution to the resin. Allow the reaction to proceed to completion.

  • Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, TFA, with scavengers).

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry.

Future Perspectives and Conclusion

2-Aminohept-6-enoic acid is a promising yet underexplored building block for the development of novel therapeutics. Its unique structural features, particularly the terminal double bond, offer exciting opportunities for chemical modification and the design of innovative peptidomimetics and enzyme inhibitors.

Future research should focus on:

  • Developing efficient and scalable stereoselective synthetic routes to both enantiomers of 2-aminohept-6-enoic acid.

  • Conducting comprehensive biological screening to identify its potential enzyme inhibitory activities and other pharmacological properties.

  • Incorporating this UAA into peptide sequences to investigate its influence on peptide structure, stability, and bioactivity.

  • Exploring the utility of the terminal alkene for the development of novel bioconjugation strategies.

References

  • Sketchy MCAT. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson) [Video]. YouTube. [Link]

  • PubChem. (n.d.). (2S)-2-Aminohept-6-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Three different groups of the α- and β-amino acids studied. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Retrieved from [Link]

  • MDPI. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Retrieved from [Link]

  • MDPI. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The stereoselective synthesis of α-amino aldols starting from terminal alkynes. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • Oxford Academic. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure function relationship among alpha-crystallin related small heat shock proteins. Retrieved from [Link]

  • ACS Publications. (n.d.). The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Retrieved from [Link]

  • Walsh Medical Media. (2023, June 30). Benefits of Computational Tools: Exploring the Potential of In Silico Mutagenesis and Docking Screening in Hydroxylation Research. Retrieved from [Link]

  • Google Patents. (n.d.). Bioactive peptides, uses thereof and process for the production of same.
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • SpringerLink. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. Retrieved from [Link]

  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Retrieved from [Link]

  • MDPI. (n.d.). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Sci-Hub. (n.d.). The stereoselective synthesis of α-amino aldols starting from terminal alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the Molecular Docking and Amino Acid Residues Involving in Recognition of Substrate in Proline Iminopeptidase by Site-Directed Mutagenesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Radical Functionalization of Unsaturated Amino Acids: Synthesis of Side-Chain-Fluorinated, Azido-Substituted, and Hydroxylated Amino Acids. ACS Omega. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • Loschmidt Laboratories. (2021, March 2). Web-based tools for computational enzyme design. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • MDPI. (n.d.). Enzymatic Preparation of Bioactive Peptides Exhibiting ACE Inhibitory Activity from Soybean and Velvet Bean: A Systematic Review. Retrieved from [Link]

  • Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Creation.com. (2023, November 3). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, February 21). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 15). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Chemical Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heterocycles as nonclassical bioisosteres of α-amino acids. Retrieved from [Link]

  • MDPI. (2024, October 5). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Studies on the molecular docking and amino Acid residues involving in recognition of substrate in proline iminopeptidase by site-directed mutagenesis. Retrieved from [Link]

  • University of Groningen. (n.d.). Peptides of interest. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • DergiPark. (n.d.). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative structure–activity relationship study of antioxidative peptide by using different sets of amino acids descriptors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Glossary of engineering: A–L. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 25.2: Structure and Stereochemistry of the Amino Acids. Retrieved from [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Aminohept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 2-aminohept-6-enoic acid, a non-proteinogenic amino acid with potential applications in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document serves as a predictive and methodological resource, grounding its analysis in established principles of physical chemistry, extrapolating from data on structurally similar amino acids, and providing detailed protocols for experimental determination.

Introduction: The Significance of 2-Aminohept-6-enoic Acid

2-Aminohept-6-enoic acid is an unsaturated amino acid characterized by a seven-carbon chain with a terminal double bond. This unique structural feature imparts a degree of hydrophobicity not found in shorter-chain amino acids, while the presence of the amino and carboxylic acid groups allows for zwitterionic character and pH-dependent charge states. Understanding its solubility in a range of solvents is paramount for its synthesis, purification, formulation, and ultimately, its application in various scientific and industrial fields.

This guide will delve into the theoretical underpinnings of its solubility, offer predictive insights into its behavior in different solvent systems, and provide robust experimental protocols for researchers to determine its solubility with high accuracy.

Physicochemical Properties of 2-Aminohept-6-enoic Acid

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility. Based on available data for the (2S)-enantiomer, the following computed properties are of note[1]:

PropertyValueSource
Molecular Formula C7H13NO2PubChem CID: 40418874[1]
Molecular Weight 143.18 g/mol PubChem CID: 40418874[1]
XLogP3-AA (Hydrophobicity) -1.5PubChem CID: 40418874[1]
Hydrogen Bond Donor Count 2PubChem CID: 40418874[1]
Hydrogen Bond Acceptor Count 3PubChem CID: 40418874[1]

The negative XLogP3-AA value suggests a degree of hydrophilicity, despite the seven-carbon chain. This is attributable to the dominant influence of the polar amino and carboxyl groups.

Theoretical Framework for Solubility

The solubility of 2-aminohept-6-enoic acid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The key factors include:

  • Zwitterionic Nature: In aqueous solutions and polar protic solvents, 2-aminohept-6-enoic acid will exist predominantly as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). This ionic character is a primary driver of its solubility in polar solvents.

  • "Like Dissolves Like": The polarity of the solvent will be a major determinant of solubility.

    • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the amino and carboxyl groups and can solvate the charged zwitterionic form, leading to higher solubility.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can stabilize the zwitterion to some extent, suggesting moderate solubility.

    • Nonpolar Solvents (e.g., hexane, toluene): Due to the high polarity of the amino acid, its solubility in these solvents is expected to be very low. The energy required to break the strong intermolecular forces in the solid amino acid crystal lattice is not compensated by the weak van der Waals interactions with nonpolar solvent molecules.

  • Influence of pH: The pH of the aqueous solution will significantly impact the charge state of the molecule and, consequently, its solubility.

    • Isoelectric Point (pI): At the pI, the net charge of the molecule is zero, leading to minimal electrostatic repulsion between molecules and typically, the lowest solubility.

    • Acidic pH (pH < pI): The carboxyl group will be protonated (-COOH), and the amino group will remain protonated (-NH3+), resulting in a net positive charge. This increased charge should lead to higher solubility.

    • Basic pH (pH > pI): The amino group will be deprotonated (-NH2), and the carboxyl group will remain deprotonated (-COO-), resulting in a net negative charge. This should also lead to increased solubility. The solubility of amino acids is strongly dependent on pH, with a minimum value near the isoelectric point.[2] Ionized amino acids, whether positive or negative, are more soluble than the non-ionized or zero net charge form.[3]

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

Predictive Analysis of Solubility

While direct experimental data is lacking, we can make informed predictions based on the molecule's structure and data from similar amino acids.

Predicted Solubility Profile:
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateStrong hydrogen bonding and solvation of the zwitterion. Solubility is expected to decrease with decreasing solvent polarity (Water > Methanol > Ethanol).
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to LowCapable of hydrogen bond acceptance and have high dielectric constants, but lack donor capabilities.
Nonpolar Hexane, Toluene, ChloroformVery LowMismatch in polarity; weak solute-solvent interactions cannot overcome the strong solute-solute interactions in the crystal lattice.

Modeling approaches can be used to accurately predict the solubility of amino acids in aqueous and alcohol solutions.[4]

Experimental Determination of Solubility: Protocols and Methodologies

To obtain definitive solubility data for 2-aminohept-6-enoic acid, rigorous experimental determination is necessary. The following sections provide detailed, self-validating protocols for this purpose.

Synthesis and Purification of 2-Aminohept-6-enoic Acid (Conceptual)

While a detailed synthetic route is beyond the scope of this guide, a common approach for synthesizing α-amino acids involves modifications of established methods such as the Strecker synthesis or asymmetric synthesis protocols. Purification is critical to ensure the accuracy of solubility measurements. A conceptual purification workflow is presented below. The synthesis of 6-aminocaproic acid is generally carried out by hydrolyzing caprolactam.[5]

G cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Chemical Synthesis start->reaction crude Crude 2-Aminohept-6-enoic Acid reaction->crude dissolution Dissolution in a suitable solvent (e.g., water) crude->dissolution filtration Filtration to remove insoluble impurities dissolution->filtration crystallization Crystallization (e.g., by anti-solvent addition or pH adjustment) filtration->crystallization collection Collection of crystals by filtration crystallization->collection drying Drying under vacuum collection->drying pure Pure 2-Aminohept-6-enoic Acid drying->pure

Caption: Conceptual workflow for the synthesis and purification of 2-aminohept-6-enoic acid.

Isothermal Shake-Flask Method for Solubility Determination

This is a widely accepted and robust method for determining the equilibrium solubility of a compound.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the solute in the supernatant is then determined.

Protocol:

  • Preparation:

    • Add an excess amount of pure, crystalline 2-aminohept-6-enoic acid to a series of vials, each containing a known volume of the desired solvent.

    • Ensure a solid excess is visible to guarantee saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.1 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary kinetic studies should be performed to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the supernatant through a suitable filter (e.g., 0.22 µm PTFE or nylon) to remove any undissolved solid particles.

    • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

G start Add excess solute to solvent shake Agitate at constant temperature for 24-48h start->shake settle Allow excess solid to settle shake->settle withdraw Withdraw supernatant with pre-warmed syringe settle->withdraw filter Filter supernatant (0.22 µm) withdraw->filter dilute Dilute filtrate for analysis filter->dilute analyze Analyze concentration dilute->analyze

Caption: Experimental workflow for the isothermal shake-flask solubility determination method.

Analytical Quantification

Accurate quantification of the dissolved 2-aminohept-6-enoic acid is crucial. Several analytical techniques are suitable.

5.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying amino acids.[6]

  • Method:

    • Derivatization: As amino acids often lack a strong chromophore, pre-column or post-column derivatization is typically employed. Common derivatizing agents include o-phthalaldehyde (OPA) for fluorescence detection or phenyl isothiocyanate (PITC) for UV detection.[6][7]

    • Separation: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV or fluorescence detector, depending on the derivatizing agent.

    • Quantification: A calibration curve is generated using standard solutions of 2-aminohept-6-enoic acid of known concentrations.

5.3.2. Ninhydrin Colorimetric Assay

This is a classic and reliable method for the quantification of primary amino acids.[8]

  • Principle: Ninhydrin reacts with the primary amine of the amino acid to produce a deep purple-colored compound (Ruhemann's purple), which can be quantified spectrophotometrically.

  • Protocol:

    • Prepare a series of standard solutions of 2-aminohept-6-enoic acid.

    • To a known volume of the diluted sample and each standard, add a ninhydrin reagent solution.

    • Heat the mixture in a boiling water bath for a specific time (e.g., 15-20 minutes).

    • Cool the solutions and dilute with a suitable solvent (e.g., 50% ethanol).

    • Measure the absorbance at the wavelength of maximum absorption (typically around 570 nm) using a spectrophotometer.

    • Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of the unknown sample.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and analysis.

Table of Predicted vs. Experimental Solubility (Hypothetical Data)
SolventPredicted SolubilityExperimental Solubility ( g/100 mL at 25°C)
WaterHighTo be determined
MethanolModerateTo be determined
EthanolModerateTo be determined
Dimethyl Sulfoxide (DMSO)LowTo be determined
HexaneVery LowTo be determined
Effect of pH on Aqueous Solubility (Graphical Representation)

A plot of solubility versus pH is expected to show a "U"-shaped curve, with the minimum solubility at the isoelectric point.

Conclusion and Future Directions

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-aminohept-6-enoic acid. While theoretical predictions suggest a solubility profile dominated by its zwitterionic character, leading to higher solubility in polar protic solvents and a strong pH dependence, experimental verification is essential. The detailed protocols provided herein offer a robust starting point for researchers to generate high-quality, reliable solubility data.

Future work should focus on the experimental determination of the solubility of 2-aminohept-6-enoic acid in a wide range of solvents and at various temperatures. Additionally, the determination of its pKa values will allow for a more precise prediction of its solubility as a function of pH. Such data will be invaluable for the rational design of processes involving this promising molecule in drug development and materials science.

References

  • Yoshizawa, T., et al. (2020). Phase Separation of Proteins and Amino Acid Characteristics. Frontiers in Molecular Biosciences, 8, 642225. [Link]

  • Lazzari, S., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

  • WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid.
  • Ferreira, L. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(8), 2836-2844. [Link]

  • PubChem Compound Summary for CID 40418874, (2S)-2-Aminohept-6-enoic acid. National Center for Biotechnology Information. [Link]

  • A change in pH affects the interaction between amino acids in a chain. Quora. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Lazzari, S., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed. [Link]

  • van der Wielen, L. A. M., et al. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. [Link]

  • Smialowski, P., et al. (2007). Protein solubility: sequence based prediction and experimental verification. Bioinformatics, 23(19), 2536–2542. [Link]

  • Lee, H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 138-143. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Analysis of Amino Acids by HPLC. (2010). Agilent. [Link]

  • US20170036991A1 - Isolation and purification of 6-aminocaproic acid.

Sources

Methodological & Application

Application Note & Protocols: Stereoselective Synthesis of (S)-2-Aminohept-6-enoic Acid for Peptide Stapling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in peptide chemistry and therapeutics.

Abstract

This comprehensive guide details the stereoselective synthesis of (S)-2-Aminohept-6-enoic acid, a critical non-natural amino acid for the construction of hydrocarbon-stapled peptides. We will delve into the rationale behind synthetic strategies that ensure high stereochemical fidelity, with a particular focus on the robust Schöllkopf chiral auxiliary method. This document provides not only a theoretical framework but also actionable, field-proven protocols for the synthesis of the amino acid, its incorporation into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), and the subsequent ruthenium-catalyzed ring-closing metathesis (RCM) to form the "staple." The overarching goal is to equip researchers with the knowledge and practical steps to generate stabilized alpha-helical peptides, thereby enhancing their proteolytic resistance and cell permeability for advanced therapeutic and research applications.[1][2]

Introduction: The Imperative for Peptide Stapling

Peptides offer a compelling modality for therapeutic intervention due to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations, including susceptibility to proteolytic degradation and an inability to maintain a bioactive conformation when isolated from their parent protein.[1][3] Peptide stapling has emerged as a powerful strategy to overcome these hurdles.[2] By introducing a synthetic brace, or "staple," the alpha-helical secondary structure of a peptide can be locked in its biologically active conformation.[3][4] This is most commonly achieved through the incorporation of two olefin-bearing non-natural amino acids into a peptide sequence, followed by a ring-closing metathesis (RCM) reaction to form a covalent, all-hydrocarbon linkage.[1][2][5]

(S)-2-Aminohept-6-enoic acid, with its five-carbon alkenyl side chain, is a key building block for creating i, i+4 staples, which are ideal for reinforcing a single turn of an alpha-helix.[1] The stereochemistry at the alpha-carbon is paramount for maintaining the desired helical geometry and subsequent biological activity. This guide will therefore focus on methods that provide precise stereocontrol.

Strategic Approaches to the Synthesis of (S)-2-Aminohept-6-enoic Acid

The synthesis of optically pure amino acids is a well-established field, with several powerful strategies at the disposal of the synthetic chemist.[6][7] For the synthesis of (S)-2-Aminohept-6-enoic acid, the primary considerations are achieving high enantiomeric excess (e.e.), good overall yield, and scalability. Below, we compare three prominent methods.

Comparative Analysis of Synthetic Methodologies
Method Principle Advantages Disadvantages Typical Stereoselectivity
Schöllkopf Chiral Auxiliary Diastereoselective alkylation of a chiral bis-lactim ether derived from a natural amino acid (e.g., L-valine).[8][9]High diastereoselectivity, reliable and well-documented, applicable to a wide range of electrophiles.Multi-step process, requires stoichiometric amounts of the chiral auxiliary, limited atom economy.[9]>95% d.e.[8]
Asymmetric Catalysis Enantioselective transformation of a prochiral substrate using a chiral catalyst.[10][11][12]High catalytic efficiency, potential for high enantioselectivity, more atom-economical.Catalyst development can be challenging, may require optimization for specific substrates, potential for metal contamination.Variable, but can be >99% e.e.
Enzymatic Resolution Selective transformation of one enantiomer in a racemic mixture using an enzyme.[6][13][]High enantioselectivity, mild reaction conditions, environmentally friendly.Maximum theoretical yield is 50% for kinetic resolution, requires screening for a suitable enzyme, potential for substrate inhibition.>99% e.e.

For the purposes of this guide, we will provide a detailed protocol for the Schöllkopf chiral auxiliary method due to its reliability and high diastereoselectivity, making it a robust choice for producing high-purity (S)-2-Aminohept-6-enoic acid in a research setting.[8][9]

Synthesis of (S)-2-Aminohept-6-enoic Acid via the Schöllkopf Method

The Schöllkopf method utilizes a chiral auxiliary, typically derived from L-valine, to create a chiral glycine enolate equivalent.[8][9] Alkylation of this enolate proceeds with high diastereoselectivity, and subsequent hydrolysis cleaves the auxiliary to yield the desired non-natural amino acid in high enantiomeric purity.

Synthetic Pathway Overview

Schollkopf_Synthesis A L-Valine + Glycine Methyl Ester B Cyclo(L-Val-Gly) A->B Cyclization C Schöllkopf Auxiliary (bis-lactim ether) B->C Meerwein's Salt D Lithium Enolate C->D n-BuLi, THF, -78 °C E Alkylated Auxiliary D->E Alkylation F (S)-2-Aminohept-6-enoic acid (after hydrolysis) E->F Acid Hydrolysis G 5-bromopent-1-ene G->E

Caption: Schöllkopf synthesis of (S)-2-Aminohept-6-enoic acid.

Detailed Experimental Protocol: Synthesis of (S)-2-Aminohept-6-enoic Acid

Part A: Synthesis of the Schöllkopf Auxiliary (cyclo-(L-Val-Gly) bis-lactim ether)

  • Cyclization: L-Valine methyl ester and glycine methyl ester are cyclized to form the diketopiperazine, cyclo-(L-Val-Gly).

  • O-Alkylation: The diketopiperazine is treated with Meerwein's salt (trimethyloxonium tetrafluoroborate) to form the bis-lactim ether, the Schöllkopf auxiliary.[8] This step is critical as it sets up the prochiral center.

Part B: Asymmetric Alkylation

  • Materials:

    • Schöllkopf Auxiliary (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi) (1.05 eq)

    • 5-bromopent-1-ene (1.1 eq)

    • Argon atmosphere

  • Procedure:

    • Dissolve the Schöllkopf auxiliary in anhydrous THF in a flame-dried, three-neck flask under an argon atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via syringe. The solution will typically turn a deep yellow or orange, indicating the formation of the lithium enolate. Stir for 30 minutes at -78 °C.

    • Add 5-bromopent-1-ene dropwise. The color of the solution should fade.

    • Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the alkylated auxiliary.

Part C: Hydrolysis and Isolation

  • Procedure:

    • Dissolve the purified alkylated auxiliary in 0.25 M HCl.

    • Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and wash with dichloromethane to remove the chiral auxiliary.

    • The aqueous layer, containing the desired amino acid hydrochloride salt, is then purified by ion-exchange chromatography.

    • The final product can be isolated as a white solid after lyophilization.

Self-Validation: The enantiomeric purity of the final product should be confirmed by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Incorporation into Peptides and Stapling

Once synthesized, the Fmoc-protected (S)-2-Aminohept-6-enoic acid is ready for incorporation into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.[15][16]

Workflow for Stapled Peptide Synthesis

Peptide_Stapling_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_RCM On-Resin Ring-Closing Metathesis (RCM) cluster_Final Cleavage & Purification A Resin Loading B Iterative Deprotection & Coupling A->B C Incorporate Fmoc-(S)-2-Aminohept-6-enoic acid B->C D Add Grubbs' Catalyst C->D E Stapled Peptide on Resin D->E F Cleavage from Resin E->F G Purification (RP-HPLC) F->G H Characterization G->H

Caption: Workflow for the synthesis of a stapled peptide.

Protocol: SPPS and On-Resin Stapling
  • Peptide Synthesis:

    • The peptide is assembled on a suitable solid support (e.g., Rink amide resin) using an automated peptide synthesizer or manual techniques.[17]

    • Standard Fmoc/tBu chemistry is employed for the iterative coupling and deprotection of natural amino acids.[18]

    • Fmoc-(S)-2-Aminohept-6-enoic acid is incorporated at the desired positions (e.g., i and i+4) using a suitable coupling agent such as HBTU or HATU. Due to potential steric hindrance, a double coupling strategy may be necessary.[15]

  • On-Resin Ring-Closing Metathesis (RCM):

    • After the full-length peptide has been synthesized, the resin is thoroughly washed with dichloromethane (DCM).

    • A solution of a first-generation Grubbs' catalyst (e.g., 10-20 mol%) in 1,2-dichloroethane (DCE) or another suitable solvent is added to the resin.[17][19]

    • The reaction is gently agitated under an inert atmosphere (argon or nitrogen) for 2-4 hours at room temperature. A second addition of the catalyst may be required to drive the reaction to completion.

    • The progress of the reaction can be monitored by cleaving a small amount of peptide from the resin and analyzing it by LC-MS.

    • After completion, the resin is washed extensively with DCM, DMF, and methanol to remove the ruthenium catalyst.

  • Cleavage and Deprotection:

    • The stapled peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[17]

  • Purification and Characterization:

    • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • The identity and purity of the final stapled peptide are confirmed by LC-MS and HRMS.

    • The secondary structure (i.e., alpha-helicity) is confirmed using circular dichroism (CD) spectroscopy.[20][21] A characteristic CD spectrum for an alpha-helical peptide shows minima at approximately 208 nm and 222 nm.[22] Further structural details can be elucidated by NMR spectroscopy.[23]

Conclusion

The stereoselective synthesis of (S)-2-Aminohept-6-enoic acid is a foundational step in the development of hydrocarbon-stapled peptides. The Schöllkopf method, while classic, offers a reliable and high-fidelity route to this essential building block. By following the detailed protocols outlined in this guide, researchers can confidently synthesize this non-natural amino acid, incorporate it into peptides, and perform the crucial ring-closing metathesis step to generate stabilized alpha-helical peptides. These conformationally constrained peptides are invaluable tools for interrogating protein-protein interactions and represent a promising class of next-generation therapeutics.[1][2]

References

  • Hyster, T. K., & Ward, T. R. (2023). Stereoselective amino acid synthesis by synergistic photoredox-pyridoxal radical biocatalysis. Science, 381(6656), 423-429. [Link]

  • Paquette, L. A., & Han, Y. K. (1980). Stereoselective Syntheses of the Methyl Esters of (E)- and (Z)-2-Methyl-6-oxohept-2-enoic Acid. The Journal of Organic Chemistry, 45(21), 4278-4282. [Link]

  • Bird, G. H., Madani, N., Perry, A. F., Princiotto, A. M., Supko, J. G., He, X., ... & Walensky, L. D. (2010). Synthesis of stabilized alpha-helical peptides. Journal of visualized experiments : JoVE, (41), e2270. [Link]

  • Li, P., & Roller, P. P. (2002). Improved Synthesis of Unnatural Amino Acids for Peptide Stapling. Organic letters, 4(23), 4101–4104. [Link]

  • Li, C., Li, W., & Tao, R. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 855-871. [Link]

  • Wikipedia. (2023). Schöllkopf method. [Link]

  • Oishi, T., Ando, K., & Chida, N. (2021). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2), 437-446. [Link]

  • Albrecht, Ł., & Jiang, H. (2016). Recent Developments in the Catalytic Asymmetric Synthesis of α‐and β‐Amino Acids. Chemistry–A European Journal, 22(35), 12248-12264. [Link]

  • Ye, X. S., & Wong, H. N. (2001). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. The Journal of organic chemistry, 66(10), 3465–3473. [Link]

  • Biotage. (n.d.). Stapled Peptides: Optimizing Ring-Closing Metathesis for Automation. [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. In Methods in enzymology (Vol. 544, pp. 415–440). Academic Press. [Link]

  • AnaSpec. (n.d.). Hydrocarbon Stapled & Constrained Peptides. [Link]

  • Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Advances in Hydrocarbon Stapled Peptides via Ring-Closing Metathesis: Synthetic Strategies, Structural Diversity, and Therapeutic Applications. Chemical communications (Cambridge, England), 51(35), 7389–7402. [Link]

  • Zheng, M., Wang, R., Li, X., Wang, H., & Shan, A. (2021). (a) CD spectra of the stapled peptides. The peptides were dissolved in... [Link]

  • Liu, J. K., & Li, T. (2022). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids. ACS Catalysis, 12(3), 1934–1940. [Link]

  • Yeo, D. J., Warriner, S. L., & Wilson, A. J. (2013). Monosubstituted alkenyl amino acids for peptide “stapling”. Chemical Communications, 49(84), 9731-9733. [Link]

  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Pharmaceuticals, 15(11), 1391. [Link]

  • Komeda, H., Asano, Y., & Yamada, H. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 66(11), 4767–4772. [Link]

  • ResearchGate. (n.d.). Peptide NMR spectra comparison between stapled peptide 2i and its... [Link]

  • Tsuji, T., & List, B. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(10), 3737–3742. [Link]

  • Karas, J. A., & Scanlon, D. B. (2024). The Role of Structural Flexibility in Hydrocarbon-Stapled Peptides Designed to Block Viral Infection via Human ACE2 Mimicry. ChemBioChem, e202300762. [Link]

  • Chapman, R. N., & Arora, P. S. (2022). Design, Synthesis, and Characterization of Stapled Oligosaccharides. Accounts of chemical research, 55(20), 2919–2931. [Link]

  • ResearchGate. (n.d.). Cross-linking mediated by ruthenium-catalyzed ring-closing metathesis... [Link]

  • Macmillan Group. (n.d.). ASYMMETRIC SYNTHESIS ENABLED BY METAL-FREE CATALYSIS. [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. Journal of medicinal chemistry, 57(15), 6275–6288. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 289-311). Academic Press. [Link]

  • Yu, Z., & Van der Donk, W. A. (2014). Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. Journal of the American Chemical Society, 136(34), 12144–12151. [Link]

  • Hirst, J. D., & Brooks, C. L. (1994). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biochemistry, 33(14), 4185–4192. [Link]

  • Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. [Link]

  • Ngu, M. (1998). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • Pathak, T. P., & Miller, S. J. (2013). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Organic letters, 15(1), 112–115. [Link]

  • Gregory, H., Bird, G. H., & Walensky, L. D. (2022). Stapled peptides and methods thereof. U.S.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. [Link]

  • Benaglia, M., & Celentano, G. (2021). New Trends in Asymmetric Catalysis. Molecules, 26(5), 1279. [Link]

  • Hyster, T. K., & Ward, T. R. (2023). Stereoselective amino acid synthesis by synergistic photoredox–pyridoxal radical biocatalysis. Science, 381(6656), 423-429. [Link]

  • Akiyama, T., & Mori, K. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12, 1386705. [Link]

  • Cole, A. G., & Stephenson, C. R. (2017). A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. Journal of the American Chemical Society, 139(25), 8698–8703. [Link]

Sources

Application Notes and Protocols: A Guide to the Incorporation of 2-Aminohept-6-enoic Acid into Peptide Sequences

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Diversity of Peptides

The introduction of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics and creating novel biomaterials.[1] 2-Aminohept-6-enoic acid is a particularly interesting UAA, featuring a seven-carbon chain with a terminal alkene. This functional group serves as a versatile chemical handle for a variety of post-synthetic modifications, including PEGylation, cyclization, and conjugation to small molecules or proteins through reactions like thiol-ene coupling or olefin metathesis. Its aliphatic chain also increases the hydrophobicity of the peptide, which can influence its structure, membrane permeability, and interaction with biological targets.[2]

This guide provides a comprehensive framework for the successful incorporation of 2-Aminohept-6-enoic acid into peptide sequences. We will delve into the strategic considerations for protecting group selection, detail step-by-step protocols for both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), and outline robust methods for the characterization and quality control of the final peptide product. The causality behind experimental choices is explained to empower researchers to adapt these protocols to their specific needs.

Foundational Principles of Peptide Synthesis

The stepwise assembly of amino acids into a defined sequence is a cornerstone of chemical biology.[3] This process involves the sequential formation of amide (peptide) bonds between amino acid monomers. To ensure the correct sequence and avoid unwanted side reactions, a system of temporary and permanent protecting groups is employed.[4][5]

The synthesis cycle fundamentally involves three key stages:

  • Protection: The α-amino group of the incoming amino acid and any reactive side-chain functionalities are masked with protecting groups.[6] The most common α-amino protecting groups for SPPS are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[7]

  • Coupling: The free carboxyl group of the N-terminally protected amino acid is activated using a coupling reagent, facilitating the formation of a peptide bond with the free N-terminus of the growing peptide chain.[3]

  • Deprotection: The temporary α-amino protecting group is selectively removed, preparing the peptide chain for the next coupling cycle.[8]

This cycle is repeated until the desired sequence is assembled. The choice between SPPS and LPPS depends on the scale of the synthesis, the length of the peptide, and specific challenges posed by the sequence, such as hydrophobicity or aggregation.[9]

Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by R. Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin.[10] The growing peptide chain remains attached to this solid support throughout the synthesis, allowing for the use of excess reagents to drive reactions to completion.[3][8] Excess reagents and soluble by-products are then easily removed by simple filtration and washing, dramatically simplifying the purification of intermediates.[8][11]

spss_workflow A Start: C-terminal Amino Acid Attached to Resin B Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) A->B C Washing Steps (e.g., DMF, DCM) B->C D Coupling: Activated Fmoc-AA-OH (e.g., HATU/DIPEA) C->D E Washing Steps (e.g., DMF, DCM) D->E F Repeat Cycle for Next Amino Acid E->F Is sequence complete? No G Final Deprotection and Cleavage from Resin (e.g., TFA Cocktail) E->G Is sequence complete? Yes F->B H Purification & Analysis (RP-HPLC, MS) G->H

Fig. 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Liquid-Phase Peptide Synthesis (LPPS)

In LPPS, also known as solution-phase synthesis, all reactions occur in a homogeneous solution.[12] This classical method avoids the use of a solid support and can be advantageous for large-scale synthesis of short peptides or for fragment condensation strategies.[13][14] However, it requires purification of the peptide intermediate after each coupling step, making it more labor-intensive than SPPS for long sequences.[12]

Strategic Considerations for 2-Aminohept-6-enoic Acid

The primary chemical feature of 2-Aminohept-6-enoic acid that requires special consideration is the terminal alkene. While a terminal double bond is not highly reactive under standard peptide synthesis conditions, its stability must be ensured, particularly during the final acid-mediated cleavage step.

Protecting Group Strategy

For seamless integration into standard synthesis protocols, 2-Aminohept-6-enoic acid should be protected at its α-amino group.

  • α-Amino Protection: The Fmoc group is highly recommended. Its removal under mild basic conditions (e.g., 20% piperidine in DMF) is orthogonal to the acid-labile side-chain protecting groups of other amino acids and the final cleavage from the resin.[15] This strategy minimizes the risk of side reactions involving the alkene.

  • Side Chain (Alkene) Protection: The terminal alkene of 2-Aminohept-6-enoic acid is generally stable to the conditions of Fmoc-based SPPS. Therefore, no protecting group is typically required for the alkene moiety . This simplifies the synthesis and avoids an additional deprotection step. The main potential for side reactions is electrophilic addition during the final cleavage with strong acid (e.g., trifluoroacetic acid, TFA). This risk is effectively mitigated by the use of appropriate scavengers in the cleavage cocktail.

Fig. 2: Structure of Fmoc-protected 2-Aminohept-6-enoic acid.
Coupling Reagents

Due to its non-proteinogenic nature and long aliphatic side chain, 2-Aminohept-6-enoic acid may present a moderate degree of steric hindrance. Therefore, the use of a high-efficiency coupling reagent is recommended to ensure complete acylation.

Coupling ReagentClassKey Advantages
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Uronium SaltVery fast, highly efficient, low racemization. Excellent for hindered couplings.
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)Uronium SaltRobust, widely used, and cost-effective. Good general-purpose reagent.
DIC/HOBt (Diisopropylcarbodiimide / Hydroxybenzotriazole)CarbodiimideCost-effective, but can be slower and has a higher risk of racemization for some residues.

For incorporating 2-Aminohept-6-enoic acid, HATU is the preferred choice due to its superior performance in challenging coupling reactions.[16]

Detailed Protocol: SPPS Incorporation of 2-Aminohept-6-enoic Acid

This protocol details the manual incorporation of Fmoc-2-Aminohept-6-enoic acid-OH into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

  • Resin: Pre-loaded Wang or 2-Chlorotrityl chloride resin appropriate for the C-terminal amino acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Amino Acids: Fmoc-protected standard amino acids and Fmoc-2-Aminohept-6-enoic acid-OH.

  • Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water.

  • Precipitation Solvent: Cold diethyl ether.

Step-by-Step Methodology

A. Resin Preparation and Swelling

  • Place the pre-loaded resin (1.0 eq) in a suitable reaction vessel.

  • Add DMF to swell the resin for 30 minutes with gentle agitation.

  • Drain the DMF.

B. Fmoc Deprotection

  • Add the deprotection solution (20% piperidine in DMF) to the resin.

  • Agitate for 5 minutes. Drain.

  • Add fresh deprotection solution and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[17]

C. Coupling of 2-Aminohept-6-enoic Acid

  • Activation: In a separate vial, dissolve Fmoc-2-Aminohept-6-enoic acid-OH (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

D. Chain Elongation

  • Repeat steps B and C for each subsequent amino acid in the sequence.

E. Final Cleavage and Deprotection

  • After the final amino acid has been coupled and its Fmoc group removed, wash the peptide-resin with DCM (5 times) and dry it under vacuum for at least 1 hour.

  • Add the cleavage cocktail (e.g., 10 mL per 0.1 mmol of resin scale) to the dried resin.

  • Agitate at room temperature for 2-3 hours.

    • Causality: The scavenger Triisopropylsilane (TIS) is crucial here. During acidolysis, protecting groups and the resin linker generate reactive carbocations. TIS, a hydride donor, effectively quenches these cations, preventing them from adding across the terminal double bond of the 2-Aminohept-6-enoic acid residue.[18][19]

  • Filter the resin and collect the TFA filtrate into a centrifuge tube.

  • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

F. Peptide Precipitation and Purification

  • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether with gentle vortexing.

  • A white precipitate (the crude peptide) should form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Proceed to purification and analysis.

Protocol: Liquid-Phase Peptide Synthesis (LPPS)

LPPS is suitable for synthesizing di- or tri-peptide fragments containing 2-Aminohept-6-enoic acid, which can then be used in larger fragment condensations.[20]

Materials:

  • Starting Materials: Fmoc-2-Aminohept-6-enoic acid-OH, H-Ala-OMe·HCl (as an example for C-terminal residue).

  • Coupling Reagents: HATU, DIPEA.

  • Solvents: DMF, Ethyl Acetate (EtOAc), Dichloromethane (DCM).

  • Aqueous Solutions: 1M HCl, saturated NaHCO₃, saturated NaCl (brine).

  • Drying Agent: Anhydrous MgSO₄ or Na₂SO₄.

Step-by-Step Methodology
  • Neutralization: Dissolve H-Ala-OMe·HCl (1.0 eq) in DMF and cool to 0°C. Add DIPEA (1.1 eq) and stir for 15 minutes.

  • Activation: In a separate flask, dissolve Fmoc-2-Aminohept-6-enoic acid-OH (1.05 eq) and HATU (1.05 eq) in DMF. Add DIPEA (2.1 eq) and stir for 2 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized amino acid ester solution at 0°C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (2 times), saturated NaHCO₃ (2 times), and brine (1 time).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography (e.g., silica gel with a hexane/EtOAc gradient) to obtain the pure dipeptide, Fmoc-(2-Aminohept-6-enoyl)-Ala-OMe.

  • Characterization: Confirm the structure and purity via NMR and Mass Spectrometry.

Characterization and Quality Control

Rigorous analysis is essential to confirm the successful incorporation of 2-Aminohept-6-enoic acid and to determine the purity of the final product.

TechniquePurposeExpected Outcome
Analytical RP-HPLC Assess purity and retention time.A major peak corresponding to the target peptide. Purity is calculated by peak area integration. The UAA will increase hydrophobicity, leading to a longer retention time compared to a similar peptide without it.[21]
Mass Spectrometry (ESI-MS or MALDI-TOF) Confirm molecular weight.The observed mass should match the calculated theoretical mass of the peptide containing 2-Aminohept-6-enoic acid. This is the definitive confirmation of successful incorporation.[22][23]
Purification Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water). If solubility is an issue due to the hydrophobic nature of the UAA, small amounts of DMSO or DMF can be used.[]

  • Stationary Phase: Use a C18 column, which is effective for separating a wide range of peptides.[21]

  • Mobile Phase:

    • Solvent A: 0.1% TFA in deionized water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient of increasing Solvent B (e.g., 5% to 95% B over 30-60 minutes) to elute the peptide.

  • Detection: Monitor the elution at 210-220 nm, corresponding to the peptide backbone absorbance.[21]

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling of the UAA (Positive Kaiser Test)Steric hindrance; Poor resin swelling; Insufficient reagent equivalents or reaction time.Use HATU as the coupling reagent. Ensure adequate resin swelling. Double couple: repeat the coupling step with fresh reagents.
Low Final Yield Incomplete coupling at multiple steps; Aggregation of the growing peptide chain.Use high-efficiency coupling reagents throughout. For hydrophobic sequences, consider using a more polar solvent or adding chaotropic agents.[25]
Side Product Detected in MS (+18 Da, +36 Da) Incomplete deprotection of acid-labile side-chain groups.Extend the TFA cleavage time to 4-6 hours. Ensure the cleavage cocktail is fresh.[18]
Side Product Detected in MS (+56 Da, +82 Da, etc.) Alkylation of the terminal alkene by carbocations during cleavage.Ensure TIS is used as a scavenger in the cleavage cocktail. Increase the scavenger concentration to 5%.[19]
Poor Solubility of Crude Peptide High hydrophobicity due to the UAA and other residues.Use co-solvents like DMSO, DMF, or isopropanol for initial dissolution before RP-HPLC purification.[26]

Conclusion

The incorporation of 2-Aminohept-6-enoic acid into peptide sequences is a straightforward process when applying a robust Fmoc-based SPPS strategy. The key to success lies in the use of high-efficiency coupling reagents like HATU to overcome potential steric hindrance and, most critically, the inclusion of an effective scavenger such as TIS in the final cleavage cocktail to preserve the integrity of the terminal alkene. The protocols and insights provided herein offer a validated pathway for researchers to harness the unique chemical properties of this UAA, enabling the development of novel peptide conjugates and therapeutics with enhanced functionalities.

References

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Kandemir, H., et al. (2018). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(10), 2099-2107. Retrieved from [Link]

  • Cui, Z., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Molecules, 26(11), 3358. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Singh, S. K., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(11), 7601-7640. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Beatty, K. E., & Tirrell, D. A. (2008). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Accounts of Chemical Research, 41(1), 90-100. Retrieved from [Link]

  • Neuland Labs. (2025). Liquid Phase Peptide Synthesis: Guide to Methods, Use Cases, & Strategic Advantages. Retrieved from [Link]

  • Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Oranged, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Luks, E., & Guryanov, I. (2015). Cleavage of synthetic peptides. Google Patents.
  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • University of Hyderabad. (2015). Syntheses of Unnatural Amino Acids, Peptides and Novel Fluorescent Molecules from Tropolone. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides. Chemical Reviews, 122(14), 11957-12006. Retrieved from [Link]

  • Fields, G. B., et al. (1997). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Science, 40(2), 95-101.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • Marshall, J. A. (2009). An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes. The Journal of Organic Chemistry, 74(3), 1077-1081. Retrieved from [Link]

  • BioDuro. (2025). Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?. Retrieved from [Link]

  • Schultz, P. G. (2013). Unnatural Amino Acids. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Residue- and site-specific incorporation of unnatural amino acids into.... Retrieved from [Link]

  • Google Patents. (n.d.). EP0598899B1 - Liquid phase synthesis of peptides and peptide derivatives.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]

  • RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. Retrieved from [Link]

  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]

  • Sharma, A., et al. (2014). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of Visualized Experiments, (87), 51503. Retrieved from [Link]

Sources

Unlocking Therapeutic Potential: A Guide to 2-Aminohept-6-enoic Acid in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Stability and Function into Therapeutic Peptides

The therapeutic application of peptides, while promising, has historically been hampered by their inherent limitations, namely their susceptibility to proteolytic degradation and lack of stable secondary structure in solution. These challenges often translate to poor bioavailability and reduced efficacy. The incorporation of non-natural amino acids has emerged as a powerful strategy to overcome these hurdles. This guide focuses on the application of (S)-2-aminohept-6-enoic acid, an olefin-bearing amino acid, in the development of robust and biologically active therapeutic peptides. Its primary application lies in the formation of all-hydrocarbon "staples," which act as covalent braces to lock peptides into their bioactive α-helical conformation. This structural reinforcement not only enhances proteolytic resistance but also improves cell permeability and target affinity, thereby unlocking new avenues for peptide-based therapeutics.[1][2]

This document provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, incorporation, and application of (S)-2-aminohept-6-enoic acid in the generation of hydrocarbon-stapled peptides. We will delve into the underlying principles, provide detailed experimental protocols, and present comparative data to illustrate the transformative impact of this methodology.

Section 1: The Keystone - Synthesis of Fmoc-(S)-2-aminohept-6-enoic Acid

The journey to a stapled peptide begins with the synthesis of the key building block, the Fmoc-protected (S)-2-aminohept-6-enoic acid. While commercially available, in-house synthesis can be a cost-effective alternative for large-scale needs. The following protocol outlines a general strategy for its preparation, followed by the crucial Fmoc protection step.

Protocol 1.1: Enantioselective Synthesis of (S)-2-Aminohept-6-enoic Acid

This protocol is adapted from established methods for the asymmetric synthesis of non-proteinogenic amino acids.

Materials:

  • Appropriate chiral auxiliary (e.g., Evans auxiliary)

  • Hept-6-enoyl chloride

  • Strong base (e.g., n-butyllithium)

  • Electrophilic aminating agent (e.g., di-tert-butyl azodicarboxylate)

  • Reagents for cleavage of the auxiliary (e.g., lithium hydroxide)

  • Solvents: Tetrahydrofuran (THF), Diethyl ether, etc.

  • Standard workup and purification reagents

Procedure:

  • Acylation of the chiral auxiliary: Dissolve the chiral auxiliary in anhydrous THF under an inert atmosphere (e.g., argon). Cool the solution to -78 °C and add a strong base dropwise. After stirring for 30 minutes, add hept-6-enoyl chloride and allow the reaction to warm to room temperature overnight.

  • Asymmetric amination: The acylated auxiliary is then subjected to asymmetric electrophilic amination. This step is crucial for establishing the (S)-stereochemistry at the α-carbon.

  • Cleavage of the chiral auxiliary: The chiral auxiliary is cleaved under mild conditions, typically using lithium hydroxide, to yield the free (S)-2-aminohept-6-enoic acid.

  • Purification: The crude amino acid is purified by an appropriate method, such as recrystallization or column chromatography, to yield the pure product.

Protocol 1.2: Fmoc Protection of (S)-2-Aminohept-6-enoic Acid

For its use in solid-phase peptide synthesis (SPPS), the α-amino group must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Materials:

  • (S)-2-aminohept-6-enoic acid

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride

  • Base (e.g., sodium bicarbonate or triethylamine)

  • Solvents: Dioxane/water or Acetone/water mixture

  • Standard workup and purification reagents

Procedure:

  • Dissolve (S)-2-aminohept-6-enoic acid in a mixture of dioxane and water (or acetone and water).

  • Add a base, such as sodium bicarbonate, to the solution.

  • Add a solution of Fmoc-OSu or Fmoc-chloride in dioxane or acetone dropwise while stirring.

  • Allow the reaction to proceed at room temperature for several hours until completion, monitoring by TLC.

  • Acidify the reaction mixture and extract the Fmoc-protected amino acid with an organic solvent.

  • Dry the organic layer, evaporate the solvent, and purify the product by column chromatography to obtain Fmoc-(S)-2-aminohept-6-enoic acid as a white solid.[3]

Section 2: Building the Linear Precursor: Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected (S)-2-aminohept-6-enoic acid, along with another olefin-bearing amino acid (e.g., (R)-2-amino-oct-7-enoic acid for an i, i+7 staple), is incorporated into the desired peptide sequence using standard Fmoc-based SPPS.[4]

Workflow for SPPS Incorporation:

Caption: Standard Fmoc-SPPS cycle for peptide elongation.

Protocol 2.1: Incorporation of Olefin-Bearing Amino Acids
  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the previously coupled amino acid using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-adduct.

  • Coupling: Activate the Fmoc-protected amino acid (including Fmoc-(S)-2-aminohept-6-enoic acid) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. For the unnatural amino acids, a double coupling may be beneficial to ensure complete reaction.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

Section 3: Forging the Staple: Ring-Closing Metathesis (RCM)

Once the linear peptide containing two olefin-bearing amino acids is synthesized, the all-hydrocarbon staple is formed via an on-resin ring-closing metathesis (RCM) reaction, typically catalyzed by a Grubbs catalyst.[3]

RCM Workflow:

Caption: On-resin ring-closing metathesis workflow.

Protocol 3.1: On-Resin Ring-Closing Metathesis

Materials:

  • Peptide-on-resin containing two olefinic amino acids

  • Grubbs' first or second-generation catalyst

  • Anhydrous and degassed solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in the reaction solvent under an inert atmosphere.

  • Dissolve the Grubbs' catalyst in the solvent and add it to the resin suspension. The catalyst loading is typically between 10-20 mol% relative to the peptide.

  • Gently agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry. A successful reaction will show a decrease in the mass corresponding to the loss of ethylene (28 Da).

  • After the reaction is complete, wash the resin thoroughly with the solvent to remove the catalyst.

Section 4: The Final Product: Cleavage, Purification, and Characterization

The final steps involve cleaving the stapled peptide from the resin, removing any remaining side-chain protecting groups, and purifying the final product.

Protocol 4.1: Cleavage and Deprotection

A standard cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS), is used to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.

Protocol 4.2: Purification

The crude stapled peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4.3: Characterization
  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the stapled peptide. The observed mass should correspond to the theoretical mass of the cyclized product. Tandem MS (MS/MS) can be used to confirm the peptide sequence and the location of the staple.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques, such as COSY and NOESY, are invaluable for confirming the structure of the staple and determining the three-dimensional solution structure of the peptide.[7]

  • Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of the peptide and quantify the degree of α-helicity. Stapled peptides are expected to show a significant increase in α-helical content compared to their linear counterparts.[8][9]

Section 5: The Impact of Stapling: A Comparative Analysis

The introduction of a hydrocarbon staple via 2-aminohept-6-enoic acid and a partner olefinic amino acid dramatically enhances the pharmaceutical properties of a peptide. The following tables summarize the expected improvements.

Table 1: Physicochemical and Biological Properties of Stapled vs. Linear Peptides
PropertyLinear PeptideStapled PeptideRationale for Improvement
α-Helicity Low / UnstableHigh / StableThe hydrocarbon staple pre-organizes the peptide backbone into an α-helical conformation.[10]
Proteolytic Stability Low (short half-life)High (long half-life)The stabilized α-helix is a poor substrate for proteases, which typically recognize extended conformations.[1]
Cell Permeability Generally lowOften enhancedThe stapled conformation can mask polar amide bonds and present a more hydrophobic face to the cell membrane.[1]
Target Binding Affinity VariableOften increasedThe pre-organized bioactive conformation reduces the entropic penalty of binding to the target.
Table 2: Representative Quantitative Data
Peptide SystemPropertyLinear PeptideStapled PeptideFold ImprovementReference
p53-MDM2 Helicity (%)~15%>70%~4.7x[11]
p53-MDM2 Proteolytic Half-life (t½)< 5 min> 24 h> 288x[1]
BIM BH3 Binding Affinity (Kd)Micromolar rangeNanomolar range10-100x[10]

Section 6: Beyond α-Helix Stabilization: Alternative Applications

While the stabilization of α-helices is the most prominent application, the terminal alkene of 2-aminohept-6-enoic acid can participate in other chemical transformations for peptide modification.

  • Thiol-ene "Click" Chemistry: The alkene can react with a thiol-containing molecule (e.g., another amino acid side chain like cysteine, or a labeling reagent) in a radical-mediated thiol-ene reaction. This allows for the formation of alternative macrocyclic structures or the site-specific conjugation of payloads.[12][13]

  • Further Functionalization: The double bond can be a handle for various other chemical modifications, such as epoxidation, dihydroxylation, or ozonolysis, to introduce further diversity into the peptide structure.

Section 7: The Future of Peptide Therapeutics

The use of non-natural amino acids like (S)-2-aminohept-6-enoic acid is a cornerstone of modern therapeutic peptide design. Hydrocarbon stapling has proven to be a robust and effective strategy to engineer peptides with drug-like properties. As our understanding of peptide structure-activity relationships grows, and as new bio-orthogonal chemistries are developed, the versatility of such building blocks will undoubtedly lead to the next generation of highly potent and specific peptide-based drugs. The potential for enzymatic synthesis of such non-canonical amino acids also presents an exciting avenue for more sustainable and scalable production in the future.[14]

References

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. (2024). National Institutes of Health. [Link]

  • Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. (2014). ACS Publications. [Link]

  • Hydrogen Exchange – Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties. (2015). National Institutes of Health. [Link]

  • (2S)-2-Aminohept-6-enoic acid. PubChem. [Link]

  • Design of stapled peptide-based PROTACs for MDM2/MDMX atypical degradation and tumor suppression. (2022). National Institutes of Health. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. (2017). National Institutes of Health. [Link]

  • Biosynthesis of Macrocyclic Peptides with C-Terminal β-Amino-α-keto Acid Groups by Three Different Metalloenzymes. (2023). ACS Publications. [Link]

  • stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. (2022). RSC Publishing. [Link]

  • Recent advances in peptide macrocyclization strategies. (2024). RSC Publishing. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]

  • Improved process for the preparation of 6-aminohexanoic acid. (2020).
  • Peptide fragmentation in tandem mass spectrometry. ResearchGate. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. (2022). National Institutes of Health. [Link]

  • Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. (2013). PNAS. [Link]

  • Incorporation of Amino Acids with Long-Chain Terminal Olefins into Proteins. (2016). MDPI. [Link]

  • Recent advances in peptide macrocyclization strategies. ResearchGate. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link]

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. (2021). National Institutes of Health. [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011). University of Alabama at Birmingham. [Link]

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. ResearchGate. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (2011). The Royal Society of Chemistry. [Link]

  • Stapled α−helical peptide drug development: A potent dual inhibitor of MDM2 and MDMX for p53-dependent cancer therapy. ResearchGate. [Link]

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. (2024). PubMed. [Link]

  • Applications of Thiol-Ene Chemistry for Peptide Science. (2020). Frontiers. [Link]

  • Stereoselective Syntheses of the Methyl Esters of (E)- and (Z)-2-Methyl-6-oxohept-2-enoic Acid. ResearchGate. [Link]

  • Mass spectrometry of peptides and proteins. (2004). Ohio State University. [Link]

  • Peptide NMR spectra comparison between stapled peptide 2i and its linear counterpart 1i. ResearchGate. [Link]

  • Study on the design, synthesis, and activity of anti-tumor staple peptides targeting MDM2/MDMX. (2024). Frontiers. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. (2023). bioRxiv. [Link]

  • Hydrocarbon Stapled & Constrained Peptides. AnaSpec. [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. [Link]

  • stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. (2022). RSC Publishing. [Link]

  • Fmoc-(S)-2-amino-hept-6-ynoicacid. Cusabio. [Link]

  • Amino acids with fluorinated olefinic motifs – synthetic approaches. (2020). Arkivoc. [Link]

  • Contemporary strategies for peptide macrocyclization. (2011). Nature Chemistry. [Link]

  • Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. (2021). MDPI. [Link]

  • Photocatalytic synthesis of β-amino acid derivatives from alkenes with alkyl formates. (2022). RSC Publishing. [Link]

  • Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. (2024). RSC Publishing. [Link]

Sources

Application Notes and Protocols for the Purity Analysis of 2-Aminohept-6-enoic Acid by HPLC and UPLC

Author: BenchChem Technical Support Team. Date: February 2026

[A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals]

Abstract

This document provides a detailed guide to the analytical methodologies for determining the purity of 2-Aminohept-6-enoic acid, a non-proteinogenic amino acid with potential applications in pharmaceutical development. We present robust protocols for both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), addressing achiral purity and enantiomeric separation. The causality behind experimental choices, from mobile phase composition and column selection to derivatization strategies and detector settings, is thoroughly explained. Furthermore, this guide outlines a comprehensive method validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the trustworthiness and reliability of the analytical data.

Introduction: The Analytical Challenge of 2-Aminohept-6-enoic Acid

2-Aminohept-6-enoic acid is an unsaturated aliphatic amino acid characterized by a seven-carbon chain with a terminal double bond and a chiral center at the alpha-carbon. Its molecular structure presents several analytical challenges:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing chromophore, making direct UV detection by HPLC or UPLC insensitive.[1]

  • Chirality: The presence of a stereocenter necessitates the development of chiral separation methods to quantify the enantiomeric purity, a critical parameter for pharmaceutical compounds.

  • Polarity: As an amino acid, it is a polar and zwitterionic compound, which can lead to poor retention on traditional reversed-phase columns without appropriate mobile phase modifiers or derivatization.

This guide provides detailed protocols to overcome these challenges, enabling accurate and reliable purity assessment.

Physicochemical Properties of 2-Aminohept-6-enoic Acid

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂
Molecular Weight 143.18 g/mol
Structure (2S)-2-aminohept-6-enoic acid
pKa (Predicted) 2.53 (Carboxyl), 9.8 (Amino)

HPLC Method for Purity Analysis (with Pre-Column Derivatization)

For routine purity analysis using standard HPLC instrumentation with UV or fluorescence detection, pre-column derivatization is the most effective approach.[2][3] We will detail a method using o-Phthalaldehyde (OPA) as the derivatizing agent, which reacts with the primary amine of 2-Aminohept-6-enoic acid to form a highly fluorescent isoindole derivative.[4][5]

Rationale for Method Selection
  • Derivatization Agent: OPA is selected for its rapid reaction at room temperature and the high fluorescence quantum yield of its derivatives, leading to excellent sensitivity.[4][6]

  • Stationary Phase: A C18 reversed-phase column is ideal for separating the now more hydrophobic OPA-derivatized amino acid from potential impurities.

  • Detection: Fluorescence detection offers superior sensitivity and selectivity compared to UV detection for OPA derivatives.[6]

Experimental Protocol: HPLC with OPA Derivatization

3.2.1. Reagents and Materials

  • 2-Aminohept-6-enoic acid reference standard and sample

  • Boric acid buffer (0.4 M, pH 10.2)

  • o-Phthalaldehyde (OPA) reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol, then add 11.25 mL of 0.4 M boric acid buffer and 50 µL of 3-mercaptopropionic acid. This reagent is stable for approximately one week when stored at 4°C and protected from light.

  • Mobile Phase A: 20 mM Sodium Phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)

  • HPLC grade water, acetonitrile, and methanol

3.2.2. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with a fluorescence detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Phosphate buffer, pH 7.0
Mobile Phase B Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Gradient 0-5 min, 10% B; 5-20 min, 10-70% B; 20-25 min, 70-10% B; 25-30 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm

3.2.3. Sample Preparation and Derivatization

  • Prepare a stock solution of 2-Aminohept-6-enoic acid standard at 1 mg/mL in water.

  • Prepare the sample solution at a similar concentration.

  • In an autosampler vial, mix 50 µL of the sample or standard solution with 50 µL of the OPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Automated Derivatization cluster_analysis HPLC Analysis A Prepare 0.4M Boric Acid Buffer (pH 10.2) B Prepare OPA Reagent A->B C Prepare Mobile Phases A & B D Dissolve Sample/Standard in Water E Mix Sample/Standard with OPA Reagent (1:1) D->E F React for 2 minutes E->F G Inject 10 µL F->G H Separation on C18 Column G->H I Fluorescence Detection (Ex:340/Em:455) H->I J Data Acquisition & Analysis I->J

Caption: Automated pre-column derivatization and HPLC analysis workflow.

UPLC-MS Method for Purity Analysis (Underivatized)

For higher throughput and sensitivity, a UPLC-MS method for the direct analysis of underivatized 2-Aminohept-6-enoic acid is advantageous. This approach avoids the time and potential variability of derivatization.

Rationale for Method Selection
  • Technique: UPLC provides faster analysis times and higher resolution compared to HPLC.[7]

  • Stationary Phase: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for retaining and separating polar compounds like underivatized amino acids.[8][9][10][11]

  • Detection: Mass Spectrometry (MS) offers high sensitivity and selectivity, allowing for direct detection without a chromophore and providing mass confirmation of the analyte and any impurities.[12][13]

Experimental Protocol: UPLC-MS

4.2.1. Reagents and Materials

  • 2-Aminohept-6-enoic acid reference standard and sample

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • UPLC-MS grade water, acetonitrile, and formic acid

4.2.2. Chromatographic and MS Conditions

ParameterCondition
Instrument UPLC system coupled to a single quadrupole or tandem mass spectrometer
Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min, 95% B; 0.5-4.0 min, 95-50% B; 4.0-4.5 min, 50-95% B; 4.5-6.0 min, 95% B
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 2 µL
MS Detector Electrospray Ionization (ESI), Positive Mode
Monitored Ion (SIM) [M+H]⁺ = 144.10 m/z

4.2.3. Sample Preparation

  • Prepare a stock solution of 2-Aminohept-6-enoic acid standard at 1 mg/mL in 10:90 water:acetonitrile.

  • Prepare the sample solution at a similar concentration in the same diluent.

  • Centrifuge or filter the solutions through a 0.22 µm filter before injection.

Workflow Diagram

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS Analysis A Dissolve Sample/Standard in 10:90 Water:ACN B Filter through 0.22 µm syringe filter A->B C Inject 2 µL B->C D HILIC Separation C->D E ESI+ Mass Detection (m/z 144.10) D->E F Data Acquisition & Analysis E->F

Caption: Underivatized UPLC-MS analysis workflow.

Chiral Purity Analysis by HPLC

Assessing the enantiomeric purity of 2-Aminohept-6-enoic acid is critical. This can be achieved directly using a chiral stationary phase (CSP).

Rationale for Method Selection
  • Direct vs. Indirect: Direct chiral separation on a CSP is preferred over indirect methods (derivatization with a chiral reagent) as it avoids potential kinetic resolution and the introduction of additional chiral centers.[1]

  • Stationary Phase: A macrocyclic glycopeptide-based CSP (e.g., teicoplanin-based) is effective for the separation of underivatized amino acid enantiomers in reversed-phase or polar organic modes.[14][15]

Experimental Protocol: Chiral HPLC
ParameterCondition
Instrument HPLC system with a UV or ELSD detector
Column Teicoplanin-based Chiral Stationary Phase, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol/Water (80:20, v/v) with 0.1% Formic Acid
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector UV at 210 nm (if sensitivity is sufficient) or Evaporative Light Scattering Detector (ELSD)

Method Validation Protocol (ICH Q2(R1))

To ensure the developed methods are suitable for their intended purpose, a validation study must be performed according to ICH Q2(R1) guidelines.[16][17][18][19][20]

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.The analyte peak is well-resolved from all other peaks (impurities, degradants). Peak purity analysis should confirm homogeneity.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the specified range (e.g., 50-150% of the nominal concentration).[16]
Range The interval between the upper and lower concentration of analyte in the sample for which the procedure has a suitable level of precision, accuracy, and linearity.For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.[16]
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for the assay. For impurities, recovery should be within an appropriate range based on the concentration.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0%. Intermediate Precision (Inter-assay): RSD ≤ 3.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1; with acceptable precision (e.g., RSD ≤ 10%) and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like pH (±0.2 units), column temperature (±5°C), or mobile phase composition (±2%) are varied.

Conclusion: A Comparative Overview

FeatureHPLC with OPA DerivatizationUPLC-MS (Underivatized)Chiral HPLC
Primary Use Routine Purity AssayHigh-Throughput Purity & Impurity IDEnantiomeric Purity
Speed Moderate (~30 min)Fast (~6 min)Moderate (~20-30 min)
Sensitivity High (Fluorescence)Very High (MS)Moderate (UV/ELSD)
Selectivity HighVery HighSpecific for Enantiomers
Instrumentation Standard HPLC with FLDUPLC with Mass SpectrometerHPLC with CSP
Complexity Moderate (derivatization step)High (MS operation)Moderate (chiral method dev.)

The choice of method depends on the specific requirements of the analysis. For routine quality control, the derivatization-based HPLC method is robust and widely accessible. For high-throughput screening or when impurity identification is required, the UPLC-MS method is superior. The chiral HPLC method is essential for determining the enantiomeric purity, a critical quality attribute for any chiral drug substance.

References

  • Pacheco, S., et al. (2008). AMINO ACIDS ANALYSIS BY RP-HPLC AND DERIVATIZATION WITH 6-AMINOQUINOLYL-N-HYDROXYSUCCNIMIDYL CARBAMATE (AQC) USING BOVINE SERUM ALBUMIN (BSA) FOR METHOD STANDARDIZATION. ResearchGate. Retrieved from [Link]

  • Einarsson, S., Josefsson, B., & Lagerkvist, S. (1983). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride.
  • Reason, A. J. (2003). Validation of Amino Acid Analysis Methods. In Protein Sequencing Protocols (pp. 181-194). Humana Press.
  • Nilsson, S. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org.
  • Jakočiūnė, D., & Kaškonienė, V. (2018). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Molecules, 23(7), 1733.
  • MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Rashed, M. S., et al. (2011). Quantitative UPLC-MS/MS analysis of underivatised amino acids in body fluids is a reliable tool for the diagnosis and followup of patients with inborn errors of metabolism.
  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. Retrieved from [Link]

  • Agilent Technologies. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Li, Y., et al. (2005). [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA)
  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from [Link]

  • Tan, L. H. (2006). b-17 amino acid analysis – hplc (pre column derivatization – opa). ResearchGate. Retrieved from [Link]

  • Santoro, M. I., et al. (2007). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 18(5), 289–294.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • De Borba, B. M., & Rohrer, J. S. (2007). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate.
  • Little, T. A. (2016, October 1). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. Analytical Methods, 11(45), 5780-5787.
  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • LCGC International. (2020, May 1). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Google Patents. (n.d.). EP0138092A2 - Method of amino acid analysis.
  • Zhang, X., et al. (2014). Liquid‐Chromatography Quantitative Analysis of 20 Amino Acids after Derivatization with FMOC‐Cl and Its Application to Different Origin Radix isatidis. Pharmacognosy Magazine, 10(Suppl 2), S301–S307.
  • Özcan, M., & Şenyuva, H. (2006). Improved and simplified liquid chromatography/atmospheric pressure chemical ionization mass spectrometry for the analysis of underivatized free amino acids in various foods. Food Chemistry, 96(4), 643-649.
  • Shimadzu (Europe). (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Little, T. A. (2016, October 2). Establishing Acceptance Criteria for Analytical Methods. Thomas A. Little Consulting. Retrieved from [Link]

  • Baqai, R., & Ali, A. (2016). Analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 51-56.
  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • Fogh, K., et al. (1988). Mass spectrometry of underivatized 15-hydroxyeicosatetraenoic acid and 15-hydroxyeicosapentaenoic acid. Biomedical & Environmental Mass Spectrometry, 17(6), 459-461.
  • CABI Digital Library. (n.d.). PRELIMINARY STEPS FOR VALIDATION AMINO ACIDS ANALYSIS BY ION CHROMATOGRAPHY WITH PULSED ELECTROCHEMICAL DETECTION. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Unambiguous Structural Characterization of 2-Aminohept-6-enoic Acid: A Multi-technique Approach Using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed guide to the comprehensive characterization of 2-Aminohept-6-enoic acid, a non-proteinogenic amino acid featuring a terminal alkene. The structural elucidation of such novel chemical entities is a cornerstone of drug discovery and development, demanding rigorous and orthogonal analytical methods. Here, we present field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed to deliver an unambiguous assignment of the molecule's constitution and connectivity. This guide synthesizes theoretical principles with practical, step-by-step methodologies, offering researchers a robust framework for the analysis of unsaturated amino acids and other complex small molecules.

Introduction: The Imperative for Rigorous Characterization

2-Aminohept-6-enoic acid (C₇H₁₃NO₂) is an aliphatic amino acid containing a seven-carbon chain with a terminal vinyl group. As a non-canonical amino acid, it and its analogs represent valuable building blocks in medicinal chemistry for creating novel peptides and small molecule therapeutics with unique pharmacological properties. Before any biological or pharmaceutical application, however, its identity and purity must be unequivocally established.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose.[1] NMR provides unparalleled detail about the carbon-hydrogen framework and the chemical environment of each atom, making it the gold standard for structural elucidation in solution.[2][3] Mass spectrometry, on the other hand, yields precise molecular weight information and offers insights into the molecule's structure through controlled fragmentation analysis.[4][5]

This document serves as an in-depth technical guide, explaining the causality behind experimental choices and providing self-validating protocols for both NMR and MS analysis of 2-Aminohept-6-enoic acid.

Molecular Properties Summary
PropertyValueSource
Molecular Formula C₇H₁₃NO₂[6]
Average Molecular Weight 143.18 g/mol [6]
Monoisotopic Mass 143.094628657 Da[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy probes the magnetic properties of atomic nuclei, such as ¹H and ¹³C, to provide detailed information about molecular structure and connectivity.[7] By analyzing chemical shifts, coupling constants, and signal integrations, a complete atomic map of the molecule can be constructed.

Principle of NMR for Structural Elucidation

When placed in a strong magnetic field, atomic nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or "chemical shift," is highly sensitive to the local electronic environment of the nucleus. Protons (¹H) or carbons (¹³C) in different parts of the 2-Aminohept-6-enoic acid molecule will therefore resonate at different frequencies, producing a unique spectral fingerprint. Furthermore, interactions between neighboring nuclei ("spin-spin coupling") cause signals to split into distinct patterns (e.g., doublets, triplets), revealing which atoms are connected through chemical bonds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts for 2-Aminohept-6-enoic acid. These values are based on established chemical shift ranges for similar functional groups and serve as a benchmark for experimental data interpretation.[8][9]

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Position Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Integration
2 H-α 3.8 - 4.0 Triplet (t) ~7.0 1H
3 H-β 1.8 - 2.0 Multiplet (m) - 2H
4 H-γ 1.4 - 1.6 Multiplet (m) - 2H
5 H-δ 2.1 - 2.3 Quartet (q) ~7.0 2H
6 H-ε 5.8 - 6.0 Multiplet (ddt) J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 7 1H

| 7 | H-ζ | 5.0 - 5.2 | Multiplet (m) | J_trans ≈ 17, J_cis ≈ 10, J_gem ≈ 1.5 | 2H |

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Position Label Predicted Chemical Shift (δ, ppm)
1 C=O 175 - 178
2 C-α 55 - 58
3 C-β 30 - 33
4 C-γ 24 - 27
5 C-δ 32 - 35
6 C-ε 138 - 140

| 7 | C-ζ | 115 - 117 |

Visualization: Structure and NMR Assignments

The diagram below illustrates the molecular structure of 2-Aminohept-6-enoic acid with IUPAC numbering to correlate with the predicted NMR data.

Caption: Structure of 2-Aminohept-6-enoic acid with key carbon positions labeled.

Experimental Protocol: NMR Analysis

This protocol outlines the steps for preparing a sample for high-resolution NMR analysis.

  • Sample Weighing: Accurately weigh 5-10 mg of 2-Aminohept-6-enoic acid directly into a clean, dry vial.

  • Solvent Selection & Dissolution: Add 0.6 mL of Deuterium Oxide (D₂O, 99.9%). The use of a deuterated solvent is critical to avoid a large, obscuring solvent signal in the ¹H NMR spectrum. D₂O is chosen for its ability to dissolve polar amino acids.

  • Sample Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a 5 mm NMR tube.

  • Instrumentation & Setup:

    • Insert the sample into the NMR spectrometer (e.g., a 500 MHz instrument).

    • Lock onto the deuterium signal from the D₂O.

    • Shim the magnetic field to achieve optimal homogeneity and spectral resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., using a zg30 pulse sequence).

    • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., using a zgpg30 pulse sequence).

    • For unambiguous assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).[10]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[5] For structural characterization, it provides a precise molecular weight and reveals structural motifs through the analysis of fragment ions.[11][12]

Principle of MS for Molecular Weight and Fragmentation

The analysis involves three main steps: ionization, mass analysis, and detection. For a polar, non-volatile molecule like an amino acid, Electrospray Ionization (ESI) is the method of choice.[13][14] ESI transfers the analyte from solution into the gas phase as charged ions with minimal fragmentation. The most common ion observed in positive mode is the protonated molecule, [M+H]⁺.

By increasing the energy within the mass spectrometer (e.g., through Collision-Induced Dissociation or CID), the molecular ion can be forced to break apart into smaller, charged fragments.[15] The pattern of these fragments is reproducible and provides a roadmap of the molecule's structure. The weakest bonds are most likely to break, and the stability of the resulting fragments dictates the observed spectrum.[4]

Expected Mass Spectral Data

For 2-Aminohept-6-enoic acid, analysis by ESI-MS in positive ion mode is expected to yield the following key ions.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion Formula Calculated m/z Description
[M+H]⁺ [C₇H₁₄NO₂]⁺ 144.1019 Protonated molecular ion
[M+H - H₂O]⁺ [C₇H₁₂NO]⁺ 126.0913 Loss of water from the carboxylic acid

| [M+H - COOH]⁺ | [C₆H₁₄N]⁺ | 100.1121 | Decarboxylation, forming an immonium ion |

Visualization: Predicted Fragmentation Pathway

The diagram below illustrates the primary fragmentation pathways expected for the protonated molecular ion of 2-Aminohept-6-enoic acid.

G parent [M+H]⁺ m/z = 144.1019 frag1 [M+H - H₂O]⁺ m/z = 126.0913 parent->frag1 - H₂O frag2 [M+H - HCOOH]⁺ m/z = 98.0964 parent->frag2 - HCOOH

Caption: Predicted ESI-MS/MS fragmentation of 2-Aminohept-6-enoic acid.

Experimental Protocol: LC-MS Analysis

This protocol is designed for a standard Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.

  • Sample Preparation:

    • Prepare a stock solution of 2-Aminohept-6-enoic acid at 1 mg/mL in a 50:50 mixture of water and methanol.

    • From the stock, prepare a working solution of 1-10 µg/mL in the initial mobile phase conditions.

  • LC Conditions (for separation prior to MS):

    • Column: A reverse-phase C18 column suitable for polar analytes (e.g., with an aqueous-stable end-capping).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the compound.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 10 µL.

  • MS Conditions (ESI Source):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Drying Gas (N₂) Flow: 8 - 12 L/min.

    • Gas Temperature: 300 - 350 °C.

    • Scan Range: m/z 50 - 500.

  • MS/MS Fragmentation Analysis:

    • Perform a second run using a data-dependent acquisition mode.

    • Set the instrument to select the [M+H]⁺ ion at m/z 144.1019 for fragmentation.

    • Apply a suitable collision energy to induce fragmentation and record the resulting product ion spectrum.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive structural characterization of 2-Aminohept-6-enoic acid. NMR confirms the precise arrangement of the carbon-hydrogen skeleton, including the location of the amino group and the terminal double bond. High-resolution mass spectrometry validates the elemental composition through an accurate mass measurement of the molecular ion and supports the structure through predictable fragmentation patterns. Following these detailed protocols will enable researchers and drug development professionals to confidently verify the structure of this and other novel small molecules, ensuring the integrity and reliability of their subsequent scientific investigations.

References

  • Vertex AI Search. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.
  • Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • Fiehn Lab. (n.d.). MS/MS fragmentation.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • PubChem. (n.d.). (2S)-2-Aminohept-6-enoic acid. Retrieved January 25, 2026, from [Link]

  • Metin, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • Royal Society of Chemistry. (2025, December 3). NMR spectroscopy of small molecules in solution.
  • ACS Publications. (n.d.). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Retrieved January 25, 2026, from [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids.
  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Retrieved January 25, 2026, from [Link]

  • StatPearls - NCBI Bookshelf. (2024, November 22). Mass Spectrometer. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids. Retrieved January 25, 2026, from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem.... Retrieved January 25, 2026, from [Link]

Sources

Application Notes and Protocols: 2-Aminohept-6-enoic Acid as a Versatile Molecular Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Bioorthogonal Handle for Probing Biological Systems

The interrogation of complex biological processes necessitates tools that can be introduced into living systems with minimal perturbation. Unnatural amino acids (UAAs) have emerged as powerful instruments in this endeavor, offering chemical functionalities not found in the canonical 20 amino acids.[1][2] This allows for the site-specific installation of molecular probes to study protein function, interactions, and dynamics.[3] Among these, (2S)-2-Aminohept-6-enoic acid , a non-canonical amino acid featuring a terminal alkene, stands out as a particularly versatile tool.[4] Its terminal double bond is a bioorthogonal handle, meaning it is chemically inert to the vast majority of biological functional groups, yet can be specifically reacted with a partner molecule in a controlled manner.[5]

This application note provides an in-depth guide to the use of 2-Aminohept-6-enoic acid as a molecular probe. We will explore its synthesis, site-specific incorporation into proteins, and its application in bioorthogonal labeling and the study of protein-protein interactions. Furthermore, we will discuss its potential as a mechanistic probe for enzyme inhibition. The protocols provided herein are designed to be adaptable to a wide range of research applications, from fundamental cell biology to drug discovery.

Physicochemical Properties of 2-Aminohept-6-enoic Acid

A thorough understanding of the physicochemical properties of a molecular probe is paramount for its effective application.

PropertyValueSource
Molecular Formula C₇H₁₃NO₂[4]
Molecular Weight 143.18 g/mol [4]
IUPAC Name (2S)-2-aminohept-6-enoic acid[4]
CAS Number 166734-64-1[4]
Appearance White to off-white solid---
Solubility Soluble in water and polar organic solvents---

I. Synthesis of (S)-2-Aminohept-6-enoic Acid

The ability to synthesize high-purity unnatural amino acids is the first critical step in their application. While (S)-2-Aminohept-6-enoic acid is commercially available from several suppliers, an in-house synthesis can be cost-effective for large-scale applications. The following protocol is a generalizable, enantioselective synthesis adapted from established methods for preparing similar α-amino acids.[6][7] This approach utilizes a chiral glycine enolate equivalent to install the amino group stereoselectively, followed by alkylation with a terminal alkene-containing electrophile.

Experimental Protocol: Asymmetric Synthesis

Materials:

  • (5R, 6S)-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-1,4-oxazin-2-one (chiral glycine equivalent)

  • Lithium bis(trimethylsilyl)amide (LiHMDS)

  • 5-bromo-1-pentene

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkylation: a. Dissolve the chiral glycine equivalent in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon). b. Add LiHMDS (1.1 equivalents) dropwise and stir for 30 minutes to generate the enolate. c. Add 5-bromo-1-pentene (1.2 equivalents) and allow the reaction to slowly warm to room temperature overnight. d. Quench the reaction with saturated aqueous NaHCO₃ and extract with EtOAc. e. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to yield the alkylated intermediate.

  • Deprotection and Ring Opening: a. Dissolve the purified intermediate in a mixture of THF and 2M HCl. b. Stir the reaction at room temperature for 4-6 hours until the lactone is fully hydrolyzed (monitor by TLC). c. Neutralize the reaction with saturated aqueous NaHCO₃ and extract with EtOAc. d. Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.

  • Hydrogenolysis: a. Dissolve the crude product from the previous step in methanol. b. Add Pd/C (10 mol%) and stir the suspension under an atmosphere of H₂ (balloon pressure) for 12-16 hours. c. Filter the reaction mixture through Celite to remove the catalyst and wash with methanol. d. Concentrate the filtrate under reduced pressure to yield crude (S)-2-Aminohept-6-enoic acid.

  • Purification: a. The crude amino acid can be purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography to yield the final product as a white solid.

II. Site-Specific Incorporation into Proteins via Amber Codon Suppression

The site-specific incorporation of 2-Aminohept-6-enoic acid into a target protein is achieved through genetic code expansion.[8][9] This powerful technique utilizes an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to recognize a stop codon, typically the amber codon (UAG), and insert the unnatural amino acid at that position during protein translation.[5][10] The pEVOL plasmid system is a commonly used tool for this purpose in E. coli.[11][12]

Experimental Workflow: Protein Expression

protein_expression_workflow cluster_prep Plasmid Preparation cluster_expression Protein Expression & Purification plasmid_target Target Protein Gene in pET vector with Amber Codon (TAG) transformation Co-transform E. coli (e.g., BL21(DE3)) with both plasmids plasmid_target->transformation plasmid_pevol pEVOL Plasmid with Orthogonal aaRS/tRNA plasmid_pevol->transformation culture Grow culture in LB medium with antibiotics transformation->culture induction Induce protein expression with IPTG and add 2-Aminohept-6-enoic acid culture->induction harvest Harvest cells by centrifugation induction->harvest lysis Lyse cells and purify the target protein (e.g., via His-tag) harvest->lysis

Figure 1. Workflow for the expression of a protein containing 2-Aminohept-6-enoic acid.

Detailed Protocol: Protein Expression in E. coli

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • pET vector containing the gene of interest with an in-frame amber (TAG) codon at the desired position

  • pEVOL plasmid encoding an orthogonal aaRS/tRNA pair (a synthetase evolved for a similar alkene-containing amino acid may be used as a starting point)

  • (S)-2-Aminohept-6-enoic acid

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics (e.g., ampicillin for pET vector, chloramphenicol for pEVOL)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • L-arabinose (if using a pEVOL plasmid with an araC promoter)

Procedure:

  • Transformation: a. Prepare competent E. coli BL21(DE3) cells. b. Co-transform the cells with the pET vector containing your target gene and the pEVOL plasmid. c. Plate the transformed cells on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Expression: a. Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking. b. The next day, use the starter culture to inoculate 1 L of LB medium containing antibiotics. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. d. Add (S)-2-Aminohept-6-enoic acid to a final concentration of 1-2 mM. e. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM (and L-arabinose to 0.02% if required by the pEVOL plasmid). f. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) overnight to improve protein folding and incorporation efficiency.

  • Harvesting and Purification: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods. c. Clarify the lysate by centrifugation. d. Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

III. Application: Bioorthogonal Labeling with Tetrazine Dyes

The terminal alkene of the incorporated 2-Aminohept-6-enoic acid serves as a handle for bioorthogonal ligation. The inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-conjugated probe is a particularly rapid and specific reaction for this purpose.[13] This allows for the attachment of a wide variety of functional molecules, such as fluorophores, biotin, or drug molecules.

Reaction Scheme: Alkene-Tetrazine Ligation

tetrazine_ligation Protein Protein-CH(NH₂)-COOH        |      (CH₂)₃        |      CH=CH₂ Plus + Protein->Plus Tetrazine Tetrazine-Probe Plus->Tetrazine Arrow Tetrazine->Arrow Product Labeled Protein Arrow->Product

Figure 2. Bioorthogonal labeling via alkene-tetrazine ligation.

Detailed Protocol: Fluorescent Labeling of an Alkene-Tagged Protein

Materials:

  • Purified protein containing 2-Aminohept-6-enoic acid

  • Tetrazine-conjugated fluorescent dye (e.g., Tetrazine-Cy5)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., PD-10 desalting column)

Procedure:

  • Labeling Reaction: a. Dissolve the purified alkene-containing protein in PBS to a final concentration of 10-50 µM. b. Add the tetrazine-dye from a stock solution in DMSO to a final concentration of 50-250 µM (5-fold molar excess over the protein). The final DMSO concentration should be kept below 5% (v/v). c. Incubate the reaction at room temperature for 1-2 hours. For less reactive tetrazines or lower concentrations, the reaction time may need to be extended.[10][14]

  • Purification of the Labeled Protein: a. Remove the excess, unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with the desired storage buffer. b. Collect the fractions containing the labeled protein (typically the first colored fractions to elute). c. Confirm successful labeling by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.

IV. Application: Probing Protein-Protein Interactions

The ability to site-specifically label proteins with 2-Aminohept-6-enoic acid opens up possibilities for studying protein-protein interactions. By incorporating the UAA at a suspected binding interface, it can be used in cross-linking experiments to identify binding partners.

Experimental Workflow: Proximity-Enhanced Cross-linking

ppi_workflow cluster_labeling Protein Labeling cluster_interaction Interaction & Cross-linking cluster_analysis Analysis protein_a Protein A with 2-Aminohept-6-enoic acid incubation Incubate Protein A and Protein B together protein_a->incubation protein_b Protein B labeled with Tetrazine protein_b->incubation crosslinking Proximity-induced Alkene-Tetrazine Ligation incubation->crosslinking sds_page SDS-PAGE analysis to detect cross-linked complex crosslinking->sds_page mass_spec Mass Spectrometry to identify cross-linked peptides sds_page->mass_spec

Figure 3. Workflow for studying protein-protein interactions.

V. Application: Potential as a Mechanism-Based Enzyme Inhibitor

Unsaturated amino acids can act as mechanism-based or "suicide" inhibitors of certain enzymes.[11] These inhibitors are initially unreactive but are transformed into a reactive species by the target enzyme's catalytic machinery. This reactive species then covalently modifies the enzyme, leading to irreversible inhibition. The terminal alkene in 2-Aminohept-6-enoic acid presents the possibility for such a mechanism, particularly with enzymes that catalyze reactions at the side chain, such as certain oxidases or hydratases.

Proposed Mechanism of Inhibition

A hypothetical mechanism could involve enzymatic oxidation of the terminal alkene to an epoxide, which is a reactive electrophile. This epoxide could then be attacked by a nucleophilic residue in the enzyme's active site, leading to covalent modification and inactivation.

VI. Characterization of Labeled Proteins by Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the successful incorporation of 2-Aminohept-6-enoic acid and its subsequent labeling.[1][15]

Detailed Protocol: In-Gel Digestion for LC-MS/MS Analysis

Materials:

  • Coomassie-stained SDS-PAGE gel with the protein band of interest

  • Destaining solution (50% methanol, 10% acetic acid)

  • Reduction buffer (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation buffer (55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (sequencing grade)

  • Extraction buffer (50% acetonitrile, 5% formic acid)

  • ZipTips or equivalent for peptide cleanup

Procedure:

  • Excision and Destaining: a. Excise the protein band of interest from the gel using a clean scalpel.[14][16] b. Cut the gel piece into small (~1x1 mm) cubes. c. Destain the gel pieces by washing with destaining solution until the blue color is removed. d. Dehydrate the gel pieces with acetonitrile.

  • Reduction and Alkylation: a. Rehydrate the gel pieces in reduction buffer and incubate at 56°C for 1 hour. b. Cool to room temperature and replace the reduction buffer with alkylation buffer. Incubate in the dark at room temperature for 45 minutes. c. Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

  • Digestion: a. Rehydrate the gel pieces on ice with trypsin solution. b. Once the solution is absorbed, add enough 100 mM ammonium bicarbonate to cover the gel pieces. c. Incubate overnight at 37°C.[14]

  • Peptide Extraction and Cleanup: a. Extract the peptides from the gel pieces by sequential incubation with extraction buffer. b. Pool the extracts and dry them in a vacuum centrifuge. c. Resuspend the peptides in 0.1% formic acid and desalt using a ZipTip before LC-MS/MS analysis.

Data Analysis:

The mass of the peptide containing 2-Aminohept-6-enoic acid will be increased by 141.09 Da (the mass of the amino acid minus the mass of water). After ligation with a tetrazine probe, a further mass shift corresponding to the mass of the probe will be observed.

VII. Quantitative Data Summary

ParameterValueNotesSource
Incorporation Yield 2-3 mg/L of cultureFor an EGFP construct with a terminal alkene amino acid. Yields are protein-dependent.[17]
Incorporation Efficiency 5-20% of wild-type expressionGeneral range for amber suppression in mammalian cells. Can be higher in optimized E. coli systems.[18]
Alkene-Tetrazine Reaction Rate (k₂) ~1 - 10³ M⁻¹s⁻¹Highly dependent on the specific tetrazine and alkene. Strained alkenes are much faster.---
Labeling Efficiency >95%Can be achieved with optimized reaction conditions (e.g., sufficient excess of tetrazine probe).[19]
Mass Shift upon Incorporation +141.09 DaCalculated as the mass of 2-Aminohept-6-enoic acid (143.18 Da) minus the mass of water (18.02 Da) plus the mass of a proton, relative to glycine.[4]

References

  • Fleissner, M. R., et al. (2011). Site-directed spin labeling of a genetically encoded unnatural amino acid. Proceedings of the National Academy of Sciences, 108(52), 21031-21036. [Link]

  • Beliu, G., et al. (2019). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. Nature Communications, 10(1), 1-13. [Link]

  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active Amino Acids (pp. 205-245). Pergamon. [Link]

  • Exner, M. P., et al. (2016). Incorporation of Amino Acids with Long-Chain Terminal Olefins into Proteins. Molecules, 21(3), 299. [Link]

  • PubChem. (n.d.). (2S)-2-Aminohept-6-enoic acid. National Center for Biotechnology Information. [Link]

  • Rando, R. R. (1974). Beta, gamma unsaturated amino acids as irreversible enzyme inhibitors. Nature, 250(5467), 586-587. [Link]

  • Venditti, V., et al. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Journal of Biomolecular NMR, 52(3), 221-228. [Link]

  • Guo, J., et al. (2020). Fluorogenic protein labeling using a genetically encoded unstrained alkene. Chemical Science, 11(2), 436-440. [Link]

  • Lang, K., & Chin, J. W. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in chemistry, 2, 29. [Link]

  • Noren, C. J., et al. (1989). A general method for site-specific incorporation of unnatural amino acids into proteins. Science, 244(4901), 182-188. [Link]

  • Tijjani, H., et al. (2021). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic letters, 23(15), 5899-5903. [Link]

  • University of Washington Proteomics Resource. (n.d.). In-gel Digestion protocol for Mass Spec Analysis. [Link]

  • GCE4All. (2023). Tetrazine Amino Acid Encoding for Rapid and Complete Protein Bioconjugation. [Link]

  • RIKEN. (n.d.). Incorporation of synthetic amino acids into proteins at specific sites. [Link]

  • Longdom Publishing. (n.d.). Brief Note on Enzyme Inhibition. [Link]

  • Beliu, G., et al. (2018). Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. bioRxiv. [Link]

  • University of Texas at Austin. (n.d.). Mechanistic Enzymology & Inhibitor Design. [Link]

  • van Hest, J. C., & Tirrell, D. A. (1998). Efficient introduction of alkene functionality into proteins in vivo. FEBS letters, 428(1-2), 68-70. [Link]

  • Shevchenko, A., et al. (2007). Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. Current Protocols in Protein Science, 50(1), 16.11.1-16.11.17. [Link]

  • ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

  • Zhang, Y., et al. (2021). Efficient Incorporation of DOPA into Proteins Free from Competition with Endogenous Translation Termination Machinery. International Journal of Molecular Sciences, 22(21), 11598. [Link]

  • Wiśniewski, J. R., et al. (2020). Proteome Analysis Using Gel-LC-MS/MS. Current Protocols in Protein Science, 100(1), e109. [Link]

  • ChemistryViews. (2019). Biosynthetic Pathway to Amino Acids with a Terminal Alkyne. [Link]

  • Abberior Instruments. (n.d.). Protein labeling protocol. [Link]

  • Macmillan Group. (2025). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Journal of the American Chemical Society. [Link]

  • Biochemistry Den. (2017, December 7). Lysine Biosynthesis [Video]. YouTube. [Link]

  • Lander, G. C., et al. (2017). Recombinant Expression, Unnatural Amino Acid Incorporation, and Site-Specific Labeling of 26S Proteasomal Subcomplexes. Methods in enzymology, 587, 247-271. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Gelatin. [Link]

  • Chemistry LibreTexts. (2021, August 15). 8.7: Enzyme Inhibition. [Link]

  • The Proteomics Channel. (2021, April 17). How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec [Video]. YouTube. [Link]

Sources

Application Notes and Protocols for the Synthesis and Use of Fmoc- and Boc-Protected 2-Aminohept-6-enoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Unnatural Amino Acids

In the landscape of peptide-based drug discovery, the strategic incorporation of unnatural amino acids (UAAs) is a cornerstone for innovation.[1][2][3] These novel building blocks expand the chemical diversity available to scientists, enabling the rational design of peptides with enhanced pharmacological properties.[4][5] 2-Aminohept-6-enoic acid, a non-proteinogenic amino acid, is a prime example. Its defining feature is a terminal alkene on a five-carbon side chain, which serves as a versatile chemical handle for post-synthesis modifications.

This guide provides a detailed exploration of the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protected derivatives of 2-aminohept-6-enoic acid. We will delve into the causality behind experimental choices, provide validated protocols for their use in Solid-Phase Peptide Synthesis (SPPS), and highlight their application in advanced peptide engineering, such as hydrocarbon stapling.

The Imperative of Amine Protection: A Comparative Analysis of Fmoc and Boc Strategies

The synthesis of peptides is a stepwise process involving the sequential coupling of amino acids.[6] To ensure the formation of the correct peptide bond and prevent unwanted side reactions, the α-amino group of the incoming amino acid must be temporarily masked with a protecting group.[7] The two most dominant strategies in SPPS are the Boc and Fmoc protection schemes.[7][]

  • The Boc (tert-Butyloxycarbonyl) Group: This protecting group is acid-labile and is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA).[7][9]

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is base-labile and is cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[7][9]

The choice between Fmoc and Boc chemistry has significant implications for the overall synthetic strategy. The Fmoc/tBu strategy is often preferred because it employs an orthogonal protection scheme.[9] In this approach, the temporary Nα-Fmoc group is removed by a base, while the more permanent side-chain protecting groups (often tert-butyl based) are removed at the end of the synthesis with a strong acid.[9][10] This orthogonality prevents premature deprotection of side chains during the iterative synthesis cycles.

FeatureFmoc Protection StrategyBoc Protection Strategy
Nα-Protecting Group 9-fluorenylmethoxycarbonyl (Fmoc)tert-Butyloxycarbonyl (Boc)
Cleavage Condition Base-labile (e.g., 20% Piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Pbf)Strong-acid labile (e.g., Bzl)
Orthogonality Fully Orthogonal[9]Quasi-orthogonal[10]
Primary Solvent DMF or NMPDichloromethane (DCM)
Final Cleavage Strong Acid (e.g., TFA cocktail)Very Strong Acid (e.g., HF, TFMSA)
Key Advantage Milder conditions, ideal for acid-sensitive peptides.[10]Effective for hydrophobic or difficult sequences.[10]

Physicochemical Data of 2-Aminohept-6-enoic Acid and Derivatives

Accurate characterization is fundamental to successful synthesis. The following table summarizes key physicochemical properties of the parent amino acid and its protected forms.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
(S)-2-Aminohept-6-enoic acidC₇H₁₃NO₂143.18[11]166734-64-1[11]
(R)-2-Aminohept-6-enoic acidC₇H₁₃NO₂143.18[12]103067-79-4[12]
Fmoc-(S)-2-aminohept-6-enoic acidC₂₂H₂₃NO₄365.4Not available
Boc-(R)-2-amino-2-methylhept-6-enoic acidC₁₃H₂₃NO₄257.33[13]2165745-51-5[13]

Note: Data for specific Fmoc and Boc derivatives of the exact parent compound can vary by supplier. The provided data is for representative structures.

Application Notes: Solid-Phase Peptide Synthesis (SPPS)

SPPS, pioneered by Bruce Merrifield, is the standard method for chemically synthesizing peptides.[6][14] The growing peptide chain is anchored to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[14][15] This iterative process significantly streamlines peptide assembly.[]

SPPS_Workflow Start Start: C-Terminal Amino Acid Attached to Resin Deprotection Step 1: Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Step 2: Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat Cycle for Each Amino Acid Wash2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Final Step: Cleavage from Resin & Global Deprotection (TFA Cocktail) Cycle->Cleavage Sequence Complete End Purified Peptide Cleavage->End

Causality in Experimental Choices:
  • Solvent Selection: DMF is the solvent of choice for Fmoc-SPPS as it effectively swells the polystyrene resin, facilitating reagent access to the reactive sites. However, it is a poor solvent for disrupting peptide aggregation.[16] In cases of aggregation, N-methylpyrrolidone (NMP) can be a superior alternative.

  • Coupling Reagents: While standard carbodiimide reagents like DCC can be used, modern coupling reagents such as HCTU or HATU are preferred.[17] These are uronium/aminium-based activators that react rapidly to form an activated ester of the amino acid, minimizing side reactions and being particularly effective for coupling sterically hindered residues like UAAs.[3]

  • Base for Deprotection: Piperidine is the standard base for Fmoc removal. It acts as a nucleophile to trap the dibenzofulvene byproduct of the deprotection reaction, preventing it from re-attaching to the newly liberated N-terminal amine.[9]

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Boc Protection of 2-Aminohept-6-enoic Acid

This protocol describes the standard procedure for protecting the α-amino group with a Boc moiety.

Materials:

  • 2-Aminohept-6-enoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane and Water (or other suitable solvent system)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Saturated sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) or Citric acid for acidification

Procedure:

  • Dissolution: Dissolve 2-aminohept-6-enoic acid in a 1:1 mixture of dioxane and 1M NaOH solution. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add (Boc)₂O (1.1 equivalents) to the stirred solution.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M HCl or citric acid solution.

    • Extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

  • Characterization: Confirm the structure and purity of the product using NMR and Mass Spectrometry.[18]

Protocol 2: Fmoc-SPPS Incorporation of Fmoc-2-aminohept-6-enoic Acid

This protocol outlines a single coupling cycle for adding Fmoc-(S)-2-aminohept-6-enoic acid to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-(S)-2-aminohept-6-enoic acid (3-5 equivalents)

  • HCTU (0.95 eq. relative to amino acid)

  • N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to amino acid)

  • Deprotection Solution: 20% piperidine in DMF (v/v)

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Place the peptide-resin in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection:

    • Add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 3 minutes.[17] Drain.

    • Repeat the deprotection step with fresh solution for 7-10 minutes.[17]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[17]

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-(S)-2-aminohept-6-enoic acid and HCTU in a minimal amount of DMF.

    • Add DIPEA to the solution. The solution may change color.

    • Allow the activation to proceed for 1-2 minutes.

  • Coupling:

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. Coupling efficiency can be monitored using a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Advanced Application: All-Hydrocarbon Peptide Stapling

The terminal alkene of 2-aminohept-6-enoic acid is an ideal substrate for ring-closing metathesis (RCM), a powerful reaction for forming carbon-carbon double bonds.[19] This reaction is the foundation of "peptide stapling," a technique used to constrain a peptide into its bioactive α-helical conformation.[20]

The Principle: Two olefin-bearing unnatural amino acids, such as 2-aminohept-6-enoic acid, are incorporated into a peptide sequence at specific positions, typically i and i+4 or i and i+7.[21] After the linear peptide is synthesized, a ruthenium-based catalyst (e.g., Grubbs' catalyst) is used to catalyze an intramolecular RCM reaction between the two alkene side chains, forming a covalent hydrocarbon "staple".[19][20]

Why This Is Transformative:

  • Enhanced Helicity: The staple pre-organizes the peptide backbone, significantly increasing its α-helical content, which is often essential for binding to target proteins.

  • Protease Resistance: The constrained, non-natural structure is less susceptible to degradation by proteases, increasing the peptide's in vivo half-life.[22]

  • Improved Cell Permeability: The hydrocarbon nature of the staple can mask the peptide's polarity, facilitating its passage across cell membranes.

The use of Fmoc- and Boc-protected 2-aminohept-6-enoic acid derivatives provides researchers with essential tools to build these advanced, stabilized peptides for therapeutic and research applications.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40418874, (2S)-2-Aminohept-6-enoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53420128, 2-Amino-2-methylhept-6-enoic acid. Retrieved from [Link]

  • Bird, G. H., et al. (2010). The role of olefin geometry in the activity of hydrocarbon stapled peptides targeting eukaryotic translation initiation factor 4E (eIF4E). ACS Chemical Biology, 5(10), 955-965.
  • Fields, C. G., & Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press.
  • Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
  • Kaur, H., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10137-10190.
  • ACS Publications. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • Biotage. (2023). What is solid phase peptide synthesis? Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4439.
  • Monta, J., et al. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(6), 7012-7020.
  • Encyclopedia.pub. (2021). Peptide Stapling Applied to Antimicrobial Peptides. Retrieved from [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275-6288.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737266, Fmoc-2-aminoheptanoic acid. Retrieved from [Link]

  • Oxford Academic. (n.d.). Principles and Practice of Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Molecules. (2022). Thorough Characterization of Two Sessein Derivatives with Potential Biological Activity. Retrieved from [Link]

  • AnaSpec. (n.d.). Hydrocarbon Stapled & Constrained Peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Stapled peptide. Retrieved from [Link]

  • RSC Publishing. (2021). Reprogramming natural proteins using unnatural amino acids. Retrieved from [Link]

  • Cusabio. (n.d.). Fmoc-(S)-2-amino-hept-6-ynoicacid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common issues in ring-closing metathesis with 2-Aminohept-6-enoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the ring-closing metathesis (RCM) of 2-aminohept-6-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful cyclization reaction. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and achieve optimal results.

Diagram: The RCM Catalytic Cycle

RCM_Mechanism cluster_initiation Initiation Phase cluster_propagation Propagation Phase Catalyst_Precursor Grubbs Catalyst [Ru]=CH2 Intermediate_1 [2+2] Cycloaddition Catalyst_Precursor->Intermediate_1 + Substrate Substrate N-Protected 2-Aminohept-6-enoic acid derivative Substrate->Intermediate_1 Metallacyclobutane_1 Ruthenacyclobutane Intermediate Intermediate_1->Metallacyclobutane_1 Active_Catalyst Active Catalyst [Ru]=CHR' Metallacyclobutane_1->Active_Catalyst - CH2=CHR' Intramolecular_Coordination Intramolecular Coordination Active_Catalyst->Intramolecular_Coordination Metallacyclobutane_2 Ruthenacyclobutane Intermediate Intramolecular_Coordination->Metallacyclobutane_2 [2+2] Cyclic_Product_Complex Product Complex Metallacyclobutane_2->Cyclic_Product_Complex Retro [2+2] Cyclic_Product_Complex->Catalyst_Precursor Regeneration Product Cyclic Amino Acid Product Cyclic_Product_Complex->Product

Caption: The catalytic cycle of ring-closing metathesis.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of 2-aminohept-6-enoic acid essential for successful RCM?

The amine functionality in 2-aminohept-6-enoic acid can act as a Lewis base and coordinate to the electron-deficient ruthenium center of the Grubbs catalyst. This coordination can lead to catalyst inhibition or decomposition, thereby preventing the catalytic cycle from proceeding efficiently.[1] Protecting the nitrogen atom with a suitable group, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), mitigates this issue by reducing the nucleophilicity of the nitrogen, thus ensuring the catalyst's activity is preserved for the metathesis reaction.

Q2: Which Grubbs catalyst generation is most suitable for this reaction?

For the RCM of functionalized amino acids like 2-aminohept-6-enoic acid, second-generation Grubbs (e.g., G-II) and Hoveyda-Grubbs (e.g., HG-II) catalysts are generally recommended. These catalysts exhibit higher activity and greater tolerance to polar functional groups compared to the first-generation catalysts. While G-II is often a robust starting point, HG-II catalysts can offer enhanced stability and may be beneficial in cases of slow or challenging cyclizations.

Q3: What are the primary side reactions to be aware of?

The most common side reactions include:

  • Isomerization: Migration of the double bond in the product can occur, especially at elevated temperatures or with prolonged reaction times. This is often mediated by ruthenium-hydride species that can form from the catalyst.[2]

  • Dimerization/Oligomerization: At high substrate concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to the formation of dimers and other oligomers.

  • Catalyst Decomposition: As mentioned, interaction with unprotected functional groups or impurities can lead to the deactivation of the catalyst.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Explanation Suggested Solution
Catalyst Inactivity The free amine of the substrate may be poisoning the catalyst. Impurities in solvents or reagents (e.g., peroxides) can also deactivate the catalyst.Ensure the amine is fully protected (e.g., with a Boc group). Use freshly distilled, deoxygenated solvents. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding the catalyst.[3]
Inefficient Catalyst Initiation The chosen catalyst may not be initiating effectively at the reaction temperature.For slow reactions, consider switching to a more active catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst. A modest increase in temperature (e.g., from room temperature to 40 °C) can also improve initiation.
Unfavorable Ring Formation The formation of a 6-membered ring is generally favorable. However, steric hindrance near the reacting olefins can disfavor the cyclization.Ensure the protecting group on the nitrogen is not excessively bulky.
Issue 2: Presence of Significant Side Products
Potential Cause Explanation Suggested Solution
Isomerization of the Double Bond Ruthenium-hydride species, which can form during the reaction, can catalyze the migration of the double bond in the product. This is often exacerbated by higher temperatures.Lower the reaction temperature (e.g., to 40 °C or below).[2] Add a mild acid, such as acetic acid or 1,4-benzoquinone, to the reaction mixture to suppress the formation of ruthenium-hydrides.
Dimer/Oligomer Formation High substrate concentration favors intermolecular reactions over the desired intramolecular cyclization.Perform the reaction under high dilution conditions (e.g., 0.001-0.01 M). This can be achieved by the slow addition of the substrate and catalyst solution to a larger volume of solvent over an extended period.
Issue 3: Incomplete Reaction/Stalled Conversion
Potential Cause Explanation Suggested Solution
Insufficient Catalyst Loading The amount of catalyst may be too low to drive the reaction to completion, especially if some catalyst decomposition occurs over time.Increase the catalyst loading in increments (e.g., from 1 mol% to 2.5 mol% or 5 mol%).
Product Inhibition The newly formed cyclic olefin can sometimes coordinate back to the ruthenium center, slowing down the catalytic turnover.While less common for simple cyclizations, if suspected, consider using a catalyst that is less susceptible to product inhibition, such as a Hoveyda-Grubbs catalyst.
Ethylene Accumulation The ethylene byproduct can participate in non-productive metathesis reactions, shifting the equilibrium back towards the starting material.Gently bubble an inert gas (argon or nitrogen) through the reaction mixture to continuously remove the ethylene byproduct.[3]

Experimental Protocols

Protocol 1: N-Boc Protection of 2-Aminohept-6-enoic Acid
  • Dissolve 2-aminohept-6-enoic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.5 eq) and stir until the amino acid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) portion-wise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Boc protected substrate.

Protocol 2: Ring-Closing Metathesis

RCM_Workflow Start Start Dissolve_Substrate Dissolve N-Boc-2-aminohept- 6-enoic acid derivative in degassed DCM (0.005 M) Start->Dissolve_Substrate Add_Catalyst Add Grubbs II or Hoveyda-Grubbs II catalyst (1-5 mol%) Dissolve_Substrate->Add_Catalyst Reaction Stir at 40 °C under inert atmosphere Add_Catalyst->Reaction Monitor Monitor by TLC/GC-MS Reaction->Monitor Quench Quench with ethyl vinyl ether Monitor->Quench Reaction Complete Workup Concentrate and purify by column chromatography Quench->Workup End Isolated Cyclic Amino Acid Workup->End

Caption: A typical workflow for the RCM of N-protected 2-aminohept-6-enoic acid.

  • Preparation: Dry all glassware in an oven and cool under a stream of inert gas. Deoxygenate the required volume of dichloromethane (DCM) by bubbling argon or nitrogen through it for at least 30 minutes.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the N-Boc protected 2-aminohept-6-enoic acid derivative in degassed DCM to a concentration of 0.005 M.

  • Catalyst Addition: Add the Grubbs II or Hoveyda-Grubbs II catalyst (1-5 mol%) to the solution.

  • Reaction Conditions: Heat the mixture to 40 °C and stir under a positive pressure of inert gas.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete (typically 2-12 hours), add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired cyclic amino acid.

References

  • Stewart, I. C., et al. (2007). Org. Lett., 9(9), 1589–1591. [Link]

  • Scholl, M., Ding, S., Lee, C. W., & Grubbs, R. H. (1999). Org. Lett., 1(6), 953–956. [Link]

  • Al-Enezi, M. Y., John, E., Ibrahim, Y. A., & Al-Awadi, N. A. (2021). Highly efficient Ru(II)–alkylidene based Hoveyda–Grubbs catalysts for ring-closing metathesis reactions. RSC Advances, 11(60), 38165-38173. [Link]

  • Nascimento, D. L., et al. (2020). Challenging Metathesis Catalysts with Nucleophiles and Brønsted Base: The Stability of State-of-the-Art Catalysts to Attack by Amines. ACS Catalysis, 10(20), 11623–11633. [Link]

  • Lummiss, J. A. M., et al. (2014). Amine-Mediated Degradation in Olefin Metathesis Reactions that Employ the Second-Generation Grubbs Catalysts. ChemCatChem, 6(2), 459-463. [Link]

  • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Prevention of Undesirable Isomerization during Olefin Metathesis. Journal of the American Chemical Society, 127(49), 17160–17161. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Vougioukalakis, G. C., & Grubbs, R. H. (2010). Ruthenium-Based Heterocyclic Carbene-Coordinated Olefin Metathesis Catalysts. Chemical Reviews, 110(3), 1746–1787. [Link]

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(40), 9606–9614. [Link]

  • Cossy, J., & Arseniyadis, S. (Eds.). (2015). Metathesis in Natural Product Synthesis: Strategies, Substrates and Catalysts. John Wiley & Sons. [Link]

  • Ruthenium-Catalyzed Ring Closing Olefin Metathesis of Non-Natural a-Amino Acids. Tetrahedron Letters, 38(22), 3955-3958. [Link]

Sources

Technical Support Center: Purification of 2-Aminohept-6-enoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Aminohept-6-enoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this unique unsaturated amino acid.

Introduction: The Purification Challenge

2-Aminohept-6-enoic acid presents a unique set of purification challenges due to its trifunctional nature: a primary amine, a carboxylic acid, and a terminal alkene. This combination of a zwitterionic head group, a relatively long hydrophobic carbon chain, and a reactive double bond requires careful consideration of purification strategies to achieve high purity while maintaining the integrity of the molecule. This guide will walk you through common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Aminohept-6-enoic acid showing poor solubility in common recrystallization solvents?

A1: The zwitterionic nature of 2-Aminohept-6-enoic acid at its isoelectric point leads to strong intermolecular electrostatic interactions, resulting in a crystalline lattice that is often difficult to dissolve in common organic solvents. Furthermore, the hydrophobic heptenoic chain contributes to poor solubility in water. Successful recrystallization often requires a solvent system that can disrupt both the ionic and hydrophobic interactions. A common approach is to use a mixed solvent system, such as water with a miscible organic solvent like isopropanol or ethanol.[1][2] The organic solvent helps to solubilize the hydrophobic tail, while water interacts with the zwitterionic head group.

Q2: I am observing byproducts in my final product after purification. What are the likely side reactions?

A2: The terminal alkene in 2-Aminohept-6-enoic acid is susceptible to various side reactions, especially under harsh purification conditions.[3][4] Common byproducts can arise from:

  • Oxidation: The double bond can be oxidized, especially if exposed to air for prolonged periods or in the presence of oxidizing agents. This can lead to the formation of aldehydes, ketones, or carboxylic acids.[3][4]

  • Polymerization: Under acidic conditions or in the presence of radical initiators, the terminal alkene can polymerize.

  • Addition Reactions: If using acidic conditions for ion-exchange chromatography, be mindful of potential addition reactions across the double bond.[5]

To minimize these side reactions, it is crucial to use degassed solvents, work under an inert atmosphere (e.g., nitrogen or argon) when possible, and avoid excessively high temperatures and extreme pH conditions.

Q3: My compound is smearing on the silica gel TLC plate. What is the best way to monitor the purification?

A3: The strong interaction of the free amine and carboxylic acid groups with the acidic silica gel surface often leads to streaking on TLC plates. To overcome this, you can:

  • Use a modified mobile phase: Add a small amount of a polar, protic solvent like acetic acid or a base like triethylamine to the eluent. This will saturate the active sites on the silica and improve the spot shape.

  • Protect the functional groups: For analytical purposes, you can temporarily protect the amine and/or carboxylic acid to create a less polar derivative that will chromatograph more effectively on silica gel.

  • Use an alternative visualization agent: While UV light is not effective for this aliphatic compound, staining with ninhydrin (for the amine) or potassium permanganate (for the alkene) can be used for visualization. Heating the plate after staining may be necessary.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the purification of 2-Aminohept-6-enoic acid and its derivatives.

Problem Potential Cause Recommended Solution
Low recovery after ion-exchange chromatography Irreversible binding to the resin: The hydrophobic chain of the molecule can interact strongly with the polymer backbone of the resin.- Use a resin with a more hydrophilic backbone (e.g., agarose-based instead of polystyrene-divinylbenzene).- Add a small percentage of a water-miscible organic solvent (e.g., 5-10% isopropanol) to the elution buffer to disrupt hydrophobic interactions.- Ensure the pH of the loading and elution buffers are optimized to control the charge of the amino acid.[6][7]
Co-elution of impurities during column chromatography Similar polarity of impurities: Synthetic byproducts may have polarities very close to the desired product.- Optimize the mobile phase: Use a shallower gradient in reversed-phase HPLC for better separation.- Consider a different stationary phase: If using reversed-phase, try a column with a different chemistry (e.g., C8 instead of C18) or consider hydrophilic interaction liquid chromatography (HILIC).- Employ protecting groups: Protecting the amine or carboxylic acid can significantly alter the polarity of the molecule, allowing for easier separation from certain impurities.[8][9]
Product degradation during purification Sensitivity of the terminal alkene: The double bond may be reacting with the solvent, stationary phase, or air.- Use degassed solvents: Remove dissolved oxygen from all solvents by sparging with an inert gas.- Work under an inert atmosphere: Perform chromatography and solvent evaporation under nitrogen or argon.- Avoid extreme pH: Buffer the mobile phase to a neutral or slightly acidic pH to prevent acid- or base-catalyzed reactions of the alkene.
Difficulty in achieving high purity by recrystallization Formation of an oil or amorphous solid: The combination of a flexible alkyl chain and a zwitterionic head can hinder the formation of a well-ordered crystal lattice.- Use a solvent/anti-solvent system: Dissolve the compound in a good solvent (e.g., water/isopropanol) and slowly add an anti-solvent (e.g., acetone or diethyl ether) to induce crystallization.[1][2]- Control the cooling rate: Slow cooling often promotes the formation of larger, purer crystals.- Scratching the flask: Induce crystallization by scratching the inside of the flask with a glass rod.

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography for Crude Purification

This protocol is designed for the initial cleanup of 2-Aminohept-6-enoic acid from a crude reaction mixture.

Workflow Diagram:

Ion_Exchange_Workflow cluster_prep Sample Preparation cluster_chrom Chromatography cluster_post Post-Chromatography Crude Crude Product Dissolve Dissolve in Loading Buffer (e.g., 0.1 M Acetic Acid, pH 4.5) Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Equilibrate Equilibrate Cation Exchange Column with Loading Buffer Filter->Equilibrate Load Load Sample Equilibrate->Load Wash Wash with Loading Buffer Load->Wash Elute Elute with Elution Buffer (e.g., 2 M Ammonia Solution) Wash->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC/HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Evaporate Evaporate Solvent Pool->Evaporate

Caption: Workflow for the purification of 2-Aminohept-6-enoic acid using ion-exchange chromatography.

Step-by-Step Methodology:

  • Resin Selection: Choose a strong cation exchange resin, for example, Dowex 50WX8.

  • Column Packing and Equilibration: Pack the resin into a suitable column and equilibrate with at least 5 column volumes of the loading buffer (e.g., 0.1 M acetic acid, pH adjusted to ~4.5).

  • Sample Preparation: Dissolve the crude 2-Aminohept-6-enoic acid in the loading buffer. Ensure the pH is low enough to fully protonate the amine group. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Loading: Load the prepared sample onto the equilibrated column at a slow flow rate.

  • Washing: Wash the column with several column volumes of the loading buffer to remove neutral and anionic impurities.

  • Elution: Elute the bound 2-Aminohept-6-enoic acid with an appropriate elution buffer (e.g., 2 M aqueous ammonia). The ammonia will deprotonate the amine, releasing it from the resin.[6]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC (using a ninhydrin stain) or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure. It may be necessary to perform a solvent exchange to remove residual ammonia.

Protocol 2: Recrystallization for Final Purification

This protocol is suitable for obtaining highly pure, crystalline 2-Aminohept-6-enoic acid.

Workflow Diagram:

Recrystallization_Workflow Start Partially Pure Product Dissolve Dissolve in Minimum Amount of Hot Solvent Mixture (e.g., Water/Isopropanol) Start->Dissolve Cool Allow to Cool Slowly to Room Temperature Dissolve->Cool Chill Chill in an Ice Bath Cool->Chill Filter Collect Crystals by Vacuum Filtration Chill->Filter Wash Wash with Cold Anti-Solvent (e.g., Acetone) Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Final Pure Crystalline Product Dry->Final

Caption: A typical workflow for the recrystallization of 2-Aminohept-6-enoic acid.

Step-by-Step Methodology:

  • Solvent Selection: Experiment with different solvent systems to find the optimal one for your specific derivative. A good starting point for the parent amino acid is a mixture of water and a water-miscible organic solvent like isopropanol or ethanol.

  • Dissolution: Place the partially purified 2-Aminohept-6-enoic acid in a flask and add a minimal amount of the chosen solvent system. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Complete Crystallization: Once crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anti-solvent (a solvent in which your compound is poorly soluble, such as acetone or diethyl ether) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Purity Assessment

It is crucial to assess the purity of the final product. There is no single analytical method that can definitively determine 100% purity.[10] A combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable detector (e.g., CAD or ELSD, as the compound lacks a strong chromophore) is a powerful tool for assessing purity and quantifying impurities.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule and detect the presence of any impurities with distinct signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

References

  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • WO2020031201A1 - Improved process for the preparation of 6-aminohexanoic acid. (2020). Google Patents.
  • Synthesis and Production Technology of Horse Dea Surfactant by Amidation of Horse Fatty Acids with Diethanolamine. (2022). Scientific Research Publishing. Retrieved from [Link]

  • (2S)-2-Aminohept-6-enoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Selective Reactions of Alkenes. (2007). Organic Chemistry Portal. Retrieved from [Link]

  • EP3672935A1 - Process for purifying long chain amino acids. (2020). Google Patents.
  • Distinct Antifouling Mechanisms on Different Chain Densities of Zwitterionic Polymers. (2020). MDPI. Retrieved from [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2018). MDPI. Retrieved from [Link]

  • US4508921A - Process for preparation of alpha-alkyl amino acids. (1985). Google Patents.
  • SEPARATION OF AMINO ACIDS AND PEPTIDES ON NON-POLAR STA- TIONARY PHASES BY HIGH-PERFORMANCE LIQUID CHROMATOGRA. (n.d.). Molnar Institute. Retrieved from [Link]

  • Separation and Detection of Amino Acids. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]

  • Separation and Purification of Amino Acids. (2019). ResearchGate. Retrieved from [Link]

  • Amino Acid-Protecting Groups. (2009). SciSpace. Retrieved from [Link]

  • US5118815A - Method for crystallization of amino acids. (1992). Google Patents.
  • Effect of Hydrophobicity and Charge Separation on the Antifouling Properties of Surface-Tethered Zwitterionic Peptides. (2021). PubMed. Retrieved from [Link]

  • Summary of Alkene Reactions. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. (n.d.). Retrieved from [Link]

  • Prebiotic amino acids bind to and stabilize prebiotic fatty acid membranes. (2019). PNAS. Retrieved from [Link]

  • Reactions of Alkenes. (n.d.). Save My Exams. Retrieved from [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • CH628320A5 - PROCESS FOR THE PREPARATION OF ALPHA-AMINO-ACIDS. (1982). Google Patents.
  • Purity of Reagents. (n.d.). Enfanos. Retrieved from [Link]

  • Hydrophobic Polymer Zwitterions: Impacts of Silylsilane Substitution on Solution and Interfacial Properties. (2020). ResearchGate. Retrieved from [Link]

  • Effects of non-ionic and zwitterionic detergents on soluble proteins during native mass spectrometry experiments. (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of Amino Acids. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Reactions of Alkenes. (n.d.). Retrieved from [Link]

  • Ion-ExchangE chromatography for BIomolEculE analysIs. (2014). Agilent. Retrieved from [Link]

  • Protein Purification Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (2020). ResearchGate. Retrieved from [Link]

  • Reactions of Alkenes. (2020). YouTube. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Intrinsic Dual-Antifouling Silicone: Molecular Design and Coating Fabrication. (2022). Langmuir. Retrieved from [Link]

  • Investigating the Principles of Recrystallization from Glyceride Melts. (2010). PMC. Retrieved from [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022). Teledyne ISCO. Retrieved from [Link]

  • The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. (n.d.). Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). NIH. Retrieved from [Link]

  • Review on the modern analytical advancements in impurities testing. (2022). Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis. (2020). PubMed. Retrieved from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • US20170036991A1 - Isolation and purification of 6-aminocaproic acid. (2017). Google Patents.
  • 2-Amino-3,3,6-trimethylhept-6-enoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: 2-Aminohept-6-enoic Acid Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Aminohept-6-enoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this unsaturated amino acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of amino acid chemistry, with insights drawn from studies on structurally similar molecules.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-Aminohept-6-enoic acid in solution?

A1: 2-Aminohept-6-enoic acid possesses two key functional groups that are susceptible to degradation: the amino acid moiety and the terminal carbon-carbon double bond. The primary stability concerns are:

  • Oxidative Degradation: The terminal alkene is highly susceptible to oxidation, which can lead to cleavage of the double bond and the formation of various byproducts, including aldehydes and carboxylic acids.[1][2][3][4][5] This can be initiated by reactive oxygen species (ROS) present in the solution.

  • Photodegradation: Exposure to light, particularly UV radiation, can promote the degradation of the unsaturated bond.[6]

  • pH-Dependent Degradation: Like all amino acids, the stability of 2-Aminohept-6-enoic acid is influenced by the pH of the solution. Extreme pH values can catalyze degradation reactions.

  • General Amino Acid Instability: It is also susceptible to common amino acid degradation pathways such as deamidation if other reactive species are present.

Q2: What is the expected shelf-life of a 2-Aminohept-6-enoic acid solution?

A2: The shelf-life is highly dependent on the storage conditions, including solvent, concentration, pH, temperature, and exposure to light and oxygen. For a structural analog, L-Allylglycine, it is recommended not to store aqueous solutions for more than one day.[7] For long-term storage, it is best to store the compound in its lyophilized form at -20°C or -80°C.

Q3: Are there any visible signs of degradation in my 2-Aminohept-6-enoic acid solution?

A3: While not always apparent, signs of degradation can include a change in color (yellowing or browning), the formation of precipitates, or a noticeable change in the pH of the solution. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial for confirming stability.

II. Troubleshooting Guide

This section provides a more in-depth look at specific issues you may encounter and offers systematic approaches to resolving them.

Issue 1: Loss of Potency or Inconsistent Experimental Results

Possible Cause: Degradation of 2-Aminohept-6-enoic acid leading to a lower effective concentration.

Troubleshooting Workflow

Caption: Troubleshooting workflow for loss of potency.

Detailed Steps:
  • Quantify the Concentration: Use a suitable analytical method like HPLC with derivatization or quantitative NMR (qNMR) to accurately determine the concentration of 2-Aminohept-6-enoic acid in your solution.[8]

  • Investigate Degradation Factors:

    • Storage Conditions: Review your storage protocol. Was the solution stored at the recommended temperature? Was it protected from light? Was the container properly sealed? For long-term stability, storage at -20°C or -80°C is recommended.[9]

    • Solution Composition:

      • pH: Measure the pH of your solution. The stability of amino acids is pH-dependent.[10] Buffer ions can also interact with amino acids and affect their stability.[11]

      • Solvent: Ensure the solvent is of high purity and free of oxidizing contaminants.

      • Headspace: The presence of oxygen in the headspace of the vial can contribute to oxidative degradation. Consider purging the vial with an inert gas like nitrogen or argon before sealing.

  • Analyze for Degradation Products: Techniques like LC-MS or GC-MS can be used to identify potential degradation products.[12][13][14] Common degradation products of unsaturated compounds include smaller aldehydes and carboxylic acids resulting from the cleavage of the double bond.[1][2][5]

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms

Possible Cause: Formation of degradation products.

Potential Degradation Pathways & Products

The terminal double bond in 2-Aminohept-6-enoic acid is the most likely site of initial degradation.

G cluster_0 Oxidative Cleavage cluster_1 Photodegradation 2-Aminohept-6-enoic_acid 2-Aminohept-6-enoic acid Ozonolysis_Products Aldehyde & Formaldehyde 2-Aminohept-6-enoic_acid->Ozonolysis_Products Ozone or ROS Further_Oxidation Carboxylic Acid Ozonolysis_Products->Further_Oxidation Oxidizing Conditions Unsaturated_Bond C=C Double Bond Radical_Intermediates Radical Intermediates Unsaturated_Bond->Radical_Intermediates UV Light Polymerization_Fragmentation Polymerization/ Fragmentation Radical_Intermediates->Polymerization_Fragmentation

Caption: Potential degradation pathways of 2-Aminohept-6-enoic acid.

Analytical Approach to Identify Degradation Products:
  • Mass Spectrometry (MS): Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in proposing molecular formulas for the degradation products.[12][13][14][15]

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the ions of the unknown peaks can provide structural information, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation products can be isolated in sufficient quantity, 1H and 13C NMR can provide definitive structural elucidation.[8]

III. Recommendations for Enhancing Stability

To minimize degradation and ensure the integrity of your 2-Aminohept-6-enoic acid solutions, adhere to the following best practices:

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Storage Temperature Lyophilized: -20°C to -80°C. Solution: -80°C for long-term, 2-8°C for short-term (days).Lower temperatures slow down chemical degradation rates.[9]
Solvent/Buffer Use high-purity, degassed solvents. Prepare solutions in a buffer at a mildly acidic to neutral pH (e.g., pH 5-7).Avoids contaminants that can catalyze oxidation. Buffers help maintain a stable pH environment. The specific buffer components can influence stability.[10]
Light Exposure Store in amber vials or protect from light with aluminum foil.Prevents photodegradation of the unsaturated bond.[6]
Oxygen Exposure Purge the vial headspace with an inert gas (e.g., nitrogen, argon) before sealing.Minimizes oxidative degradation.
Antioxidants Consider adding antioxidants like ascorbic acid or tocopherols to the solution.Antioxidants can scavenge free radicals and inhibit oxidative reactions.[16][17][18][19][20]
Freeze-Thaw Cycles Aliquot solutions into single-use volumes to avoid repeated freeze-thaw cycles.Repeated freezing and thawing can lead to protein and amino acid degradation.[21]
Experimental Protocol: Preparation of a Stabilized 2-Aminohept-6-enoic Acid Solution
  • Preparation of Buffer: Prepare your desired buffer (e.g., 10 mM phosphate buffer, pH 6.5) using high-purity water. Degas the buffer by sparging with nitrogen or argon for at least 15 minutes.

  • Weighing: Accurately weigh the required amount of lyophilized 2-Aminohept-6-enoic acid in a clean, dry vial.

  • Dissolution: Add the degassed buffer to the vial to achieve the desired concentration. Gently swirl to dissolve.

  • Addition of Antioxidant (Optional): If using an antioxidant, add a small amount of a freshly prepared stock solution (e.g., ascorbic acid to a final concentration of 0.1-1 mM).

  • Inert Gas Purge: Gently blow a stream of nitrogen or argon over the surface of the solution for 1-2 minutes to displace any oxygen in the headspace.

  • Sealing and Storage: Immediately cap the vial tightly. For short-term use, store at 2-8°C. For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C.

IV. References

  • An, Y., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. bioRxiv.

  • Wikipedia. (2024). Antioxidant. Retrieved from [Link]

  • van der Ploeg, T. R., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 63.

  • Šarić, M., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2635–2645.

  • Schöneich, C. (2000). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Accounts of Chemical Research, 33(3), 157–164.

  • Ehrenfreund, P., et al. (2001). The Photostability of Amino Acids in Space. The Astrophysical Journal, 550(1), L95.

  • Truman, R. (2021). Degradation pathways of glycine. Journal of Creation, 35(3), 107-114.

  • Rowe, W. B., et al. (1979). Stability of Solutions of Essential Amino Acids. American Journal of Hospital Pharmacy, 36(5), 631–634.

  • Gauto, D. F., et al. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 24(12), 2196.

  • Egbujor, M. C., et al. (2024). An insight into role of amino acids as antioxidants via NRF2 activation. Amino Acids, 56(1), 1-16.

  • LibreTexts. (2020). 9.15: Oxidative Cleavage of Alkenes. Retrieved from [Link]

  • Aluminum Chemist. (2023, May 24). Lec11 - Amino Acid Sequencing and the Edman Degradation [Video]. YouTube. [Link]

  • van der Ploeg, T. R., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 7(4), 63.

  • Long, R. S., & Hofmann, C. M. (1947). U.S. Patent No. 2,425,283. Washington, DC: U.S. Patent and Trademark Office.

  • Zhang, Y., et al. (2023). Photostability of organic fluorophore influenced by adjacent amino acid residues. Nature Communications, 14(1), 1-11.

  • Reactome. (n.d.). Glycine degradation. Retrieved from [Link]

  • Melnik, A. V., et al. (2023). The Role of Amino Acids in Non-Enzymatic Antioxidant Mechanisms in Cancer: A Review. International Journal of Molecular Sciences, 24(13), 10834.

  • Šarić, M., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2635–2645.

  • Ashenhurst, J. (2023, April 23). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Retrieved from [Link]

  • Godfrin, P. D., et al. (2020). Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions. arXiv preprint arXiv:2006.11502.

  • Czechowski, F., et al. (2013). Degradation of Glycine and Alanine on Irradiated Quartz. Origins of Life and Evolution of Biospheres, 43(4-5), 341–353.

  • Wu, X., et al. (2021). Oxidative Cleavage of Alkenes by O2 with a Non-Heme Manganese Catalyst. Journal of the American Chemical Society, 143(26), 9780–9785.

  • Asian Scientist Magazine. (2015, September 14). Essential Amino Acids As Antioxidants. Retrieved from [Link]

  • UGC-CSIR-DBT. (n.d.). National Eligibility Test (NET) for Junior Research Fellowship and Lecturer-ship LIFE SCIENCES SYLLABUS.

  • Dias, D. A., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 861.

  • Galano, A., & Alvarez-Idaboy, J. R. (2019). On the degradation pathway of glyphosate and glycine. Environmental Science: Processes & Impacts, 21(1), 125-135.

  • Kurutas, E. B. (2016). The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. Nutrition journal, 15(1), 1-22.

  • Kumar, A., & Verho, O. (2021). Recent Advances in Photoinduced Oxidative Cleavage of Alkenes. Molecules, 26(16), 4945.

  • Charles River. (n.d.). Stability Testing. Retrieved from [Link]

  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Master Organic Chemistry. Retrieved from [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2005). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.

  • Goris, T., et al. (2012). Stable Isotope Peptide Mass Spectrometry to Decipher Amino Acid Metabolism in Dehalococcoides Strain CBDB1. Applied and Environmental Microbiology, 78(15), 5179–5187.

Sources

Methods to prevent epimerization during the synthesis of chiral 2-Aminohept-6-enoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers. This guide is designed to provide expert insights and practical troubleshooting advice for the stereoselective synthesis of 2-Aminohept-6-enoic acid. As a Senior Application Scientist, I understand that maintaining chiral integrity is paramount. Epimerization at the α-carbon is a persistent challenge that can compromise the biological activity and overall success of your synthesis.[1] This resource addresses common pitfalls and provides robust strategies to ensure your final product has the desired stereochemistry.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is epimerization, and why is it the primary concern in my synthesis?

A: Epimerization is a chemical process where one stereocenter in a molecule inverts its configuration, converting one diastereomer into another. In the context of your chiral amino acid, it refers to the inversion of the stereocenter at the α-carbon (C2), which would convert your desired L- or D-enantiomer into its opposite counterpart. This process is often called racemization if it leads to a 50:50 mixture of enantiomers.

This is a critical issue because the biological activity of chiral molecules, particularly those intended for pharmaceutical applications, is highly dependent on their three-dimensional structure.[1] An incorrect epimer may not only be inactive but could also exhibit undesirable or toxic effects. The products of epimerization are often difficult to separate from the desired compound due to their very similar physical properties, making purification a significant challenge.[1]

The underlying mechanism involves the abstraction of the acidic α-proton by a base. This creates a planar, achiral enolate intermediate. Subsequent re-protonation can occur from either face of the planar structure, leading to a loss of the original stereochemical information.

Epimerization_Mechanism cluster_start Chiral Amino Acid cluster_end Products Start R-CH(NHP)-COOH (Desired Epimer) Enolate Planar Enolate Intermediate [R-C(NHP)=COO⁻] Start->Enolate - H⁺ (Proton Abstraction) Base Base (e.g., Et₃N) Desired R-CH(NHP)-COOH (Desired Epimer) Enolate->Desired + H⁺ (Re-protonation) Undesired S-CH(NHP)-COOH (Undesired Epimer) Enolate->Undesired + H⁺ (Re-protonation) ProtonSource Proton Source (e.g., H-Base⁺)

Caption: Mechanism of base-catalyzed epimerization at the α-carbon.

Q2: I'm observing significant epimerization. Which steps in my synthesis are the most likely culprits?

A: Epimerization is most probable during any step where the α-proton becomes particularly acidic and a base is present. For the synthesis of 2-Aminohept-6-enoic acid, pay close attention to:

  • Carboxyl Group Activation for Amide Bond Formation: This is the most common step for epimerization.[2] Activating the carboxylic acid (e.g., to form an active ester or acid chloride) increases the electron-withdrawing nature of the carbonyl group, making the α-proton more acidic and susceptible to abstraction by base.[3]

  • Protecting Group Manipulation: Certain N-terminal deprotection steps, if performed under basic conditions, can create an environment conducive to epimerization, although this is less common with standard Fmoc/Boc strategies.

  • Base-Mediated Alkylation: If you are constructing the amino acid side chain via alkylation of a glycine enolate equivalent, the choice of base and reaction conditions is critical to control both stereoselectivity and prevent racemization of the product.

Q3: How does my choice of base and coupling reagent impact epimerization?

A: The selection of base and coupling reagent is arguably the most critical factor in controlling epimerization during peptide bond formation.

Base Selection: The role of the base is to deprotonate the incoming amine and facilitate the reaction, but it can also abstract the α-proton.[1]

  • Avoid Strong, Non-Hindered Bases: Stronger bases increase the rate of epimerization.

  • Use Sterically Hindered Bases: Tertiary amines with significant steric bulk, such as diisopropylethylamine (DIEA), are less likely to abstract the sterically shielded α-proton.[1] For particularly sensitive couplings, an even bulkier base like 2,4,6-collidine may offer advantages.[4] Never use a stronger base than necessary for peptide chemistry.[5]

Coupling Reagent Selection: The coupling reagent's mechanism of action directly influences the risk.

  • Carbodiimides (DCC, EDC): These can form a highly reactive O-acylisourea intermediate, which can cyclize to form a 5(4H)-oxazolone. The oxazolone intermediate is notoriously prone to racemization because its α-proton is highly acidic.[1]

  • Uronium/Phosphonium Reagents (HBTU, HATU, PyBOP): These are highly efficient but require the presence of a tertiary amine, which can promote epimerization.[6]

The Solution: Additives To mitigate the risk associated with these reagents, additives are essential. Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) react with the activated intermediate to form an active ester. This new intermediate is more stable and less prone to oxazolone formation, thereby suppressing epimerization.[1][3]

Recent studies have also shown that the simultaneous use of HOBt and copper(II) ions (e.g., CuCl₂) with carbodiimides can dramatically suppress epimerization to less than 0.1%, even in challenging couplings.[7]

Coupling Reagent CombinationSolventEpimerization (%) of PhenylalanineReference
EDCDCM21%[1]
DCCDCM18%[1]
EDC-HOBtDMF9.0%[1]
DCC-HOBtDMF6.0%[1]
DIC/HOAtDMF4.2%[1]
Q4: What are the best practices for setting up a low-epimerization coupling reaction?

A: To minimize epimerization, you must optimize the interplay between reagents, temperature, and reaction time.

Recommended Protocol: Low-Epimerization Coupling using DIC/HOAt This protocol is designed to minimize the formation of racemization-prone intermediates.

  • Dissolution: Dissolve your N-protected 2-Aminohept-6-enoic acid (1.0 eq) and HOAt (1.0-1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Cooling: Cool the solution to 0 °C in an ice bath. Low temperatures are crucial for slowing the rate of epimerization.[8]

  • Activation: Add diisopropylcarbodiimide (DIC) (1.0 eq) to the cooled solution. Stir for 5-10 minutes. Crucially, do not pre-activate for extended periods , as this increases the risk.[2]

  • Amine Addition: Add the amine component (e.g., the resin-bound peptide) to the reaction mixture, followed by the dropwise addition of a sterically hindered base like DIEA (2.0 eq).

  • Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature, monitoring by a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • Workup: Proceed with standard washing and workup procedures once the reaction is complete.

Q5: Can I avoid the problem of epimerization altogether by using a chiral auxiliary?

A: Yes, this is an excellent and highly recommended proactive strategy. A chiral auxiliary is a chiral molecule that you temporarily attach to your starting material. It then directs the stereochemical outcome of a subsequent reaction before being cleaved off, leaving you with an enantiomerically pure product.[9] This approach builds the chiral center correctly from the beginning.

For synthesizing 2-Aminohept-6-enoic acid, you could use an Evans' oxazolidinone auxiliary.[8][10] The general workflow would be to acylate the auxiliary with an appropriate acyl group, then perform a stereoselective alkylation to introduce the hept-6-enoic side chain.

Chiral_Auxiliary_Workflow Achiral Achiral Substrate Attached Substrate-A Achiral->Attached + A* Auxiliary Chiral Auxiliary (A) Auxiliary->Attached Diastereomer Single Diastereomer Product Attached->Diastereomer Asymmetric Reaction Final Enantiopure Product Diastereomer->Final Cleavage Recovered Recovered Auxiliary (A*) Diastereomer->Recovered Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

This method provides high diastereoselectivity, often greater than 20:1, ensuring excellent enantiomeric excess in the final amino acid.[11]

Q6: Is an enzymatic method a practical alternative for my scale?

A: Absolutely. Enzymatic methods offer unparalleled stereoselectivity under mild, environmentally friendly conditions (aqueous media, ambient temperature).[12] For your specific need, Dynamic Kinetic Resolution (DKR) is a state-of-the-art approach.[13]

How DKR Works: DKR combines the enzymatic resolution of a racemic starting material with the simultaneous, in-situ racemization of the slower-reacting enantiomer.[13] This allows for the theoretical conversion of 100% of the starting material into a single, desired enantiomer.

  • Start: You begin with a racemic mixture of a suitable precursor, such as an N-acyl-2-aminohept-6-enoic acid ester.

  • Enzymatic Reaction: An enzyme (e.g., a lipase or acylase) selectively hydrolyzes only one enantiomer (e.g., the L-enantiomer).[14]

  • In-Situ Racemization: A chemical catalyst present in the same pot continuously converts the unreacted D-enantiomer back into the racemic mixture.

  • Result: The cycle continues until all the starting material is converted into the single, desired L-amino acid product.

This approach is highly efficient and scalable, making it very attractive for pharmaceutical and industrial applications.[15][16]

DKR_Concept Racemate Racemic Substrate (L-Substrate + D-Substrate) Product Single Enantiomer Product (L-Product) Racemate->Product Enzyme (Selective Reaction) D_Substrate D-Substrate Racemate->D_Substrate D_Substrate->Racemate Racemization Catalyst

Caption: Conceptual diagram of Dynamic Kinetic Resolution (DKR).

References
  • Mittendorf, J., & Hatwig, A. (2001). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Methods in Molecular Biology (Vol. 165, pp. 239-262). Humana Press.
  • Fields, G. B. (n.d.).
  • Trant, J. (2021).
  • Ismail, I., & Yusuf, M. (2022). Epimerisation in Peptide Synthesis. Pharmaceutical and Biosciences Journal.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Various Authors. (n.d.). Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters.
  • Ye, Z., et al. (2021). Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary.
  • Ryadnov, M. G., Klimenko, L. V., & Mitin, Y. V. (1999). Suppression of epimerization by cupric (II) salts in peptide synthesis using free amino acids as amino components. Journal of Peptide Research.
  • Han, Y., & Albericio, F. (2001). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis.
  • Asymmetric Synthesis. (n.d.). SlideShare.
  • Chiral Amino Acids Synthesis. (n.d.).
  • Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society.
  • de Figueiredo, R. M., et al. (2016). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • Nishiyama, Y., & Xu, C. (2018). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC.
  • Socha, A. M., & Polt, R. (2014). Chemical dynamic kinetic resolution and S/R interconversion of unprotected α-amino acids. Organic Letters.
  • Komeda, H., et al. (2004). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. Applied and Environmental Microbiology.

Sources

Overcoming catalyst poisoning in ruthenium-catalyzed RCM of 2-Aminohept-6-enoic acid containing peptides.

Author: BenchChem Technical Support Team. Date: February 2026

A-A-A-A-A

Introduction

Welcome to the technical support guide for overcoming catalyst poisoning in the ruthenium-catalyzed Ring-Closing Metathesis (RCM) of peptides containing 2-Aminohept-6-enoic acid. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of peptide macrocyclization. The presence of coordinating functional groups, such as the free amine in 2-Aminohept-6-enoic acid and backbone amides, presents a significant challenge to the stability and activity of ruthenium catalysts. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you successfully achieve your desired cyclic peptide products.

Troubleshooting Guide

This section addresses common issues encountered during the RCM of peptides containing 2-Aminohept-6-enoic acid and offers solutions grounded in mechanistic understanding.

Question 1: My RCM reaction shows low or no conversion. What are the likely causes and how can I fix it?

Answer:

Low or no conversion in the RCM of peptides, particularly those with coordinating residues like 2-Aminohept-6-enoic acid, is a frequent challenge. The primary culprit is often catalyst poisoning or deactivation. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst Poisoning by Coordinating Groups:

  • The "Why": The free amine of 2-Aminohept-6-enoic acid and the amide bonds of the peptide backbone can act as Lewis bases and coordinate to the electron-deficient ruthenium center. This chelation can either prevent the olefin from accessing the metal center or lead to the formation of stable, catalytically inactive species.[1][2]

  • The "How-to-Fix":

    • Protect the Free Amine: The most direct solution is to protect the free amine of the 2-Aminohept-6-enoic acid residue. The Boc (tert-butyloxycarbonyl) protecting group is highly effective in reducing the basicity of the nitrogen atom and preventing its coordination to the ruthenium catalyst.[3] This simple modification can dramatically improve reaction yields.[3]

    • Acid Additives: The addition of a mild acid can protonate coordinating groups, thereby preventing them from poisoning the catalyst. Acetic acid is a commonly used additive for this purpose.[4] However, care must be taken as excess acid can lead to other side reactions. A screen of acid additives and stoichiometry is recommended.

2. Inappropriate Catalyst Choice:

  • The "Why": Not all ruthenium catalysts are created equal. First-generation Grubbs catalysts can be less tolerant to functional groups compared to second and third-generation catalysts.[5][6] The choice of catalyst can significantly impact the outcome of the reaction.

  • The "How-to-Fix":

    • Utilize Second or Third-Generation Catalysts: Grubbs second-generation and Hoveyda-Grubbs second-generation catalysts generally exhibit higher activity and greater tolerance to functional groups, making them more suitable for challenging peptide RCM reactions.[7]

    • Consider Specialized Catalysts: For particularly difficult substrates, catalysts with modified ligands, such as those with cyclic alkyl amino carbene (CAAC) ligands, might offer enhanced stability and performance.[4]

3. Reaction Conditions:

  • The "Why": Suboptimal reaction conditions, including solvent, temperature, and concentration, can lead to poor conversion. For instance, residual DMF from solid-phase peptide synthesis is a known poison for Grubbs catalysts.[2][8]

  • The "How-to-Fix":

    • Thorough Washing: If performing the RCM on solid support, ensure the resin is thoroughly washed with a solvent compatible with the RCM reaction (e.g., dichloromethane - DCM) to remove any residual DMF.[2]

    • Solvent Choice: Dichloroethane (DCE) or DCM are standard solvents for RCM. For peptides with poor solubility, solvent mixtures or alternative solvents like THF may be explored, though their compatibility with the chosen catalyst should be verified.[9]

    • Temperature and Concentration: Running the reaction at elevated temperatures (e.g., 40-60°C) can improve reaction rates. Additionally, maintaining high dilution (typically 0.1-1 mM) favors the intramolecular RCM over intermolecular oligomerization.

Question 2: I'm observing significant amounts of side products, such as isomerized olefins. What's happening and how can I suppress these side reactions?

Answer:

The formation of side products, particularly from olefin isomerization, is a common issue in RCM and is often linked to catalyst decomposition pathways.

1. Olefin Isomerization:

  • The "Why": Ruthenium hydride species, which can form from the decomposition of the metathesis catalyst, are known to catalyze olefin isomerization.[5][7] This can lead to the formation of undesired cyclic products or linear dienes.

  • The "How-to-Fix":

    • Additives to Suppress Isomerization: Certain additives can quench the ruthenium hydride species responsible for isomerization. 1,4-Benzoquinone is a known inhibitor of olefin isomerization, though it may also slightly reduce the metathesis rate.[5][7] Phenol has also been reported to suppress isomerization while sometimes increasing the rate of metathesis.[7]

    • Use of Fresh Catalyst: Ensure the catalyst used is fresh and has been stored under an inert atmosphere to minimize the presence of decomposition products.

2. Dimerization/Oligomerization:

  • The "Why": If the concentration of the peptide substrate is too high, intermolecular cross-metathesis can compete with the desired intramolecular RCM, leading to dimers and higher-order oligomers.

  • The "How-to-Fix":

    • High Dilution: Perform the reaction under high dilution conditions (0.1-1 mM) to favor the intramolecular cyclization.

    • Slow Addition: Adding the catalyst solution slowly to the reaction mixture can also help maintain a low effective concentration of the active catalyst and substrate, further promoting intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of ruthenium catalyst poisoning by amino-containing peptides?

A1: The poisoning of ruthenium catalysts by peptides containing residues like 2-Aminohept-6-enoic acid is primarily due to the coordination of Lewis basic functional groups to the electrophilic ruthenium center. The free amine of the side chain and the oxygen atoms of the peptide backbone amides can act as ligands, forming stable chelates with the ruthenium. This coordination can block the olefinic substrates from accessing the catalytic site, thus inhibiting the metathesis reaction. The formation of these stable, off-cycle complexes effectively sequesters the catalyst, leading to low or no conversion.

Q2: Which generation of Grubbs catalyst is most suitable for RCM of peptides with coordinating groups?

A2: For RCM of peptides, especially those containing potentially coordinating functional groups, second and third-generation Grubbs catalysts are generally recommended.

  • Grubbs Second-Generation Catalyst: This catalyst is more active and exhibits greater functional group tolerance than the first-generation catalyst due to the replacement of a phosphine ligand with an N-heterocyclic carbene (NHC) ligand.[7]

  • Hoveyda-Grubbs Second-Generation Catalyst: This catalyst often shows enhanced stability and is particularly useful for solid-phase reactions.[7]

  • Grubbs Third-Generation Catalyst (and its derivatives): These catalysts are designed for even greater stability and activity in the presence of coordinating groups and are often the best choice for challenging substrates.[10]

The optimal catalyst may still be substrate-dependent, and a small screen of catalysts is often a worthwhile initial experiment.

Q3: Can I perform the RCM reaction on solid-phase? What are the advantages and disadvantages?

A3: Yes, performing RCM on a solid support is a common and often advantageous strategy.[7]

  • Advantages:

    • Facilitated Purification: The catalyst and reaction byproducts can be easily washed away from the resin-bound peptide.[7]

    • Pseudo-Dilution Effect: The attachment of peptide chains to a solid support creates a "pseudo-dilution" effect, which favors the desired intramolecular RCM over intermolecular side reactions.[7]

  • Disadvantages:

    • Resin Swelling and Accessibility: The choice of resin and solvent is crucial to ensure adequate swelling and accessibility of the peptide to the catalyst.

    • Monitoring Reaction Progress: It can be more challenging to monitor the reaction progress in real-time. Typically, a small amount of resin is cleaved and analyzed by HPLC or LC-MS.

Q4: What role do additives like acetic acid and 1,4-benzoquinone play in the reaction?

A4: Additives can play a crucial role in improving the efficiency and selectivity of RCM reactions.

  • Acetic Acid: As a mild acid, acetic acid can protonate basic functional groups like the free amine in 2-Aminohept-6-enoic acid.[4] This protonation prevents the amine from coordinating to and poisoning the ruthenium catalyst.

  • 1,4-Benzoquinone: This additive is primarily used to suppress olefin isomerization, a common side reaction in RCM.[5][7] It is thought to act by quenching ruthenium hydride species that are responsible for the isomerization process. However, it's important to note that it can also slightly decrease the rate of the desired metathesis reaction.[7]

Experimental Protocols

Protocol 1: General Procedure for RCM of a Peptide Containing 2-Aminohept-6-enoic Acid on Solid Phase

This protocol assumes the peptide has been synthesized on a rink amide resin and the N-terminal amine is protected (e.g., with an Fmoc group).

  • Resin Preparation:

    • Place the peptide-bound resin (approx. 20-50 mg) in a suitable reaction vessel (e.g., a fritted syringe or a microwave reaction vial).[8]

    • Wash the resin thoroughly with dichloromethane (DCM) (10 x 5 mL) to remove any residual DMF from the peptide synthesis.[2][8]

    • Swell the resin in dichloroethane (DCE) for 30 minutes.

  • Catalyst Solution Preparation:

    • In a separate vial, dissolve the chosen ruthenium catalyst (e.g., Grubbs second-generation catalyst, 10-20 mol%) in DCE to a concentration of approximately 1-2 mg/mL.[8]

  • RCM Reaction:

    • Add the catalyst solution to the swollen resin.

    • If using an additive like 1,4-benzoquinone, it can be added along with the catalyst.[7]

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and seal it.

    • Heat the reaction mixture to 40-60°C with gentle agitation for 2-4 hours. Microwave irradiation can also be employed to accelerate the reaction.[7]

  • Reaction Monitoring and Work-up:

    • After the initial reaction time, take a small aliquot of the resin, wash it, cleave the peptide, and analyze by HPLC or LC-MS to check the conversion.

    • If the reaction is incomplete, a second portion of the catalyst can be added and the reaction continued for another 2-4 hours.

    • Once the reaction is complete, cool the vessel to room temperature.

    • Wash the resin extensively with DCM (10 x 5 mL) and methanol (3 x 5 mL) to remove the catalyst and any soluble byproducts.[7]

    • Dry the resin under vacuum.

  • Cleavage and Purification:

    • Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[8]

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.

    • Purify the cyclic peptide by preparative HPLC.

Data Presentation

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution(s) Supporting Rationale
Low/No Conversion Catalyst poisoning by free amineProtect the amine (e.g., with Boc group)Reduces the basicity of the nitrogen, preventing coordination to Ru.[3]
Catalyst poisoning by amide backboneAdd a mild acid (e.g., acetic acid)Protonates coordinating groups, preventing catalyst deactivation.[4]
Inappropriate catalyst choiceUse Grubbs 2nd/3rd Gen or Hoveyda-Grubbs 2nd Gen catalystsHigher activity and functional group tolerance.[7][10]
Residual DMF from SPPSThoroughly wash resin with DCM/DCE before RCMDMF is a known poison for Grubbs catalysts.[2][8]
Olefin Isomerization Catalyst decomposition to Ru-hydride speciesAdd 1,4-benzoquinone or phenolQuenches the species responsible for isomerization.[5][7]
Dimerization/Oligomerization High substrate concentrationPerform reaction under high dilution (0.1-1 mM)Favors intramolecular RCM over intermolecular reactions.

Visualizations

Diagram 1: Catalyst Poisoning and Mitigation Strategy

Catalyst_Poisoning cluster_0 Catalyst Poisoning Pathway cluster_1 Mitigation Strategy Active_Catalyst Active Ru Catalyst Inactive_Complex Inactive Ru-Amine Chelate Active_Catalyst->Inactive_Complex Coordination (Poisoning) Peptide_Substrate Peptide with 2-Aminohept-6-enoic acid (Free Amine) Peptide_Substrate->Inactive_Complex No_RCM No RCM Product Inactive_Complex->No_RCM Protected_Peptide Peptide with Protected Amine (Boc) RCM_Product Cyclic Peptide Protected_Peptide->RCM_Product Successful RCM Active_Catalyst_2 Active Ru Catalyst Active_Catalyst_2->RCM_Product

Caption: Mechanism of catalyst poisoning by free amines and the protective strategy.

Diagram 2: Experimental Workflow for Troubleshooting RCM

RCM_Workflow Start Start: Low RCM Conversion Check_Protection Is the free amine protected? Start->Check_Protection Protect_Amine Protect Amine (e.g., Boc) Check_Protection->Protect_Amine No Check_Catalyst Which catalyst is being used? Check_Protection->Check_Catalyst Yes Protect_Amine->Check_Catalyst Switch_Catalyst Switch to Grubbs 2nd/3rd Gen or Hoveyda-Grubbs 2nd Gen Check_Catalyst->Switch_Catalyst 1st Gen Check_Conditions Review Reaction Conditions (Solvent, Temp, Purity) Check_Catalyst->Check_Conditions 2nd/3rd Gen Switch_Catalyst->Check_Conditions Optimize_Conditions Optimize Conditions: - Thoroughly wash resin - Use DCE/DCM - Increase temperature Check_Conditions->Optimize_Conditions Add_Additives Consider Additives: - Acetic Acid (for poisoning) - 1,4-Benzoquinone (for isomerization) Optimize_Conditions->Add_Additives Success Successful RCM Add_Additives->Success

Caption: A systematic workflow for troubleshooting low-yielding RCM reactions.

References

Sources

Analysis and removal of common impurities from commercial 2-Aminohept-6-enoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Aminohept-6-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth analysis and troubleshooting for the purification of this specialty amino acid. As this is not a widely commercialized reagent, lot-to-lot variability can be high, and understanding potential impurities is key to successful application.

This document provides a framework for identifying and removing common impurities based on likely synthetic routes and the chemical nature of the molecule.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial batch of 2-Aminohept-6-enoic acid?

A1: Given the structure of 2-Aminohept-6-enoic acid, impurities typically arise from the synthetic route used. While the exact synthesis may be proprietary, we can infer common impurities from standard methods for creating α-amino acids with terminal alkenes. These often involve the alkylation of a glycine enolate equivalent with a halo-alkene.

Therefore, you should anticipate the following classes of impurities:

  • Starting Materials: Unreacted 5-bromopent-1-ene or the glycine equivalent.

  • Byproducts: Di-alkylated products (where two heptenoic acid chains attach to the glycine nitrogen), or products of elimination reactions.

  • Isomers: Positional isomers of the double bond (e.g., 2-aminohept-5-enoic acid) if the starting halide was not pure.

  • Residual Solvents & Reagents: Synthesis solvents (e.g., THF, DMF) or reagents like protecting groups that were not fully removed.

Q2: I'm seeing a lower-than-expected pH in my aqueous solution of the amino acid. What could be the cause?

A2: While 2-Aminohept-6-enoic acid is itself acidic, a significantly lower pH than expected for a given concentration often points to the presence of acidic byproducts. One common culprit is the hydrolysis of any remaining protecting groups used during the synthesis, such as a trifluoroacetyl group, which would release trifluoroacetic acid (TFA). Another possibility is the presence of inorganic acids from the workup steps. An ion chromatography or even a simple titration can help identify the nature of the excess acid.

Q3: My NMR spectrum looks complex, with more peaks than expected. How can I start to identify what they are?

A3: A complex NMR spectrum is the most common issue. Here’s a systematic approach to deconvolution:

  • Confirm the Core Structure: First, identify the characteristic peaks for 2-Aminohept-6-enoic acid. You should see a triplet for the α-proton, multiplets for the terminal vinyl protons, and the aliphatic chain protons.

  • Look for Correlated Impurities: Use a 2D NMR technique like COSY to see which protons are coupled. This can help you piece together the backbone of impurity structures.

  • Check for Solvent Peaks: Compare your spectrum against standard charts for common NMR solvents (e.g., DMSO-d6, CDCl3) and synthesis solvents (e.g., THF, Ethyl Acetate) to rule them out.

  • Hypothesize and Verify: Based on the likely impurities mentioned in Q1, look for their characteristic signals. For example, a di-alkylated product would lack the N-H protons and show a more complex α-proton signal.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed protocols for the analysis and removal of common impurities. The general workflow for characterization and purification is outlined below.

G cluster_0 Phase 1: Analysis cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Validation A Initial Sample B HPLC-MS Analysis (Purity & Mass ID) A->B C NMR Spectroscopy (Structural ID) A->C D Impurity Profile Identified B->D C->D E Select Purification Method (Recrystallization, IEX, etc.) D->E F Execute Purification E->F G Purified Fractions F->G H Re-analyze via HPLC/NMR G->H I Pool Pure Fractions H->I J Final Product I->J

Caption: General workflow for impurity analysis and purification.

Troubleshooting Guide: Common Analytical Issues
Observed Issue Potential Cause Recommended Action
Broad peaks in HPLC Poor solubility in mobile phase; compound interacting with column material.Adjust mobile phase pH to ensure the amino acid is fully protonated or deprotonated. Use an ion-pairing reagent like TFA.
Multiple spots in TLC Presence of multiple impurities with different polarities.This is expected. Use this to guide solvent selection for column chromatography. A polar impurity will stay near the baseline, a non-polar one will travel with the solvent front.
Mass Spec shows unexpected m/z values Presence of adducts (e.g., +Na, +K) or byproducts.Look for masses corresponding to the hypothesized byproducts (e.g., di-alkylated product). Analyze in both positive and negative ion modes.
Protocol 1: Analytical HPLC Method for Purity Assessment

This method is designed to separate the polar amino acid from non-polar and closely related impurities.

Objective: To quantify the purity of 2-Aminohept-6-enoic acid and identify the relative abundance of impurities.

Materials:

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: ~1 mg/mL of 2-Aminohept-6-enoic acid dissolved in Mobile Phase A

Procedure:

  • Equilibrate the column: Flush the column with 95% A / 5% B for at least 15 minutes.

  • Set up the gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibrate at 5% B

  • Injection: Inject 10 µL of the sample.

  • Detection: Use a UV detector at 210 nm (for the carboxylic acid chromophore) and a mass spectrometer if available.

Expected Outcome: The main peak for the product should be well-separated from earlier-eluting polar impurities and later-eluting non-polar impurities.

Protocol 2: Purification via Automated Flash Chromatography

This protocol is effective for removing less polar impurities like unreacted starting materials or certain byproducts.

Objective: To perform a preparative-scale separation of 2-Aminohept-6-enoic acid from impurities.

Materials:

  • Silica Gel Flash Chromatography Cartridge

  • Mobile Phase A: Dichloromethane (DCM)

  • Mobile Phase B: Methanol (MeOH)

  • Sample: Crude 2-Aminohept-6-enoic acid adsorbed onto a small amount of silica gel.

Procedure:

  • Load the sample: Dry-load the sample onto the column.

  • Set up the gradient: A typical gradient for separating amino acids on silica is a steep ramp from a non-polar to a polar solvent system.

    • 0-2 CV (Column Volumes): 100% DCM

    • 2-15 CV: Ramp linearly from 0% to 20% MeOH in DCM

    • 15-20 CV: Hold at 20% MeOH

  • Collection: Collect fractions based on UV absorbance (210 nm).

  • Analysis: Analyze collected fractions by TLC or HPLC to identify those containing the pure product.

Protocol 3: Purification via Ion-Exchange (IEX) Chromatography

IEX is a powerful technique for purifying amino acids, as it separates based on charge. This is particularly useful for removing neutral or oppositely charged impurities.

Objective: To achieve high purity by separating the zwitterionic product from other charged and neutral species.

G cluster_0 IEX Purification Workflow A 1. Column Equilibration (Cation Exchange Resin, pH 3.0) B 2. Sample Loading (Crude Amino Acid in pH 3.0 Buffer) A->B C 3. Wash Step (pH 3.0 Buffer) Elutes neutral & anionic impurities B->C D 4. Elution Step (pH Gradient, e.g., to pH 7.0) Elutes bound amino acid C->D E 5. Fraction Collection & Analysis D->E

Caption: Ion-Exchange Chromatography workflow for amino acid purification.

Materials:

  • Strong Cation Exchange Resin (e.g., Dowex 50WX8)

  • Loading/Wash Buffer: 0.2 M Sodium Citrate Buffer, pH 3.0

  • Elution Buffer: 0.2 M Sodium Citrate Buffer, pH 7.0

  • Sample: Crude 2-Aminohept-6-enoic acid dissolved in Loading Buffer.

Procedure:

  • Pack and equilibrate the column: Pack the resin into a column and wash with 5-10 column volumes of the Loading Buffer.

  • Load the sample: Apply the dissolved sample to the top of the column. At pH 3.0, the amine group is protonated (-NH3+), and the molecule will bind to the cation exchange resin.

  • Wash: Wash the column with 3-5 column volumes of Loading Buffer. This will remove any neutral or anionic impurities.

  • Elute: Begin a gradient or step-wise elution with the pH 7.0 Elution Buffer. As the pH increases towards the isoelectric point of the amino acid, it will lose its net positive charge and elute from the column.

  • Desalting: Pool the pure fractions and remove the buffer salts. This can be done by reverse-phase C18 solid-phase extraction (SPE) or dialysis.

Part 3: References

  • General Principles of Amino Acid Synthesis: Strecker, Gabriel, and Related Syntheses. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. (2010). [Link]

  • HPLC for Amino Acid Analysis: A Guide to HPLC and LC-MS. Agilent Technologies. (2021). [Link]

  • Ion-Exchange Chromatography Principles: Ion Exchange Chromatography. Bio-Rad Laboratories. (Accessed 2024). [Link]

  • Flash Chromatography Guide: Flash Chromatography: A User's Guide. Teledyne ISCO. (2015). [Link]

Technical Support Center: Refining Experimental Protocols for Efficient Peptide Stapling with 2-Aminohept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide stapling using 2-Aminohept-6-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful technique. Peptide stapling with olefinic amino acids via Ring-Closing Metathesis (RCM) is a cornerstone for stabilizing α-helical structures, thereby enhancing proteolytic resistance, cell permeability, and target affinity.[1][2][3][4][5] This resource consolidates best practices, troubleshooting solutions, and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address common questions that arise during the planning and execution of peptide stapling experiments involving 2-Aminohept-6-enoic acid.

Q1: Which Ruthenium catalyst is best for stapling with 2-Aminohept-6-enoic acid?

A1: The choice of catalyst is critical and depends on the complexity of your peptide sequence.

  • Grubbs' First Generation (Grubbs I): This catalyst is often sufficient for many standard peptide sequences.[6] It is more tolerant of incidental atmospheric exposure than later generations, though an inert atmosphere is always recommended for optimal results.[6][7] Its lower activity can sometimes be advantageous in preventing unwanted side reactions with sensitive functional groups.

  • Grubbs' Second Generation (Grubbs II) & Hoveyda-Grubbs' Second Generation: These catalysts exhibit higher activity and are particularly useful for sterically hindered or electronically demanding sequences that are resistant to metathesis.[8][9] They are generally more efficient, often requiring lower catalyst loading and shorter reaction times. However, their higher activity can sometimes lead to side reactions like olefin isomerization if reaction conditions are not carefully controlled.[10] The Hoveyda-Grubbs catalyst, in particular, has shown excellent yields in challenging on-resin cyclizations.[8]

Q2: What is the optimal solvent for on-resin peptide stapling?

A2: The ideal solvent must swell the resin effectively while being compatible with the catalyst.

  • 1,2-Dichloroethane (DCE): This is a very common and effective solvent for RCM on polystyrene-based resins like Rink Amide ChemMatrix®.[6][7]

  • Dichloromethane (DCM): DCM is the solvent of choice for maximizing the activity of most metathesis catalysts and is widely used for on-resin stapling.[8]

  • Solvent Mixtures: For peptides that exhibit poor solubility or aggregation, solvent mixtures can be highly effective. A mixture of Trifluoroethanol (TFE) and DCM (e.g., 1:4 v/v) can disrupt secondary structures that hinder the reaction.[8] Similarly, adding DMF can increase the reaction temperature and is beneficial for peptides with hydrophilic groups.[8] Caution: Residual DMF from peptide synthesis can poison the Grubbs catalyst; thorough washing with an intermediate solvent like DCM is critical before adding the catalyst solution.[7]

Q3: Is an inert atmosphere strictly necessary for the stapling reaction?

A3: While some protocols have noted success without a strictly inert atmosphere, particularly with Grubbs I catalyst, it is highly recommended.[6] Deoxygenating the solvent and reaction vessel by bubbling with nitrogen or argon serves two key purposes:

  • Prevents Catalyst Oxidation: Oxygen can degrade the ruthenium catalyst, reducing its efficacy and leading to incomplete reactions.[1]

  • Drives Reaction Equilibrium: Continuously purging the reaction with an inert gas helps to remove the ethylene byproduct generated during metathesis. According to Le Châtelier's principle, removing a product shifts the equilibrium towards the formation of more products, thereby driving the reaction to completion.[7] The impact is most significant for shorter reaction times.[7]

Q4: My stapling reaction is slow or incomplete. What are the likely causes?

A4: Several factors can lead to poor reaction efficiency. The most common culprits are:

  • Peptide Aggregation: The peptide chains on the resin may aggregate, sterically hindering the olefin side chains from reaching the catalyst.[10][11]

  • Catalyst Inactivation: The catalyst may be poisoned by residual solvents (like DMF) or coordinating amino acid side chains (e.g., Cys, His).[7][10]

  • Insufficient Catalyst Loading: For difficult sequences, a higher catalyst loading or repeated additions of fresh catalyst may be necessary.[6]

  • Suboptimal Conformation: The linear peptide may not be pre-organized in a conformation favorable for ring closure.[12]

Please refer to the detailed Troubleshooting Guide in the next section for systematic solutions.

Experimental Workflow & Troubleshooting

A successful peptide stapling experiment follows a logical workflow from synthesis to analysis. The following diagram outlines the key stages.

G cluster_0 Peptide Synthesis cluster_1 Stapling Reaction (RCM) cluster_2 Cleavage & Purification SPPS 1. Solid-Phase Peptide Synthesis (Incorporate 2x 2-Aminohept-6-enoic acid) Wash_DMF 2. Thorough DMF Wash SPPS->Wash_DMF Wash_DCM 3. Resin Wash with DCM Wash_DMF->Wash_DCM Swell 4. Swell Resin in RCM Solvent (e.g., DCE/DCM) Wash_DCM->Swell Degas 5. Degas Solvent & Prepare Catalyst Solution Swell->Degas React 6. Add Catalyst to Resin (Inert Atmosphere, RT or Heat) Degas->React Monitor 7. Monitor Reaction (Test Cleavage + LC-MS) React->Monitor Repeat 8. Repeat Catalyst Addition (if needed) Monitor->Repeat Wash_Final 9. Wash Resin (DCE/DCM, MeOH) Monitor->Wash_Final Reaction Complete Repeat->Wash_Final Cleave 10. Cleave Peptide from Resin (e.g., TFA Cocktail) Wash_Final->Cleave Purify 11. Purify via RP-HPLC Cleave->Purify Analyze 12. Characterize Product (LC-MS, CD Spectroscopy) Purify->Analyze

Caption: Overall workflow for peptide stapling using 2-Aminohept-6-enoic acid.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the ring-closing metathesis step.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Stapled Product 1. Catalyst Poisoning: Residual DMF or other amines from SPPS.[7] 2. Peptide Aggregation: Hydrophobic sequences or difficult secondary structures preventing olefin access.[10][11] 3. Inactive Catalyst: Catalyst degraded due to oxygen/moisture exposure.1. Improve Washing: After SPPS, wash the resin extensively with DCM (5-10 times) before introducing the RCM solvent. 2. Change Solvent System: Use a chaotropic solvent like TFE (e.g., 20% TFE in DCM) to disrupt aggregation.[8] 3. Use Microwave Heating: Microwave irradiation can overcome aggregation and significantly shorten reaction times.[7][8][9] 4. Ensure Inert Conditions: Prepare fresh catalyst solutions under argon or nitrogen and de-gas all solvents thoroughly.[1][13]
Reaction Stalls at ~50-70% Completion 1. Insufficient Catalyst: Catalyst may decompose over the reaction time. 2. Equilibrium Reached: The ethylene byproduct concentration may be inhibiting the forward reaction.1. Perform Multiple Additions: Filter the reaction mixture, wash the resin with the RCM solvent, and add a fresh solution of the catalyst. Two or three additions are common for difficult sequences.[6][13] 2. Increase Purging: Ensure a steady but gentle stream of nitrogen or argon is bubbling through the reaction mixture to effectively remove ethylene.[7]
Multiple Peaks in LC-MS (Besides Starting Material & Product) 1. Olefin Isomerization: Ruthenium hydride species, formed from catalyst degradation, can cause the double bond to migrate.[10] 2. E/Z Isomers: RCM typically produces a mixture of E (trans) and Z (cis) isomers of the stapled product.[11][14] 3. Dimerization: If peptide concentration is too high (solution-phase) or resin loading is excessive (solid-phase), intermolecular metathesis can occur.1. Minimize Reaction Time/Temp: Use the minimum time and temperature required for full conversion to reduce catalyst degradation. Consider using a catalyst scavenger. 2. Accept or Separate: This is an inherent outcome of most RCM reactions. The isomers can often be separated by RP-HPLC or the mixture can be hydrogenated to a single, saturated product.[11][12] 3. Control Concentration/Loading: For on-resin work, ensure resin loading is not excessively high (e.g., < 0.4 mmol/g).[8]
Broad or Tailing Peaks in HPLC 1. Ruthenium Contamination: Residual ruthenium from the catalyst can chelate to the peptide, causing poor peak shape.1. Wash with a Chelator: After the RCM reaction and before cleavage, wash the resin with a solution of a mild chelating agent like ethylenediaminetetraacetic acid (EDTA) or a scavenger resin to remove residual metal.[1]
Troubleshooting Logic Diagram

G cluster_solutions Start Problem: Low RCM Yield Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Cause_Inactive Cause: Catalyst Inactivity or Peptide Aggregation Check_SM->Cause_Inactive No Cause_Stall Cause: Insufficient Catalyst or Reaction Equilibrium Check_SM->Cause_Stall Partially Cause_Side Cause: Side Reactions or Product Degradation Check_SM->Cause_Side Yes Sol_Wash Solution: 1. Improve DCM wash post-SPPS. 2. Use fresh, degassed solvents. Sol_Agg Solution: 1. Use 20% TFE in DCM. 2. Apply microwave heating. Sol_Cat Solution: 1. Repeat catalyst addition. 2. Increase N2/Ar purge rate. Sol_Side Solution: 1. Analyze side products (MS). 2. Optimize time/temp. 3. Consider hydrogenation. Cause_Inactive->Sol_Wash Cause_Inactive->Sol_Agg Cause_Stall->Sol_Cat Cause_Side->Sol_Side

Sources

Optimizing cleavage and deprotection steps for peptides with 2-Aminohept-6-enoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the cleavage and deprotection of peptides incorporating the non-standard amino acid, 2-Aminohept-6-enoic acid (Aha). The presence of a terminal alkene in the Aha side chain introduces specific challenges not commonly encountered with standard proteinogenic amino acids. This guide provides field-proven insights, detailed protocols, and troubleshooting advice to help you navigate these complexities and ensure the integrity of your final peptide product.

The Core Challenge: Protecting the Alkene Side Chain

The final step in Solid-Phase Peptide Synthesis (SPPS) involves using a strong acid, typically Trifluoroacetic Acid (TFA), to simultaneously cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. During this process, protecting groups like t-butyl (tBu) are released as highly reactive carbocations (e.g., t-butyl cations).[1]

These electrophilic carbocations can react with nucleophilic residues in your peptide, such as Met, Trp, or Cys.[2] The double bond in the 2-Aminohept-6-enoic acid side chain is also susceptible to electrophilic attack by these carbocations, leading to unwanted alkylation. This irreversible modification results in a significant impurity that can be difficult to separate from the desired peptide.

The key to success is to efficiently "scavenge" or trap these carbocations the moment they are formed.

cluster_cleavage Cleavage Reaction PG Protecting Group (e.g., t-Butyl) Carbocation Reactive Carbocation (e.g., t-Butyl+) PG->Carbocation  Released by TFA TFA TFA (Trifluoroacetic Acid) TFA->Carbocation Side_Product Alkylated Side-Product (+57 Da Impurity) Carbocation->Side_Product Unscavenged Attack (Side Reaction) Quenched Quenched Carbocation Carbocation->Quenched Trapped Aha Peptide with Aha (Alkene Side Chain) Aha->Side_Product Desired_Product Desired Peptide Product Aha->Desired_Product  Remains Intact Scavenger Scavenger (e.g., TIPS, EDT) Scavenger->Quenched

Caption: Carbocation fate during TFA cleavage.

Optimized Cleavage Protocols

The selection of a cleavage cocktail is the single most critical factor for success. The goal is to use scavengers that rapidly and irreversibly trap carbocations.

Data Presentation: Comparison of Common Cleavage Cocktails
Reagent NameComposition (v/v or w/w)Key Scavengers & RationaleBest For/Avoid
Optimized Aha Cocktail 94% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS), 1% 1,2-Ethanedithiol (EDT)TIPS: Excellent carbocation scavenger via hydride reduction. EDT: Traps trityl cations (from Cys, His, Asn, Gln) and protects Trp. Water: Suppresses t-butyl trifluoroacetylation of Ser/Thr hydroxyls.Best For: Peptides containing Aha, Trp, Met, and Cys. Provides robust protection for the alkene group.
Reagent K [3]82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPhenol/Thioanisole: Aromatic scavengers. EDT: Thiol scavenger.Use with Caution: While a good general-purpose cocktail, TIPS is a more efficient scavenger for preventing alkene alkylation than aromatic scavengers alone.[4]
Reagent B [3]88% TFA, 5% Phenol, 5% Water, 2% TIPSTIPS: Primary scavenger. Phenol: Aromatic scavenger.Good Alternative: A strong, low-odor alternative to cocktails containing thiols. Effective for protecting the Aha side chain.[5]
Experimental Protocol: Optimized Cleavage for Aha-Containing Peptides

This protocol is designed to maximize the purity and yield of peptides containing 2-Aminohept-6-enoic acid and other sensitive residues.

Materials:

  • Peptide-resin (dried under vacuum for at least 3 hours).[1]

  • Trifluoroacetic Acid (TFA), high purity.

  • Triisopropylsilane (TIPS).

  • 1,2-Ethanedithiol (EDT).

  • Deionized Water.

  • Ice-cold methyl-t-butyl ether (MTBE) or diethyl ether.[6]

  • Reaction vessel (scintillation vial or specialized cleavage vessel).

  • Apparatus for filtration (e.g., syringe with a frit).

Workflow Diagram:

start Start: Dried Peptide-Resin prep_cocktail Prepare Fresh Cleavage Cocktail (TFA/Water/TIPS/EDT) start->prep_cocktail add_cocktail Add Cocktail to Resin (5-10 mL per 0.1g resin) prep_cocktail->add_cocktail react React 2-3 Hours at RT (with occasional swirling) add_cocktail->react filter Filter to Separate Peptide Solution from Resin react->filter wash_resin Wash Resin with Neat TFA filter->wash_resin precipitate Precipitate Peptide in Cold Ether (10x volume) wash_resin->precipitate Combine filtrates pellet Centrifuge to Pellet Peptide precipitate->pellet wash_pellet Wash Pellet 2-3x with Cold Ether pellet->wash_pellet dry Dry Crude Peptide (under N2 or vacuum) wash_pellet->dry analyze QC Analysis: HPLC & Mass Spec dry->analyze end End: Purified Peptide analyze->end

Caption: Standard workflow for cleavage and precipitation.

Step-by-Step Methodology:

  • Preparation: Place the dry peptide-resin (e.g., 100 mg) into a suitable reaction vessel. Work in a certified fume hood and wear appropriate personal protective equipment (PPE), as TFA is extremely corrosive.[2]

  • Cocktail Formulation: Prepare the cleavage cocktail fresh immediately before use. For 10 mL of cocktail, combine:

    • 9.4 mL TFA

    • 0.25 mL Deionized Water

    • 0.25 mL TIPS

    • 0.10 mL EDT

  • Cleavage Reaction: Add the cocktail to the resin (a volume of 5-10 mL per 100 mg of resin is typical).[7] Seal the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Peptide Isolation: Filter the TFA solution containing the cleaved peptide away from the resin beads. Wash the resin with a small additional volume (1-2 mL) of neat TFA and combine the filtrates.[1]

  • Precipitation: In a separate centrifuge tube, add the combined TFA filtrate dropwise to a 10-fold excess of ice-cold ether. A white precipitate should form.[6]

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Carefully decant the ether. Wash the pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash step 2-3 times to remove residual scavengers and organic by-products.[6]

  • Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Self-Validation/QC: Dissolve a small amount of the crude product in a suitable solvent (e.g., water/acetonitrile) and analyze by analytical RP-HPLC and mass spectrometry.[8][9] Verify that the major peak corresponds to the correct mass of the desired peptide and that there are no significant peaks corresponding to an alkylated (+57 Da for t-butyl) side-product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with Aha-containing peptides.

Troubleshooting Q&A

Q1: My mass spec shows a major impurity at +57 Da from the expected mass. What happened?

A1: This is the classic sign of t-butyl cation alkylation of a residue. In your case, it has likely added across the double bond of the 2-Aminohept-6-enoic acid side chain.

  • Causality: This side reaction occurs when carbocations generated from protecting groups are not trapped efficiently by scavengers.[2] The alkene is a soft nucleophile and is susceptible to this electrophilic attack.

  • Solution:

    • Increase Scavenger Concentration: Ensure your cleavage cocktail contains sufficient Triisopropylsilane (TIPS). A ratio of 2.5-5% (v/v) is recommended.

    • Check Reagent Quality: Scavengers, especially thiols, can degrade over time. Use fresh, high-quality reagents for preparing your cocktail.[7]

    • Reduce Cleavage Time: For many peptides, a 2-hour cleavage is sufficient.[10] Perform a time-course study (e.g., 1, 2, and 4 hours) to find the minimum time required for complete deprotection, which will minimize exposure to reactive species.[2]

Q2: My peptide failed to precipitate when I added it to cold ether. Where is my product?

A2: This is a common issue, especially for short or very hydrophobic/hydrophilic peptides.[11]

  • Causality: The peptide may be soluble in the TFA/ether mixture.

  • Solutions:

    • Concentrate the TFA: Before adding to ether, carefully reduce the volume of the TFA filtrate using a rotary evaporator (with a proper trap) or a gentle stream of nitrogen. This increases the relative concentration of the peptide.[1]

    • Use a Different Solvent System: Try precipitating in a 1:1 mixture of ether and hexane or pentane.[11] The less polar co-solvent can help force the peptide out of solution.

    • Alternative Workup: If precipitation fails, evaporate the entire TFA/ether mixture to dryness. The resulting residue contains your peptide along with scavengers. This crude material can then be dissolved directly in an aqueous buffer for direct purification via RP-HPLC.[10][11]

Q3: The final purity of my peptide is low, with many deletion or truncated sequences seen on HPLC/MS.

A3: This problem originates from the synthesis phase, not the cleavage step. However, the cleavage workup makes these impurities visible.

  • Causality: Inefficient coupling or deprotection steps during the SPPS cycles lead to the formation of deletion sequences (missing an amino acid) or truncated products.[12] This can be exacerbated by peptide aggregation on the resin.[13]

  • Solutions:

    • Optimize Synthesis: For difficult couplings, consider using a stronger coupling agent (e.g., HATU, HCTU), double coupling, or extending the reaction time.

    • Disrupt Aggregation: Synthesizing at an elevated temperature or incorporating N-methyl or pseudoproline dipeptides can help disrupt secondary structures that hinder reactions.[14]

    • Test Cleavage: Before cleaving the entire batch of resin, it is good practice to cleave a very small amount (5-10 mg) to check the crude quality.[15] This allows you to diagnose synthesis problems without sacrificing all of your material.

Frequently Asked Questions (FAQs)

Q1: Why is TIPS a better scavenger than phenol for protecting the alkene?

A1: TIPS (Triisopropylsilane) is a "hard" scavenger that reacts via a highly efficient hydride transfer mechanism to reduce carbocations to stable alkanes. Aromatic scavengers like phenol or anisole are "soft" scavengers that react via electrophilic aromatic substitution. While effective, this reaction can be reversible under strongly acidic conditions, and TIPS generally provides more robust and irreversible trapping of the highly reactive t-butyl cation, offering superior protection for the sensitive alkene.[4]

Q2: Can I use a standard, pre-mixed cleavage cocktail?

A2: It is strongly recommended to prepare cleavage cocktails fresh immediately before use.[7] Scavengers can oxidize or degrade upon storage, reducing their effectiveness. While a pre-mixed cocktail like Reagent K might work, its scavenger composition may not be optimal for preventing side reactions with the Aha side chain. Preparing it fresh ensures all components are active and present in the correct ratios for your specific needs.

Q3: What analytical methods are best to confirm the integrity of the Aha side chain?

A3: The primary methods are Reverse-Phase HPLC (RP-HPLC) and Mass Spectrometry (MS).[9][16]

  • RP-HPLC: Provides a purity profile of your crude product. An alkylated side-product will likely have a different retention time than your target peptide.

  • Mass Spectrometry (ESI-MS or MALDI-TOF): This is essential. It provides the molecular weight of your product. Check for the exact expected mass. Any addition of common protecting groups (e.g., +56 for t-butyl after loss of H+) is a clear indicator of a side reaction. High-resolution MS can further confirm the elemental composition.

Q4: How long should I cleave my peptide for?

A4: The optimal time is a balance between ensuring complete removal of all protecting groups and minimizing acid-catalyzed side reactions.[10] For most peptides on standard resins (e.g., Rink Amide), 2-3 hours is a good starting point.[3] However, if your peptide contains difficult-to-remove protecting groups like Pbf on Arginine, longer times may be necessary.[10] Always perform a small-scale test cleavage to determine the optimal time for your specific sequence.[2]

References
  • Aapptec Peptides. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]

  • Biondi, L., & De Riccardis, F. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. European Journal of Organic Chemistry, 2022(20), e202200147. Retrieved from [Link]

  • Peptide 2.0. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Mohammed, M. U. R. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. Retrieved from [Link]

  • IRIS Biotech. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Zierke, M., & Klose, D. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 153. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • St-Gelais, A., et al. (2020). Side reactions in the SPPS of Cys-containing peptides. PubMed. Retrieved from [Link]

  • American Chemical Society. (2017). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Retrieved from [Link]

  • Reddit. (2023). Peptide synthesis troubleshooting. Retrieved from [Link]

  • Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]

Sources

Validation & Comparative

The Stabilizing Act: A Comparative Guide to 2-Aminohept-6-enoic Acid and Other Unnatural Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Peptide Stability

Peptides represent a highly promising class of therapeutics, offering remarkable specificity and potency that often surpasses small molecules. However, their clinical translation is frequently hampered by two intrinsic weaknesses: a lack of stable secondary structure in solution and susceptibility to rapid proteolytic degradation in vivo.[1] An unstructured peptide is not only a less effective binder to its target but is also an open invitation for proteases, leading to a short circulatory half-life and diminished therapeutic efficacy.

To overcome these limitations, researchers have developed a sophisticated toolkit of chemical modifications, primarily centered on the incorporation of unnatural amino acids (UAAs).[2] These bespoke building blocks are designed to enforce specific conformations and shield the peptide backbone from enzymatic cleavage.[] This guide provides an in-depth comparison of the efficacy of various UAA-based stabilization strategies, with a particular focus on the all-hydrocarbon stapling system facilitated by 2-Aminohept-6-enoic acid . We will delve into the mechanistic underpinnings of this technique and objectively compare its performance against other prevalent methods, such as the use of conformationally rigid amino acids like α-aminoisobutyric acid (Aib) and the formation of lactam bridges.

The All-Hydrocarbon Staple: Forging a Covalent Brace

The concept of "stapling" a peptide involves introducing a covalent cross-link between two amino acid side chains to lock the peptide into its bioactive conformation, typically an α-helix.[4] The all-hydrocarbon staple, created via ruthenium-catalyzed ring-closing metathesis (RCM), has emerged as a premier strategy for achieving this.[5] This method relies on the incorporation of two α-methylated, α-alkenyl amino acids at specific positions within the peptide sequence (commonly i, i+4 or i, i+7 to span one or two turns of an α-helix, respectively).[6]

2-Aminohept-6-enoic acid , with its pentenyl side chain, is a key player in this strategy, often paired with another olefin-containing amino acid like (S)-2-(4'-pentenyl)alanine to form an eight-carbon staple. The α-methylation on these amino acids is crucial as it serves to nucleate the helical structure even before the staple is formed. The subsequent RCM reaction creates a robust, protease-resistant hydrocarbon linkage that acts as a structural brace.[7]

Mechanism of Stabilization

The efficacy of the hydrocarbon staple stems from two primary effects:

  • Conformational Pre-organization: The covalent staple dramatically reduces the entropic penalty associated with the peptide folding into its helical conformation. This pre-organization enhances the peptide's affinity for its target protein.[5]

  • Proteolytic Resistance: The staple physically shields a significant portion of the peptide backbone from the approach of proteases. Furthermore, by maintaining a helical fold, it prevents the peptide from adopting the extended conformation typically required for protease recognition and cleavage.[8]

The workflow for generating a hydrocarbon-stapled peptide is a multi-step process rooted in solid-phase peptide synthesis (SPPS).

G cluster_0 Peptide Synthesis & Stapling Workflow Start Start SPPS 1. Solid-Phase Peptide Synthesis (SPPS) Incorporate Fmoc-protected olefinic UAAs (e.g., 2-Aminohept-6-enoic acid) Start->SPPS Initiate Synthesis RCM 2. On-Resin Ring-Closing Metathesis (RCM) Add Grubbs' Catalyst to form hydrocarbon staple SPPS->RCM Linear Peptide Assembled Cleavage 3. Cleavage & Deprotection Treat with TFA cocktail to release peptide from resin RCM->Cleavage Peptide Stapled Purification 4. Purification & Analysis RP-HPLC purification followed by LC/MS verification Cleavage->Purification Crude Peptide End End Purification->End Pure Stapled Peptide

Caption: Workflow for hydrocarbon-stapled peptide synthesis.

Comparative Analysis of Stabilization Strategies

To provide a clear comparison, we will evaluate three distinct strategies for stabilizing a model α-helical peptide:

  • Hydrocarbon Stapling: Using 2-Aminohept-6-enoic acid and a compatible partner.

  • Aib Incorporation: Replacing specific residues with the helix-promoting α-aminoisobutyric acid.

  • Lactam Bridge Formation: Creating a side-chain-to-side-chain amide bond between, for example, Aspartic Acid and Lysine residues.

The efficacy of each method is assessed based on two critical parameters: the degree of induced α-helicity, measured by Circular Dichroism (CD) spectroscopy, and the resistance to enzymatic degradation, determined by a protease stability assay.

Data Presentation: A Head-to-Head Comparison
Stabilization MethodMechanismTypical α-Helicity IncreaseProteolytic Half-Life (t½) vs. LinearKey AdvantagesKey Limitations
Linear Unmodified Peptide NoneBaseline (e.g., ~10-25%)[9]1x (e.g., < 1 hour)[9]Simple synthesisPoor stability and structure
Hydrocarbon Stapling Covalent hydrocarbon brace (RCM)High (e.g., 25% to >50%)[9]Very High (>45% intact after 1h vs. 0% for linear)[9]High stability, enhanced cell permeability[1]Requires specialized UAAs and catalyst; staple can interfere with binding[10]
Aib Incorporation Steric constraint on Φ/Ψ anglesHigh (promotes 3₁₀/α-helix)[11]High (19-fold increase with P1' substitution)[12]Simple incorporation via SPPSCan cause structural distortions; may not fully protect against proteolysis[8]
Lactam Bridge Covalent amide bondModerate to High [10]Moderate to High [10]Uses readily available amino acidsRequires orthogonal protecting groups; introduces polar amide bond

Note: The quantitative values are illustrative and derived from various studies. A direct comparison on a single peptide sequence is ideal but not always available in published literature. The comparison between stapled and Aib-containing peptides highlights that while both enhance helicity, the physical staple provides superior steric hindrance against proteases.[8]

Experimental Protocols: A Self-Validating System

The trustworthiness of any comparison rests on robust and reproducible experimental design. Below are detailed, step-by-step protocols for the synthesis and evaluation of stabilized peptides.

Protocol 1: Synthesis and Stapling of a Peptide using 2-Aminohept-6-enoic Acid

This protocol details the Fmoc-based solid-phase synthesis of a model peptide, followed by on-resin ring-closing metathesis.

  • Resin Preparation: Start with a Rink Amide resin (0.3-0.5 mmol/g substitution). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes to remove the Fmoc protecting group from the linker. Wash thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids, use a 4-fold molar excess of Fmoc-amino acid, 4-fold excess of HCTU (a coupling agent), and an 8-fold excess of N,N-diisopropylethylamine (DIPEA) in DMF. Allow to react for 45 minutes.

    • For the unnatural olefinic amino acids (e.g., Fmoc-(S)-2-aminohept-6-enoic acid), use a 2-fold molar excess and extend the coupling time to 2 hours to ensure efficient incorporation.

  • Wash and Repeat: After each coupling, wash the resin extensively with DMF. Perform a Kaiser test to confirm the completion of the coupling reaction. Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Ring-Closing Metathesis (RCM):

    • Once the linear peptide is synthesized, wash the resin with dichloromethane (DCM).

    • Prepare a 10 mM solution of Grubbs' first-generation catalyst in 1,2-dichloroethane (DCE).

    • Add the catalyst solution to the resin and shake at room temperature for 2 hours. The solution will typically turn from purple to brown.

    • Drain the catalyst solution and wash the resin with DCE. Repeat the RCM reaction with a fresh batch of catalyst for another 2 hours to maximize cyclization.[13]

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.[2]

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its mass by LC/MS.[2]

Protocol 2: Circular Dichroism (CD) Spectroscopy for Helicity Assessment

This protocol outlines the steps to determine the secondary structure content of the synthesized peptides.

  • Sample Preparation:

    • Prepare peptide stock solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). For hydrophobic peptides, a co-solvent like trifluoroethanol (TFE) may be required.

    • Accurately determine the peptide concentration using quantitative amino acid analysis or by absorbance at 280 nm if the peptide contains Trp or Tyr residues.[9]

    • Prepare a final sample with a concentration of approximately 25-50 µM in a high-transparency quartz cuvette with a 1 mm path length.[14]

  • Instrument Setup:

    • Use a CD spectrophotometer and set the measurement range to the far-UV region (typically 190-260 nm).[15]

    • Set the data pitch to 0.5 nm, scanning speed to 50 nm/min, and accumulate 3-5 scans for each sample to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a baseline spectrum using the buffer/solvent alone.

    • Record the spectrum for each peptide sample.

    • Subtract the baseline spectrum from each peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the path length in cm.

    • Calculate the percent helicity (%α) using the [θ] value at 222 nm, a hallmark of α-helical structures:[16] %α = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where [θ]₂₂₂ is the observed MRE at 222 nm, [θ]c is the MRE of a random coil (often approximated as 0), and [θ]h is the MRE of a pure helical peptide of that length.

G cluster_1 Protease Stability Assay Workflow Start Start Incubation 1. Incubate Peptide with Protease (e.g., 10 µM peptide with 10 µg/mL Trypsin at 37°C) Start->Incubation Quench 2. Time-Point Quenching Take aliquots at t=0, 15, 30, 60, 120 min Quench reaction with 1% TFA Incubation->Quench Analysis 3. RP-HPLC Analysis Inject quenched samples onto C18 column Quench->Analysis Quantification 4. Data Quantification Integrate peak area of intact peptide at each time point Analysis->Quantification Plot 5. Plot & Calculate Half-Life Plot % remaining vs. time to determine t½ Quantification->Plot End End Plot->End

Caption: Workflow for assessing peptide proteolytic stability.

Protocol 3: Protease Stability Assay

This protocol uses RP-HPLC to quantify the rate of peptide degradation in the presence of a protease like trypsin or chymotrypsin.

  • Reaction Setup:

    • Prepare a 1 mg/mL stock solution of the peptide in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL in the same buffer).

  • Digestion:

    • In a microcentrifuge tube, combine the peptide solution with the protease solution to achieve a final peptide concentration of ~0.1 mg/mL and a protease concentration of ~1 µg/mL.

    • Incubate the reaction mixture in a water bath at 37°C.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing an equal volume of a quenching solution (e.g., 1% TFA in water).

  • HPLC Analysis:

    • Analyze each quenched time-point sample by RP-HPLC using a C18 column.

    • Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation fragments. Monitor the elution profile at 220 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the t=0 sample.

    • Integrate the area of this peak for all time points.

    • Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay curve to determine the half-life (t½) of the peptide.

Conclusion and Future Outlook

The incorporation of unnatural amino acids is an indispensable strategy for transforming fragile peptides into robust therapeutic candidates. All-hydrocarbon stapling, enabled by olefin-bearing residues like 2-Aminohept-6-enoic acid , stands out as a particularly effective method for conferring high levels of α-helicity and exceptional resistance to proteolysis.[5] While conformationally constrained amino acids like Aib also significantly enhance stability, the physical, covalent brace of the staple often provides a superior degree of protection against enzymatic attack.[8] The choice of stabilization strategy, however, is not one-size-fits-all. The optimal modification depends on the specific peptide sequence, its biological target, and the desired pharmacokinetic profile. For instance, in cases where the staple itself might sterically hinder target engagement, a lactam bridge or the strategic placement of Aib residues might prove more effective.[10] As our understanding of peptide structure-activity relationships deepens and the synthetic toolbox for creating novel UAAs expands, we can anticipate the development of even more sophisticated and effective peptide stabilization strategies, paving the way for a new generation of peptide-based medicines.

References

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288.

  • Bird, G. H., & Walensky, L. D. (2013). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress: Miniperspective. Journal of Medicinal Chemistry, 57(15), 6275-6288.

  • Zhang, Y., et al. (2022). Design, Synthesis, and Antitumor Activity Study of All-Hydrocarbon-Stapled B1-Leu Peptides. Frontiers in Chemistry, 10, 847305.

  • AnaSpec. (n.d.). Hydrocarbon Stapled & Constrained Peptides. Retrieved from Anaspec.

  • Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 8(2), 91-117.

  • Lau, Y. H., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration, 1, 1-24.

  • Wang, Z., et al. (2023). StaPep: an open-source tool for the structure prediction and feature extraction of hydrocarbon-stapled peptides. arXiv preprint arXiv:2307.03719.

  • Tropea, J. E., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(13), 2439.

  • Ruiz-Gómez, G., et al. (2017). Comparison of hydrocarbon- and lactam-bridged cyclic peptides as dimerization inhibitors of Leishmania infantum trypanothione reductase. Organic & Biomolecular Chemistry, 15(3), 633-642.

  • Takaoka, Y., et al. (2001). Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides. Peptide Science, 38(4), 397-402.

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890.

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1176 - Ring Closing Metathesis on Resin. Retrieved from AAPPTec.

  • Singh, Y., et al. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. Pharmaceuticals, 17(9), 1165.

  • Qiu, T., et al. (2023). Development of a Double-Stapled Peptide Stabilizing Both α-Helix and β-Sheet Structures for Degrading Transcription Factor AR-V7. JACS Au, 3(10), 2816-2827.

  • Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry, 29(29), 6747-6756.

  • Micsonai, A., et al. (2023). Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. bioRxiv.

  • Schweitzer-Stenner, R., et al. (2007). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. The Journal of Physical Chemistry B, 111(42), 12361-12374.

  • BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery. Retrieved from BOC Sciences.

  • Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 43(24), 8113-8126.

  • Miles, A. J., & Wallace, B. A. (2021). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Analyst, 146(13), 4079-4090.

  • Gyros Protein Technologies. (n.d.). Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Retrieved from Gyros Protein Technologies.

  • Zieleniewski, F., et al. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(73), 10731-10734.

  • Ruzza, P., et al. (1998). Enhanced protein thermostability by Ala-->Aib replacement. Biochemistry, 37(34), 11848-11853.

  • Arai, T., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6439-6445.

  • Sigma-Aldrich. (n.d.). Assay Procedure for Protease. Retrieved from Sigma-Aldrich.

  • MDPI. (n.d.). Special Issue : Non-Natural Amino Acids in Drug Design. Retrieved from MDPI.

  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways. Retrieved from Sigma-Aldrich.

  • Hadži, S., et al. (2023). Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. bioRxiv.

  • Zhang, H., & Chen, G. (2021). Different stapling-based peptide drug design: Mimicking α-helix as inhibitors of protein-protein interaction. Current Topics in Medicinal Chemistry, 21(1), 16-32.

  • Gyros Protein Technologies. (n.d.). Synthesis of therapeutic stapled peptides: Fully automated peptide cyclization via olefin metathesis. Retrieved from Gyros Protein Technologies.

  • Taylor, J. W. (2002). The synthesis and study of side-chain lactam-bridged peptides. Biopolymers, 66(1), 49-75.

  • Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 64(19), 14045-14083.

  • Creative Proteomics. (n.d.). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Retrieved from Creative Proteomics.

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.

  • Chemistry LibreTexts. (2024). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. Retrieved from Chemistry LibreTexts.

Sources

A Comparative Guide to Alpha-Helix Stabilization: All-Hydrocarbon Stapling Versus Lactam Bridging

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of peptide therapeutics, enhancing the structural stability and biological activity of alpha-helical peptides is a paramount challenge. Unconstrained peptides often lack a stable secondary structure in solution, rendering them susceptible to proteolytic degradation and limiting their cell permeability. This guide provides an in-depth, objective comparison of two prominent strategies for enforcing α-helicity: all-hydrocarbon stapling, with its various linker types, and the classical lactam bridge. We will delve into the underlying chemistry, comparative performance based on experimental data, and detailed protocols to empower you in selecting the optimal stabilization strategy for your research.

The Rationale for α-Helix Stabilization

The α-helix is a fundamental structural motif in proteins, mediating a vast array of protein-protein interactions (PPIs). Peptides derived from these helical domains are promising therapeutic candidates; however, their translation into effective drugs is often hampered by poor pharmacokinetic properties. Covalently constraining a peptide into its bioactive α-helical conformation can significantly enhance its protease resistance, improve cell penetration, and increase its binding affinity to the target protein.[1][2] This guide focuses on a comparative analysis of the all-hydrocarbon staple and the lactam bridge, two distinct yet powerful methods to achieve this conformational lock.

All-Hydrocarbon Stapled Peptides: A Robust Synthetic Helix

All-hydrocarbon stapling involves the introduction of two unnatural, olefin-bearing amino acids into the peptide sequence, which are then covalently linked via a ruthenium-catalyzed ring-closing metathesis (RCM) reaction.[3] This creates a durable, all-hydrocarbon brace that reinforces the α-helical fold. The positioning and length of this staple are critical determinants of the resulting peptide's properties.

Types of Hydrocarbon Stapling Linkers

The most common hydrocarbon staples are formed by placing the unnatural amino acids at specific positions relative to each other, typically denoted as i, i+4 and i, i+7:

  • i, i+4 Staple: This linker spans one turn of the α-helix. It is typically formed using two (S)-2-(4'-pentenyl)alanine (S5) residues. This type of staple is effective for shorter peptides or for stabilizing a specific helical turn.

  • i, i+7 Staple: Spanning two turns of the α-helix, this linker is generally constructed with an (S)-2-(4'-pentenyl)alanine (S5) and an (R)-2-(7'-octenyl)alanine (R8) residue. The longer span of the i, i+7 staple can often induce a higher degree of helicity and stability in longer peptides compared to the i, i+4 staple.[3]

The choice between an i, i+4 and an i, i+7 staple is not merely a matter of peptide length. The optimal staple position and length must be determined empirically for each new peptide sequence, a process often referred to as "staple scanning," to maximize helicity and biological activity without interfering with target binding.[2]

cluster_0 All-Hydrocarbon Stapling Workflow A Solid-Phase Peptide Synthesis (Incorporate Unnatural Amino Acids) B On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) A->B Peptide on resin C Cleavage and Deprotection B->C Stapled peptide on resin D Purification and Analysis C->D Crude stapled peptide

Caption: A simplified workflow for the synthesis of all-hydrocarbon stapled peptides.

Lactam-Bridged Peptides: A Classic Approach to Cyclization

Lactam bridges are another well-established method for peptide cyclization and α-helix stabilization. This strategy involves the formation of an amide bond between the side chains of an acidic amino acid (aspartic acid or glutamic acid) and a basic amino acid (lysine, ornithine, diaminobutyric acid, or diaminopropionic acid).[4] Similar to hydrocarbon stapling, the placement of these residues at i, i+4 or i, i+7 positions can effectively constrain the peptide into a helical conformation.

The key advantage of lactam bridge formation is its reliance on readily available, proteinogenic or near-proteinogenic amino acid derivatives, which can simplify synthesis and reduce costs compared to the custom synthesis of olefinic amino acids for hydrocarbon stapling.

cluster_1 Lactam Bridge Formation Workflow E Solid-Phase Peptide Synthesis (Incorporate orthogonally protected acidic and basic residues) F Selective Side-Chain Deprotection E->F Protected peptide on resin G On-Resin Lactamization (Coupling Reagents) F->G Peptide with deprotected side chains H Cleavage and Deprotection G->H Cyclized peptide on resin I Purification and Analysis H->I Crude lactam-bridged peptide

Caption: A generalized workflow for the synthesis of lactam-bridged peptides.

Comparative Performance Analysis: Hydrocarbon Staple vs. Lactam Bridge

The choice between a hydrocarbon staple and a lactam bridge is contingent on the specific application and desired properties of the final peptide. Below is a comparative summary based on key performance metrics, supported by experimental findings.

FeatureAll-Hydrocarbon Staple (i, i+4 & i, i+7)Lactam Bridge (i, i+4 & i, i+7)Key Considerations & Insights
α-Helicity Generally high, with i, i+7 often inducing greater helicity than i, i+4.[3]Can also induce significant helicity, comparable to hydrocarbon staples in some cases.The degree of helicity is highly sequence-dependent. For some peptides, the α,α-disubstitution of the unnatural amino acids in hydrocarbon stapling contributes significantly to helicity, even before cyclization.[1]
Protease Stability Excellent. The hydrocarbon backbone is resistant to cleavage by proteases.[2]Good, but the amide bond of the lactam bridge can be a potential site for enzymatic cleavage.The overall helical conformation in both cases shields the peptide backbone from proteases, leading to significantly longer half-lives compared to linear peptides.[2][5]
Cell Permeability Generally enhanced due to the increased lipophilicity of the hydrocarbon linker.Variable. Lactam bridges are more polar and may not enhance passive diffusion to the same extent as hydrocarbon staples.Cell uptake is a complex process. While hydrocarbon staples can promote entry, other factors like overall charge and the potential for active transport are also critical.
Binding Affinity Often improved due to the pre-organization of the peptide in its bioactive conformation.[6]Can also lead to enhanced binding affinity.The staple or bridge itself can sometimes interact with the target protein, either favorably or unfavorably. This underscores the importance of strategic placement away from the binding interface.
Synthesis Requires synthesis of specialized, non-natural amino acids and a ruthenium catalyst for RCM.Utilizes more readily available amino acid derivatives and standard peptide coupling reagents for cyclization.[7]The synthesis of lactam-bridged peptides can be more straightforward and cost-effective.

Experimental Data Snapshot:

A recent study directly compared hydrocarbon and lactam stapled peptides targeting the SARS-CoV-2 spike RBD/hACE2 interaction.[8] The findings indicated that for the specific sequence studied, both the lactam and hydrocarbon stapled peptides exhibited significantly higher helicity than their linear counterparts.[8] Interestingly, while both constrained peptides showed enhanced stability and inhibitory activity, the hydrocarbon-stapled version demonstrated superior pseudovirus inhibition, suggesting that the nature of the linker can subtly influence biological function.[8]

Experimental Protocols

Herein, we provide generalized, step-by-step protocols for the synthesis of a model hydrocarbon-stapled and a lactam-bridged peptide.

Protocol 1: Synthesis of an i, i+4 All-Hydrocarbon Stapled Peptide
  • Peptide Synthesis: The linear peptide is synthesized on a Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS). The two unnatural amino acids, Fmoc-(S)-2-(4'-pentenyl)alanine (Fmoc-S5-OH), are incorporated at the i and i+4 positions.

  • On-Resin Ring-Closing Metathesis (RCM):

    • The resin-bound peptide is swelled in 1,2-dichloroethane (DCE).

    • A solution of Grubbs' first-generation catalyst (typically 10-20 mol% relative to the peptide) in DCE is added to the resin.

    • The reaction is agitated at room temperature for 2-4 hours. A second addition of the catalyst may be required for complete conversion.

  • Cleavage and Deprotection: The resin is washed thoroughly with DCE and DCM. The stapled peptide is then cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The final product is characterized by mass spectrometry to confirm its molecular weight and by circular dichroism (CD) spectroscopy to determine its α-helical content.

Protocol 2: Synthesis of an i, i+4 Lactam-Bridged Peptide
  • Peptide Synthesis: The linear peptide is synthesized on a Rink Amide resin using Fmoc-SPPS. An acidic amino acid with an orthogonal side-chain protecting group (e.g., Fmoc-Asp(OAll)-OH) is incorporated at the i position, and a basic amino acid with a different orthogonal protecting group (e.g., Fmoc-Lys(Alloc)-OH) is incorporated at the i+4 position.

  • Selective Side-Chain Deprotection:

    • The resin-bound peptide is treated with a palladium catalyst (e.g., Pd(PPh3)4) in the presence of a scavenger (e.g., phenylsilane) in DCM to selectively remove the Allyl and Alloc protecting groups.

  • On-Resin Lactamization:

    • The resin is washed, and the side-chain deprotected peptide is treated with a peptide coupling reagent (e.g., HBTU, HATU, or PyBOP) and a base (e.g., DIEA) in DMF to facilitate the intramolecular amide bond formation. The reaction progress is monitored by a Kaiser test.

  • Cleavage and Deprotection: The resin is washed, and the cyclized peptide is cleaved and deprotected using a standard TFA-based cocktail.

  • Purification and Analysis: The crude peptide is purified by RP-HPLC and characterized by mass spectrometry and CD spectroscopy.

Conclusion and Future Perspectives

Both all-hydrocarbon stapling and lactam bridging are powerful and validated techniques for stabilizing α-helical peptides, thereby enhancing their drug-like properties. The all-hydrocarbon staple often provides superior proteolytic resistance and can enhance cell permeability due to its lipophilic nature. However, the synthesis is more complex and costly. Lactam bridges, while potentially more susceptible to enzymatic cleavage at the bridge itself, offer a more synthetically accessible and cost-effective alternative.

The choice of stabilization strategy is not a one-size-fits-all decision. It requires careful consideration of the target, the desired pharmacokinetic profile, and the synthetic feasibility. As our understanding of the interplay between linker chemistry and biological activity deepens, we can expect the development of novel stapling and bridging technologies that offer even greater control over the structure and function of peptide therapeutics.

References

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. Journal of medicinal chemistry, 57(15), 6275–6288.
  • Bird, G. H., Madani, N., Perry, A. F., Princiotto, A. M., Supko, J. G., He, X., ... & Walensky, L. D. (2010). Hydrocarbon stapling of a single BCL-2 homology 3 domain promotes mitochondrial apoptosis to suppress tumor growth.
  • Zhang, H., Yang, Y., & Li, Z. (2022). Design, synthesis, and antitumor activity study of all-hydrocarbon-stapled B1-Leu peptides. Frontiers in Chemistry, 10, 840131.
  • Shalaby, M. A., El-Khamisy, S. F., & Tomkinson, N. C. (2019). Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. Molecules (Basel, Switzerland), 24(4), 745.
  • de Araujo, A. D., Hoang, H. N., Kok, W. M., Diness, F., & Fairlie, D. P. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. International Journal of Molecular Sciences, 24(24), 17566.
  • SB-PEPTIDE. (n.d.). Peptide cyclization. Retrieved from [Link]

  • Henchey, L. K., Jochim, A. L., & Arora, P. S. (2008). Contemporary strategies for the stabilization of peptides in the α-helical conformation. Current opinion in chemical biology, 12(6), 692–697.
  • Cabezas, E., & Satterthwait, A. C. (1999). The synthesis and study of side-chain lactam-bridged peptides. Journal of peptide research, 54(3), 240-252.
  • Cai, M., Hruby, V. J., & Cai, C. (2013). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Methods in molecular biology (Clifton, N.J.), 1047, 189–195.

Sources

Using circular dichroism to assess the alpha-helical content of peptides stapled with 2-Aminohept-6-enoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of circular dichroism (CD) spectroscopy as a primary analytical tool for quantifying the α-helical content of peptides. We will focus on peptides constrained by an all-hydrocarbon staple derived from the non-natural amino acid (S)-α-(4'-pentenyl)alanine, a common and effective choice for inducing helicity. This guide will objectively compare this stapling method with other alternatives, supported by experimental data, and provide detailed protocols for researchers, scientists, and drug development professionals.

The Imperative for Conformational Stability in Peptide Therapeutics

Bioactive peptides often adopt specific secondary structures, such as the α-helix, to engage with their biological targets. However, when isolated from their parent proteins, these short peptides typically exist as flexible, unstructured random coils in solution, which can lead to reduced target affinity and increased susceptibility to proteolytic degradation.[1][2] Peptide stapling has emerged as a powerful strategy to overcome these limitations by introducing a covalent cross-link between amino acid side chains, effectively locking the peptide into its bioactive α-helical conformation.[3][4] This conformational reinforcement has been shown to enhance proteolytic resistance, improve cell permeability, and increase binding affinity.[1][4]

Among the various stapling chemistries, all-hydrocarbon stapling via ruthenium-catalyzed ring-closing metathesis (RCM) is one of the most widely adopted methods.[3] This technique typically involves incorporating two non-natural, olefin-bearing amino acids into the peptide sequence. The choice of these amino acids is critical. While the topic of this guide is 2-Aminohept-6-enoic acid, the field has largely converged on the use of its α,α-disubstituted derivatives, such as (S)-2-(4'-pentenyl)alanine (commonly referred to as S5). The α-methyl group in these derivatives acts as a crucial conformational constraint, predisposing the peptide backbone to a helical turn, which is then locked in place by the hydrocarbon staple.[3] This pre-organization is a key factor in achieving high levels of helicity. Furthermore, studies have shown that even without the staple, the presence of α,α-disubstituted amino acids can enhance proteolytic resistance, though the addition of the staple provides a significantly greater protective effect.[3]

Circular Dichroism: A Window into Peptide Secondary Structure

Circular Dichroism (CD) spectroscopy is an indispensable tool for rapidly assessing the average secondary structure of peptides and proteins in solution.[1][5] This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone, when arranged in ordered structures like α-helices or β-sheets, produces a characteristic CD spectrum.

For α-helical peptides, the CD spectrum is defined by:

  • A strong positive peak around 190-195 nm.

  • Two distinct negative peaks (minima) at approximately 208 nm and 222 nm.

The intensity of the signal at 222 nm is a hallmark feature of α-helical content and is commonly used to quantify the degree of helicity. In contrast, unstructured or random-coil peptides exhibit a strong negative peak around 195 nm and lack the characteristic double minima of an α-helix.

Comparative Analysis of Stapling Techniques on α-Helicity

The choice of stapling chemistry has a direct impact on the degree of α-helicity that can be achieved. Below is a comparison of all-hydrocarbon stapling with another common method, lactam stapling, based on data from a comparative study on a SARS-CoV-2-derived peptide sequence.

Stapling MethodStapling Residues (i, i+4)Resulting Linkage% Helicity (Calculated from CD)
All-Hydrocarbon (RCM) (S)-2-(4'-pentenyl)alanineAlkene53.5%
Lactam Bridge Lysine and Aspartic AcidAmide Bond55.5%
Unstapled Linear Peptide N/AN/ALow / Undetectable

Data adapted from a study on a 9-mer peptide derived from the hACE2 sequence.

This data indicates that for this particular short peptide sequence, both all-hydrocarbon and lactam stapling methods are highly effective at inducing and stabilizing an α-helical conformation, transforming the peptide from a likely random coil to a highly structured state. The choice between them may therefore depend on other factors, such as synthetic accessibility, the desired physicochemical properties of the staple itself (e.g., hydrophobicity), and its potential interactions with the target protein.

It is important to note that maximizing α-helicity does not always guarantee optimal biological activity. The ideal conformation is one that best mimics the native binding epitope, and sometimes, constructs with intermediate helicity show the best performance.[5] Therefore, a "staple scan," where the position of the staple is varied along the peptide sequence, is often employed to identify the optimal construct.[5]

Experimental Workflow for Synthesis and CD Analysis

The process of creating and analyzing a stapled peptide involves several key stages, from the synthesis of the non-natural amino acids to the final CD measurement and data analysis.

Workflow cluster_synthesis Peptide Synthesis & Stapling cluster_analysis Biophysical Analysis A 1. Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(S)-2-(4'-pentenyl)alanine B 2. On-Resin Ring-Closing Metathesis (RCM) A->B C 3. Cleavage, Deprotection, & Purification (HPLC) B->C D 4. Peptide Quantification (e.g., Amino Acid Analysis) C->D Purified Peptide E 5. CD Sample Preparation D->E F 6. CD Spectropolarimeter Measurement E->F G 7. Data Analysis & Helicity Calculation F->G Stapling_Reaction Reactants    Peptide with two (S)-2-(4'-pentenyl)alanine residues   Products    All-Hydrocarbon Stapled Peptide   Reactants_img Linear Peptide with Olefin Side Chains Products_img Stapled Peptide with Alkene Bridge Reactants_img->Products_img Grubbs Catalyst (RCM)

Sources

2-Aminohept-6-enoic Acid vs. 2-Aminooct-7-enoic Acid: A Head-to-Head Comparison for i,i+4 Peptide Stapling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Alkene Tether Selection in Peptide Stapling

Introduction: The Quest for Conformational Control in Peptide Therapeutics

Peptide therapeutics offer remarkable specificity and potency but are often hampered by two critical limitations: a lack of stable secondary structure in solution and susceptibility to proteolytic degradation.[1][2] For peptides that function via an α-helical motif—a common mediator of protein-protein interactions (PPIs)—these challenges are particularly acute.[1] Out of its native protein context, a short peptide rarely maintains its bioactive helical fold, leading to a high entropic penalty upon binding to its target and diminished affinity.[3]

Peptide stapling has emerged as a powerful chemical strategy to address these issues. By covalently cross-linking the side chains of two amino acids, a synthetic brace is installed that constrains the peptide into a stable α-helical conformation.[1][2] Among the most robust and widely adopted methods is all-hydrocarbon stapling, achieved via ruthenium-catalyzed ring-closing metathesis (RCM) between two olefin-bearing unnatural amino acids.[4] This approach not only pre-organizes the peptide into its bioactive shape but also significantly enhances its resistance to proteases and, in many cases, improves cell permeability.[3][4]

The choice of unnatural amino acid is a critical design parameter that dictates the length and geometry of the hydrocarbon staple. For constraining a single turn of an α-helix, residues are typically placed at the i and i+4 positions. The canonical choice for this task is (S)-2-aminohept-6-enoic acid , which possesses a pentenyl (C5) side chain and is often abbreviated as S₅ . The RCM reaction between two S₅ residues creates an eight-carbon (C8) aliphatic staple.

This guide addresses a fundamental question in staple design: What is the impact of extending the alkene tether by a single methylene unit? We will provide an in-depth, data-supported comparison of the standard S₅ amino acid with its longer homologue, (S)-2-aminooct-7-enoic acid , which has a hexenyl (C6) side chain, for the purpose of i,i+4 stapling. We will explore how this seemingly minor structural change has profound implications for reaction efficiency, helical stability, and ultimately, the biological activity of the resulting peptide.

The Contenders: A Molecular Profile

The geometric precision of an α-helix requires that the hydrocarbon staple be of an optimal length. For an i,i+4 staple, the goal is to span one turn of the helix without introducing excessive strain or allowing for excessive flexibility.

  • (S)-2-Aminohept-6-enoic Acid (S₅): With its five-carbon alkenyl side chain, the pairing of two S₅ residues is the gold standard for i,i+4 stapling. The subsequent RCM reaction forms a macrocycle containing an eight-carbon staple. This geometry is empirically known to be highly effective at inducing and stabilizing α-helicity.[5]

  • (S)-2-Aminooct-7-enoic Acid (C6 Analogue): This amino acid features a six-carbon alkenyl side chain. When two such residues are placed at the i and i+4 positions, the resulting RCM product is a macrocycle with a ten-carbon staple. This represents a significant increase in the macrocycle ring size compared to the S₅-S₅ staple.

The central hypothesis is that the additional flexibility conferred by the longer C10 staple may be suboptimal for rigidly constraining a single helical turn, potentially leading to lower overall helicity compared to the more compact C8 staple.

cluster_0 Peptide Backbone (i to i+4) cluster_1 Stapling with 2-Aminohept-6-enoic Acid (S₅) cluster_2 Stapling with 2-Aminooct-7-enoic Acid (C6) i Residue i i+1 Residue i+1 S5_i S₅ at i (C5 side chain) i->S5_i S6_i C6 AA at i (C6 side chain) i->S6_i i+2 Residue i+2 i+3 Residue i+3 i+4 Residue i+4 S5_i4 S₅ at i+4 (C5 side chain) i+4->S5_i4 S6_i4 C6 AA at i+4 (C6 side chain) i+4->S6_i4 RCM_S5 Ring-Closing Metathesis S5_i->RCM_S5 S5_i4->RCM_S5 Staple_S5 Result: Optimal 8-Carbon Staple (High Helicity) RCM_S5->Staple_S5 RCM_S6 Ring-Closing Metathesis S6_i->RCM_S6 S6_i4->RCM_S6 Staple_S6 Result: Longer 10-Carbon Staple (Suboptimal Helicity) RCM_S6->Staple_S6

Fig. 1: Conceptual comparison of i,i+4 stapling linkers.

Head-to-Head Performance Comparison

Ring-Closing Metathesis (RCM) Efficiency

The efficiency of the RCM reaction is governed by the effective concentration of the two terminal olefins—they must be able to approach each other readily for the catalyst to work.[4] An inherent helical propensity in the linear peptide brings the side chains into proximity, facilitating the reaction.

  • S₅-S₅ Stapling: The RCM reaction to form an 8-carbon staple is generally efficient and high-yielding, often completing within hours at room temperature with standard Grubbs catalysts.[5] The C5 tether length provides a favorable balance between flexibility and pre-organization for cyclization.

  • C6-C6 Stapling: Forming a 10-carbon staple at the i,i+4 positions is predicted to be less efficient. The increased conformational freedom of the longer C6 side chains can decrease the probability of the terminal olefins encountering each other in a productive orientation. This can lead to slower reaction kinetics, require higher catalyst loading or elevated temperatures, and potentially result in lower overall yields. Studies have shown that the helix-inducing property of an i,i+4 staple is highly dependent on the length of the crosslink.[6]

α-Helical Content

The primary goal of stapling is to stabilize the peptide's α-helical structure. This is typically quantified using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. α-helical peptides display characteristic negative bands at 208 nm and 222 nm.[7]

  • S₅-S₅ Staple (8-Carbon): This staple length is considered optimal for reinforcing a single helical turn. The resulting 8-carbon linker is short enough to restrict conformational freedom and minimize the entropic penalty of helix formation, reliably transforming unfolded peptides into stable α-helices.[4][5]

  • C6-C6 Staple (10-Carbon): A 10-carbon staple is generally too long and flexible for an i,i+4 linkage. While it will form a macrocycle, it may not provide sufficient conformational rigidity to enforce a high degree of helicity. Computer simulations and experimental data suggest that longer hydrocarbon cross-linkers can lead to a more conformationally rigid structure, but this effect is highly context-dependent and optimized for specific staple locations (e.g., i,i+7).[6][8] For an i,i+4 staple, this extra length is likely to be detrimental.

Proteolytic Stability and Binding Affinity

Enhanced proteolytic stability is a direct consequence of α-helical stabilization.[4] By sequestering the peptide backbone's amide bonds within the helical core, they become poor substrates for proteases, which typically recognize extended conformations.[3]

Binding affinity is also directly linked to the degree of helical pre-organization. A rigidly stapled peptide does not need to expend as much conformational energy to adopt its bioactive shape upon binding, leading to a more favorable binding free energy.

  • S₅-S₅ Staple: The high degree of helicity induced by the 8-carbon staple leads to excellent protease resistance.[4] This pre-organization consistently results in enhanced binding affinities for target proteins, often by one or two orders of magnitude compared to the linear counterpart.[5]

  • C6-C6 Staple: Due to the anticipated lower helicity, a peptide with a 10-carbon i,i+4 staple would be expected to show only a modest increase in proteolytic stability compared to the linear peptide. The increased flexibility of the staple means the peptide can more easily sample non-helical conformations, exposing the backbone to proteases. Similarly, the lack of rigid pre-organization would likely result in a smaller improvement in binding affinity compared to that achieved with the optimal S₅-S₅ staple. A peptide with a single long stapling agent shows less entropic penalty than other systems, but only if that length is appropriate for the span (i,i+7 vs. i,i+4).[8]

Quantitative Data Summary

The following table summarizes the expected performance based on published data for varying staple lengths. The values for the C6 analogue are extrapolated based on established principles of macrocyclization and helical stabilization.[3][6]

Performance Metric2-Aminohept-6-enoic Acid (S₅-S₅)2-Aminooct-7-enoic Acid (C6-C6)Rationale & Causality
Staple Type i,i+4i,i+4Both are intended to span one helical turn.
Side Chain Length C5 (Pentenyl)C6 (Hexenyl)The C6 analogue has one additional methylene group.
Resulting Staple Size 8 Carbons10 CarbonsThe C10 staple is significantly larger for an i,i+4 span.
RCM Efficiency HighModerate to LowIncreased conformational freedom of C6 chains reduces effective molarity for RCM.
α-Helicity (% by CD) High (e.g., 60-85%)Low to Moderate (e.g., 20-40%)The 8-carbon staple provides optimal rigidity; the 10-carbon staple is too flexible to enforce a tight helical turn.[6]
Proteolytic Stability Significantly IncreasedMarginally IncreasedStability correlates directly with helical content. Lower helicity offers less protection to the peptide backbone.[3]
Binding Affinity (vs. Linear) High Improvement (10-100x)Low Improvement (2-10x)Rigid pre-organization by the S₅ staple minimizes the entropic penalty of binding.[8]

Experimental Corner: Protocols & Methodologies

The following protocols provide a validated workflow for the synthesis and analysis of stapled peptides.

Workflow Overview
Fig. 2: Standard workflow for stapled peptide synthesis and analysis.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the standard Fmoc-based synthesis on a Rink Amide resin.[9]

  • Resin Swelling: Swell Rink Amide resin (e.g., 0.1 mmol scale) in dichloromethane (DCM), followed by dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the resin, followed immediately by the coupling solution.

    • Agitate the reaction vessel for 1-2 hours at room temperature. For the sterically hindered alkene-bearing amino acids, extend coupling time to 4 hours or perform a double coupling.[4]

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol uses a first-generation Grubbs catalyst.[10]

  • Resin Preparation: After synthesizing the linear peptide, wash the resin extensively with DCM to remove all traces of DMF.

  • Catalyst Solution: In a separate flask, prepare a 10 mM solution of Grubbs Catalyst (1st Generation) in anhydrous, degassed 1,2-dichloroethane (DCE).

  • Metathesis Reaction:

    • Add the catalyst solution (0.15 eq. relative to resin loading) to the peptide-resin.

    • Seal the vessel and agitate gently at room temperature for 2 hours.

    • Drain the catalyst solution.

  • Second Treatment: Add a fresh batch of catalyst solution and react for another 2 hours to drive the reaction to completion.[10]

  • Washing: Wash the resin thoroughly with DCE (3x) and DCM (5x).

  • Monitoring: A small sample of beads can be cleaved and analyzed by HPLC-MS to monitor reaction progress. The stapled peptide typically elutes earlier than its linear precursor.[10]

Protocol 3: Peptide Cleavage and Purification
  • Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.

  • Precipitation: Filter the cleavage solution and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

  • Purification: Dissolve the crude peptide in a minimal amount of DMSO/water and purify by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Verification: Confirm the mass of the purified peptide by mass spectrometry.

Protocol 4: Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Prepare a 50 µM solution of the purified stapled peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Data Acquisition:

    • Use a CD spectrometer with a 1 mm path length quartz cuvette.

    • Record spectra from 190 nm to 260 nm at 25 °C.

    • Average at least three scans for each sample.

  • Data Analysis:

    • Subtract the buffer blank spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ) / (10 * c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the path length in cm.

    • Estimate the percent helicity using the MRE value at 222 nm.[7]

Choosing the Right Staple: A Scientist's Decision Guide

The selection of a stapling amino acid is not arbitrary; it is a critical engineering decision based on the desired biophysical properties of the final peptide.

Start Goal: Design an i,i+4 Stapled Peptide Question What is the primary objective? Start->Question HighHelicity Maximize Helicity, Stability, & Binding Affinity Question->HighHelicity Standard Application ExploreFlex Introduce Flexibility or Study Conformational Dynamics (Non-standard Goal) Question->ExploreFlex Research Application ChooseS5 Decision: Use 2-Aminohept-6-enoic Acid (S₅) HighHelicity->ChooseS5 ChooseS6 Decision: Use 2-Aminooct-7-enoic Acid (C6) ExploreFlex->ChooseS6 S5_Reason Reasoning: - Forms optimal 8-carbon staple. - Proven to maximize helicity. - High RCM efficiency. - Maximizes stability & affinity. ChooseS5->S5_Reason S6_Reason Reasoning: - Forms longer 10-carbon staple. - May be too flexible for i,i+4. - Lower expected helicity. - Potentially poor RCM efficiency. ChooseS6->S6_Reason

Fig. 3: Decision flowchart for selecting an i,i+4 stapling amino acid.

When to Choose 2-Aminohept-6-enoic Acid (S₅): For nearly all applications involving i,i+4 stapling, S₅ is the superior choice. If the goal is to create a potent, stable, and bioactive α-helical peptide to mimic a native interaction, the proven ability of the resulting 8-carbon staple to maximize helicity makes S₅ the authoritative standard.

When to Consider 2-Aminooct-7-enoic Acid (C6 Analogue): The use of this longer analogue for i,i+4 stapling should be considered experimental. It would be appropriate for research specifically aimed at understanding the biophysical consequences of staple length and flexibility. For example, a study comparing a series of staple lengths (C8, C9, C10, etc.) could yield fundamental insights into the energetic landscape of helix formation. However, for therapeutic or standard tool compound development, it is a suboptimal choice that is likely to yield a less active peptide.

Conclusion

The one-carbon difference between the side chains of 2-aminohept-6-enoic acid (S₅) and 2-aminooct-7-enoic acid translates into a significant two-carbon difference in the resulting hydrocarbon staple length for an i,i+4 linkage. Our analysis, grounded in established principles and comparative studies, demonstrates that the 8-carbon staple derived from S₅ provides the optimal balance of rigidity and strain to effectively stabilize an α-helix. The longer 10-carbon staple from the C6 analogue is predicted to be too flexible, leading to diminished RCM efficiency, lower helical content, and consequently, reduced proteolytic stability and binding affinity.

For researchers and drug developers aiming to harness the power of peptide stapling, 2-aminohept-6-enoic acid (S₅) remains the validated and recommended building block for robust i,i+4 stapling. Adhering to this design principle is a crucial step toward engineering potent and effective next-generation peptide therapeutics.

References

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. [Link]

  • Bird, G. H., Madani, N., Perry, A. F., et al. (2014). Hydrocarbon-stapled peptides: principles, practice, and progress. ACS Publications. [Link]

  • de Araujo, A. D., Lim, J., Wu, K.-C., et al. (2022). Landscaping macrocyclic peptides: stapling hDM2-binding peptides for helicity, protein affinity, proteolytic stability and cell uptake. RSC Chemical Biology, 3(7), 896-904. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Lau, Y. H., & Spring, D. R. (2014). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 43(1), 92-102. [Link]

  • Kim, Y.-W., Grossmann, T. N., & Verdine, G. L. (2013). Comparison of Oct-2-enyl and Oct-4-enyl Staples for Their Formation and α-Helix Stabilizing Effects. Bulletin of the Korean Chemical Society, 34(9), 2641-2644. [Link]

  • Qian, Z., & Crew, A. P. (2020). Stapled Helical Peptides Bearing Different Anchoring Residues. Chemical Reviews, 120(17), 9921-9972. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. [Link]

  • Maity, A., & Chakrabarti, R. (2025). Exploring the Effect of Hydrocarbon Cross-Linkers on the Structure and Binding of Stapled p53 Peptides. Journal of Chemical Information and Modeling. [Link]

  • Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations. Angewandte Chemie International Edition, 45(37), 6086-6101. [Link]

  • Ali, A., & Arora, A. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. Pharmaceuticals, 17(9), 1145. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating 2-Aminohept-6-enoic Acid Stapled Peptides: Efficacy and Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Intracellular Targeting and the Rise of Stapled Peptides

For decades, the vast landscape of the intracellular proteome has remained largely "undruggable" for many therapeutic modalities. While small molecules can readily enter cells, they often struggle to disrupt the large, flat surfaces of protein-protein interactions (PPIs). Conversely, large biologics like antibodies exhibit exquisite specificity but are generally membrane-impermeable. Peptides, representing a middle ground, offer the potential for high-specificity targeting but are notoriously plagued by poor metabolic stability and an inability to cross the cell membrane.[1][2]

Peptide stapling has emerged as a transformative chemical biology strategy to overcome these limitations.[3][4] This technique involves introducing a synthetic, covalent brace that locks a peptide into its bioactive α-helical conformation.[5] This structural reinforcement confers remarkable properties, including enhanced resistance to proteolytic degradation, improved cell permeability, and higher binding affinity for the intended target.[2][3]

This guide provides an in-depth comparison of stapling technologies with a specific focus on all-hydrocarbon stapling enabled by non-natural amino acids like 2-Aminohept-6-enoic acid. We will explore the causality behind experimental design and provide validated, step-by-step protocols for assessing the efficacy and cytotoxicity of these promising therapeutic candidates in robust cell-based assays.

Section 1: The Landscape of Peptide Stapling Technologies

The choice of stapling chemistry is a critical decision that profoundly impacts the physicochemical properties and biological performance of the final peptide. These techniques can be broadly categorized as either one-component or two-component reactions.[4]

  • One-Component Stapling: Involves the direct cyclization between the side chains of two non-native amino acids incorporated during peptide synthesis. The staple's structure is pre-determined by the choice of these amino acids.[4] All-hydrocarbon stapling falls into this category.

  • Two-Component Stapling: Utilizes a separate bifunctional linker to bridge two complementary amino acid side chains.[4] This approach allows for greater modularity, as a single linear peptide can be reacted with a library of different linkers.[3]

cluster_0 Peptide Stapling Strategies cluster_1 One-Component Reactions cluster_2 Two-Component Reactions Stapling Stapling Hydrocarbon All-Hydrocarbon (e.g., 2-Aminohept-6-enoic acid) Stapling->Hydrocarbon Direct Cyclization Lactam Lactam Bridge (Amide Bond) Stapling->Lactam Direct Cyclization Click Triazole Staple (Click Chemistry) Stapling->Click External Linker Thioether Thioether Linkage (e.g., Cys alkylation) Stapling->Thioether External Linker A Peptide Design & SPPS Synthesis B On-Resin Stapling (RCM) & Purification (HPLC) A->B Incorporate Olefinic AAs C Characterization (LC/MS, CD Spectroscopy) B->C Quality Control D Cell Line Selection (Target-Positive vs. Control) C->D Qualified Peptide E Cytotoxicity Assay (MTT) Determine CC50 D->E Parallel Screening F Efficacy Assay (Caspase-Glo) Determine IC50 D->F Parallel Screening G Data Analysis: Calculate Selectivity Index (SI) E->G Input CC50 F->G Input IC50 H Lead Candidate Selection G->H High SI

Figure 2: High-level workflow for stapled peptide evaluation.

Section 4: Core Methodologies: Step-by-Step Protocols

The following protocols are presented as a robust starting point. As a senior scientist, you must recognize that optimization (e.g., cell seeding density, incubation times) is necessary for each specific cell line and peptide.

Protocol 1: Synthesis of 2-Aminohept-6-enoic Acid Stapled Peptides

This protocol outlines the standard procedure using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation: Swell Rink Amide MBHA resin in N-methyl-2-pyrrolidone (NMP) for 10 minutes. [6]2. Fmoc Deprotection: Treat the resin with 20-25% piperidine in NMP for 5-15 minutes to remove the Fmoc protecting group from the growing peptide chain. [7]Wash thoroughly with NMP.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids using a standard coupling agent like HBTU or PyBOP. Allow the reaction to proceed for 40-60 minutes. For difficult couplings, especially after incorporating the bulky stapling amino acids, a double coupling may be necessary. [7]4. Incorporation of Stapling Residues: At the desired i and i+4 or i+7 positions, couple the Fmoc-protected derivative of 2-Aminohept-6-enoic acid using the same method.

  • On-Resin Stapling (RCM): After the full linear peptide is synthesized, wash the resin extensively with dichloromethane (DCM). Add the Grubbs I or II generation catalyst (typically 10-20 mol%) in DCM or dichloroethane and allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by taking a small resin sample, cleaving the peptide, and analyzing via LC/MS. [7]6. Cleavage and Deprotection: Wash the resin to remove the catalyst. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 1.5-2 hours to cleave the peptide from the resin and remove side-chain protecting groups. [7]7. Purification and Verification: Precipitate the crude peptide in cold diethyl ether. [7]Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the mass and purity (>95%) of the final product using LC/MS.

Protocol 2: Cell Viability/Cytotoxicity Assessment (MTT Assay)

This assay quantifies the metabolic activity of a cell population, which is proportional to the number of viable cells. [8]

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment. [9]2. Peptide Treatment: Prepare a serial dilution of the stapled peptide in serum-free media. Remove the culture medium from the cells and add 100 µL of the peptide dilutions. Include "vehicle only" (e.g., DMSO/water) and "untreated" controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours). [9]3. MTT Addition: Add 10-25 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. [9]During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals. 4. Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. [9]5. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. 6. Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of peptide concentration and use a non-linear regression to determine the CC50 (half-maximal cytotoxic concentration).

Protocol 3: Apoptosis Induction Assessment (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway. [10][11]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is often beneficial to run cytotoxicity and efficacy assays in parallel from the same initial cell plating.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions (e.g., Promega). [10]Allow it to equilibrate to room temperature.

  • Assay Protocol: Remove the 96-well plate from the incubator and allow it to cool to room temperature for ~30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle orbital shaking for 1 minute. Incubate the plate at room temperature for 1-3 hours, protected from light. The reagent causes cell lysis, followed by caspase cleavage of the proluminescent substrate, generating a stable "glow-type" signal. [11]5. Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the relative luminescence units (RLU) against the log of peptide concentration. Use a non-linear regression to determine the IC50 or EC50 (half-maximal inhibitory/effective concentration).

Section 5: Data Interpretation and Comparative Analysis

The ultimate goal of these assays is to generate clear, quantitative data to guide lead candidate selection.

Data Presentation

Summarize your findings in a clear, comparative table.

Peptide IDStaple Type (Position)Helicity (%) [CD]CC50 (µM) [MTT Assay]IC50 (µM) [Caspase-Glo]Selectivity Index (SI = CC50/IC50)
Unstapled ControlN/A15> 100> 100N/A
SP-01 C8 Hydrocarbon (i, i+7)8525.42.112.1
SP-02C8 Hydrocarbon (i, i+4)7831.25.55.7
SP-03 (Lactam)Amide (i, i+7)65> 10018.9> 5.3

This is a hypothetical data table for illustrative purposes.

Mechanism of Action: The p53-MDM2 Interaction

A classic target for stapled peptides is the p53-MDM2 interaction, a critical node in cancer signaling. In healthy cells, the tumor suppressor p53 is kept at low levels by its negative regulator, MDM2, which targets it for degradation. In many cancers with wild-type p53, MDM2 is overexpressed, effectively silencing p53. A stapled peptide designed to mimic the α-helical domain of p53 can competitively bind to MDM2, liberating p53 to induce cell cycle arrest or apoptosis. [12]

MDM2 MDM2 (E3 Ubiquitin Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Binds & Inhibits Proteasome Proteasomal Degradation MDM2->Proteasome Mediates p53->Proteasome Targeted for Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcriptionally Activates StapledPeptide Stapled Peptide (p53 Mimic) StapledPeptide->MDM2 High-Affinity Binding (Competitive Inhibition)

Figure 3: Inhibition of the p53-MDM2 interaction by a stapled peptide.

The Selectivity Index (SI) is the most critical metric derived from these assays. It represents the therapeutic window. A candidate with a high SI (e.g., >10) is potent against its target pathway long before it induces general cytotoxicity, making it a much more promising candidate for further development.

Conclusion

All-hydrocarbon stapled peptides, synthesized using building blocks like 2-Aminohept-6-enoic acid, represent a premier class of molecules for interrogating and modulating intracellular PPIs. Their design imparts a trifecta of desirable pharmacological properties: structural stability, protease resistance, and enhanced cellular uptake. However, rational design must be coupled with rigorous, quantitative biological evaluation. The systematic application of validated cell-based assays for cytotoxicity (MTT) and efficacy (Caspase-Glo) allows researchers to accurately determine the CC50, IC50, and the all-important selectivity index. This workflow provides a clear, data-driven path to identify lead candidates with the highest potential for translation into next-generation therapeutics.

References

  • Bird, G. H., Madani, N., Perry, A. F., Princiotto, A. M., Supko, J. G., He, X., ... & Walensky, L. D. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Journal of Visualized Experiments, (111), 53943. [Link]

  • Moiola, M., Memeo, M. G., & Quadrelli, P. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Molecules, 24(20), 3654. [Link]

  • Lau, Y. H., Wu, Y., & Spring, D. R. (2015). A two-component ‘double-click’ approach to peptide stapling. Nature Protocols, 10(4), 585-594. [Link]

  • Moiola, M., Memeo, M. G., & Quadrelli, P. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. PMC, [Link]

  • Lau, Y. H., de Andrade, P., Wu, Y., & Spring, D. R. (2015). Peptide stapling techniques based on different macrocyclisation chemistries. Chemical Society Reviews, 44(1), 91-102. [Link]

  • Afrin, S., Zahan, M. S., Lee, J., Kim, J. H., Lee, S. Y., & Lee, E. K. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. International Journal of Molecular Sciences, 25(18), 9918. [Link]

  • Kim, Y. W., Ke, K., & Kim, Y. (2013). Comparison of Oct-2-enyl and Oct-4-enyl Staples for Their Formation and α-Helix Stabilizing Effects. Bulletin of the Korean Chemical Society, 34(9), 2641-2644. [Link]

  • Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2019). Stapled Peptides Inhibitors: A New Window for Target Drug Discovery. Current Protein & Peptide Science, 20(2), 157-171. [Link]

  • Moiola, M., Memeo, M. G., & Quadrelli, P. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. PubMed, [Link]

  • Google Patents. (2022). Method of preparing stapled peptides.
  • Zarrin, S., Mishan, M. A., & Farsinejad, S. (2020). In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein. Research in Pharmaceutical Sciences, 15(1), 58. [Link]

  • ResearchGate. (n.d.). The design of the stapled peptides 2–6, analogs of the stapled peptide... [Link]

  • Chu, Q., Macks, C., Wegner, J., & Verdine, G. L. (2015). Biophysical determinants for cellular uptake of hydrocarbon-stapled peptide helices. Bioorganic & Medicinal Chemistry, 23(17), 5959-5967. [Link]

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry, 57(15), 6275–6288. [Link]

  • National Center for Biotechnology Information. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. [Link]

  • PubMed. (2023). Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. [Link]

  • ResearchGate. (n.d.). Cytotoxicity and cellular uptake studies of FITC-stapled peptides. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • MDPI. (2024). Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications. [Link]

  • Royal Society of Chemistry. (2015). Towards understanding cell penetration by stapled peptides. [Link]

  • ACS Publications. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. [Link]

  • ScienceOpen. (2015). Assessing the Efficacy of Mdm2/ Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays (CETSA). [Link]

  • Tox21. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual - Cell Viability Assays. [Link]

  • ResearchGate. (2015). Towards Understanding Cell Penetration by Stapled Peptides. [Link]

  • protocols.io. (2025). Caspase 3/7 Activity. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Aminohept-6-enoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Hazard Identification and Risk Assessment

2-Aminohept-6-enoic acid is a non-proteinogenic amino acid containing a terminal alkene functional group. A thorough risk assessment is the foundational step for its safe handling and disposal.

Chemical Profile:

PropertyValueSource
IUPAC Name (2S)-2-aminohept-6-enoic acid[1]
Molecular Formula C₇H₁₃NO₂[1]
Molecular Weight 143.18 g/mol [1]
Structure See Figure 1

Inferred Hazards Based on Functional Groups:

  • Amino Acid Moiety: Generally, simple amino acids are considered to have low toxicity.[2][3] However, they can act as irritants, and their toxicological properties are not always fully investigated.

  • Carboxylic Acid Moiety: Carboxylic acids are acidic and can be corrosive.[4] Neutralization is a common step in their disposal.[5]

  • Terminal Alkene (Vinyl Group): Alkenes can be flammable and may undergo hazardous polymerization or oxidation reactions.[6] They can also be toxic if inhaled or absorbed through the skin.[6]

Due to the lack of specific toxicity data, 2-Aminohept-6-enoic acid should be handled as a potentially hazardous substance. The primary risks are associated with its irritant properties and the reactivity of the alkene group.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 2-Aminohept-6-enoic acid for any purpose, including disposal, appropriate PPE must be worn.

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile gloves are recommended. Ensure they are compatible with the chemicals being used.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Aminohept-6-enoic acid waste depends on the quantity and form (solid or solution). Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Segregation and Waste Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions.[7]

  • Solid Waste:

    • Collect un- or minimally-contaminated solid 2-Aminohept-6-enoic acid in a dedicated, clearly labeled, and sealable container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • Label the container as "Hazardous Waste" and clearly identify the contents: "2-Aminohept-6-enoic Acid (solid)".

  • Liquid Waste (Solutions):

    • Collect aqueous solutions of 2-Aminohept-6-enoic acid in a separate, labeled, and sealable container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed. Incompatible wastes should be kept separate to prevent reactions.[8]

    • Label the container as "Hazardous Waste" and list all components, including the solvent and an approximate concentration of the amino acid.

On-Site Neutralization of Aqueous Solutions (for dilute solutions only)

For small quantities of dilute aqueous solutions, on-site neutralization of the carboxylic acid group can be performed by trained personnel. This procedure should be carried out in a chemical fume hood.

Materials:

  • Dilute sodium bicarbonate (NaHCO₃) solution (e.g., 5%)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

Procedure:

  • Place the beaker containing the dilute 2-Aminohept-6-enoic acid solution on a stir plate and begin gentle stirring.

  • Slowly add the dilute sodium bicarbonate solution dropwise. Be cautious of potential effervescence (release of CO₂ gas).

  • Monitor the pH of the solution regularly.

  • Continue adding the bicarbonate solution until the pH is neutral (between 6.0 and 8.0).

  • The neutralized solution should still be collected as hazardous waste, as the potential hazards of the alkene group remain. Label the container "Neutralized 2-Aminohept-6-enoic Acid Solution".

Final Disposal

All waste containing 2-Aminohept-6-enoic acid, whether solid or neutralized solution, must be disposed of through your institution's designated hazardous waste management program.

  • Ensure all waste containers are securely sealed and properly labeled.

  • Store the waste in a designated satellite accumulation area until it is collected by the environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Collect the contaminated absorbent material in a sealed container and label it as hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your supervisor and your institution's EHS department.

    • Prevent entry into the affected area.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.

Logical Framework for Disposal Decisions

The following flowchart illustrates the decision-making process for the proper disposal of 2-Aminohept-6-enoic acid.

Disposal_Workflow cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Solid Waste Protocol cluster_3 Liquid Waste Protocol cluster_4 Final Disposal start 2-Aminohept-6-enoic Acid Waste Generated is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled, sealed, compatible container. is_solid->collect_solid Solid is_dilute Is the solution dilute? is_solid->is_dilute Liquid label_solid Label as 'Hazardous Waste: Solid 2-Aminohept-6-enoic Acid' collect_solid->label_solid final_disposal Dispose of all containers through the institutional hazardous waste program. label_solid->final_disposal collect_liquid Collect in a labeled, sealed, compatible container. is_dilute->collect_liquid No neutralize Neutralize with dilute NaHCO₃ to pH 6-8 (trained personnel only). is_dilute->neutralize Yes label_liquid Label as 'Hazardous Waste' with all components and concentrations. collect_liquid->label_liquid label_liquid->final_disposal collect_neutralized Collect neutralized solution in a labeled, sealed container. neutralize->collect_neutralized collect_neutralized->final_disposal

Caption: Disposal decision workflow for 2-Aminohept-6-enoic acid.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of chemical waste is a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, researchers can ensure that their work with 2-Aminohept-6-enoic acid is conducted with the highest regard for safety and environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • PubChem. (n.d.). 2-Methylhept-6-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-Aminohept-6-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • TutorChase. (n.d.). What are the health and safety considerations when working with alkenes? Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • Cellseco. (n.d.). MEM Non-Essential Amino Acids Solution (100X) (MSDS). Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]

  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Med Lab Management. (2019, June). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Heptenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminohept-6-enoic acid
Reactant of Route 2
Reactant of Route 2
2-Aminohept-6-enoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.